2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3S/c1-4-5(6(7)8)10-3-2-9-4/h2-3H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKSQPHJYIHKQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SCCO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337204 | |
| Record name | 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6577-69-1 | |
| Record name | 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid, a significant heterocyclic compound closely related to the systemic fungicide Carboxin. This document delves into its chemical identity, physicochemical properties, synthesis, biological activity, and spectroscopic characterization. The information presented herein is intended to serve as a valuable resource for researchers engaged in agrochemical development, medicinal chemistry, and related scientific disciplines, offering insights into its potential applications and methodologies for its study.
Introduction and Chemical Identity
This compound is a derivative of the 1,4-oxathiine heterocyclic system. It is structurally characterized by a six-membered ring containing both an oxygen and a sulfur atom at positions 1 and 4, respectively. The dihydro- designation indicates saturation at the 5 and 6 positions. A methyl group is substituted at the 2-position, and a carboxylic acid functional group is present at the 3-position.
This compound is of significant interest primarily due to its relationship with the well-known fungicide, Carboxin (5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiine-3-carboxamide)[1][2]. This compound serves as the carboxylic acid precursor to Carboxin and is also a key metabolite of Carboxin in biological systems. Understanding the properties of this acid is therefore crucial for elucidating the metabolic fate and mechanism of action of oxathiin-based fungicides.
Key Identifiers:
-
IUPAC Name: this compound[3]
-
Synonyms: 6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylic acid, Carboxin acid[3][4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing factors such as solubility, stability, and bioavailability. The properties of this compound are summarized below. It is important to note that while many experimental values for related compounds are available, some for this specific acid are limited to computed estimates.
| Property | Value | Source |
| Molecular Weight | 160.19 g/mol | [3][4] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | [4] |
| Boiling Point | Not available | [4] |
| LogP (computed) | 1.06590 | [4] |
| Polar Surface Area (PSA) | 71.83 Ų | [4] |
| Storage Condition | 2-8°C | [4] |
Synthesis and Experimental Protocols
The primary and most direct route for the laboratory-scale synthesis of this compound is through the hydrolysis of its commercially available amide derivative, Carboxin. This transformation can be achieved under either acidic or basic conditions, with alkaline hydrolysis being a common and effective method.
Synthesis via Alkaline Hydrolysis of Carboxin
The conversion of the carboxamide group of Carboxin to a carboxylic acid is a standard organic transformation. Alkaline hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate salt and aniline. Subsequent acidification of the reaction mixture protonates the carboxylate to afford the desired carboxylic acid.
Reaction Scheme:
Experimental Protocol: Alkaline Hydrolysis of Carboxin
Causality: This protocol utilizes sodium hydroxide as the base to facilitate the hydrolysis of the amide bond in Carboxin. The elevated temperature increases the reaction rate. The subsequent acidification with a strong acid like HCl is necessary to protonate the intermediate carboxylate salt, leading to the precipitation of the final carboxylic acid product, which is often less soluble in acidic aqueous media.
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve Carboxin (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 2-4 M, 2-3 equivalents) to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 2-6 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the Carboxin spot.
-
Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the solution becomes strongly acidic (pH 1-2), which will cause the carboxylic acid to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound.
Self-Validation: The purity of the synthesized compound should be confirmed by measuring its melting point (if available in literature) and through spectroscopic analysis (NMR, IR, and Mass Spectrometry) to ensure the absence of starting material and byproducts.
Biological Activity and Mechanism of Action
The biological activity of this compound is intrinsically linked to that of its parent compound, Carboxin. Carboxin is a well-established systemic fungicide that demonstrates high specificity against fungi belonging to the class Basidiomycetes[1][2].
Mechanism of Action: Inhibition of Succinate Dehydrogenase
The primary mode of action for Carboxin and other oxathiin fungicides is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain[5][6]. SDH plays a critical role in cellular respiration by catalyzing the oxidation of succinate to fumarate as part of the Krebs cycle, and transferring electrons to the ubiquinone pool.
By inhibiting SDH, these compounds effectively block the respiratory chain, leading to a disruption of ATP synthesis and ultimately causing fungal cell death[5][6]. It is highly probable that this compound, as a close structural analog and metabolite, also targets succinate dehydrogenase. However, specific studies quantifying the inhibitory potency (e.g., IC₅₀) of the carboxylic acid derivative itself are not widely reported. The presence of the free carboxylic acid group, as opposed to the anilide in Carboxin, may influence its binding affinity to the enzyme and its cellular uptake.
Spectroscopic and Analytical Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of the identity and purity of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: The carbon-13 NMR spectrum provides key information about the carbon skeleton of the molecule. Based on a cited study, the ¹³C NMR spectrum of this compound has been reported[3]. The characteristic signals would include those for the carboxylic acid carbonyl carbon (typically in the range of 170-185 ppm), the vinylic carbons of the oxathiine ring, the saturated carbons at positions 5 and 6, and the methyl carbon.
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the methyl protons (a singlet), the methylene protons at positions 5 and 6 (likely multiplets), and a broad singlet for the acidic proton of the carboxylic acid group (typically downfield).
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for:
-
O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ corresponding to the carboxylic acid hydroxyl group.
-
C=O stretch: A strong, sharp band around 1700 cm⁻¹ for the carbonyl group of the carboxylic acid.
-
C=C stretch: A band in the region of 1600-1680 cm⁻¹ for the double bond within the oxathiine ring.
-
C-O and C-S stretches: In the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z 160. Fragmentation patterns would likely involve the loss of CO₂, H₂O, and cleavage of the oxathiine ring.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H302: Harmful if swallowed[3]
-
H315: Causes skin irritation[3]
-
H319: Causes serious eye irritation[3]
-
H335: May cause respiratory irritation[3]
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a compound of significant interest due to its role as a precursor and metabolite of the fungicide Carboxin. Its synthesis is readily achievable through the hydrolysis of Carboxin. The biological activity of this carboxylic acid is presumed to be similar to that of Carboxin, involving the inhibition of succinate dehydrogenase. This technical guide provides a foundational understanding of its basic properties, which can aid researchers in the fields of agrochemical and pharmaceutical development in their investigations of oxathiine-based compounds. Further studies are warranted to experimentally determine its physicochemical properties and to quantify its specific biological activity.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
ChemBK. (n.d.). 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide. Retrieved January 17, 2026, from [Link]
-
ChemSrc. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
-
Benit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences, 24(4), 3528. [Link]
- Corcoran, J. W. (Ed.). (2012). Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides. In Methods in Enzymology (Vol. 515, pp. 253-272). Academic Press.
- Arienzo, M., et al. (2008). Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides. In Modern Crop Protection Compounds (pp. 539-556). Wiley-VCH Verlag GmbH & Co. KGaA.
- Seaman, A. J., & Riedl, H. (1986). Preventing decomposition of agricultural chemicals by alkaline hydrolysis in the spray tank. New York's Food and Life Sciences Bulletin, (118).
- Dekeyser, M. A., & Blem, A. R. (1998). Synthesis and Antifungal Activity of 5,6-Dihydro-3-methyl-1,4-dioxin-2-carboxamides. Journal of Agricultural and Food Chemistry, 46(7), 2770-2773.
- Sarmah, A. K., & Sabadie, J. (2002). Hydrolysis of triasulfuron, metsulfuron-methyl and chlorsulfuron in alkaline soil and aqueous solutions. Pest Management Science, 58(12), 1219-1226.
-
Frampton, C. S., Frampton, E. S., & Thomson, P. A. (2018). Two polymorphic forms of the oxathiin systemic fungicide active carboxine. Acta Crystallographica Section E: Crystallographic Communications, 74(12), 1741–1745. [Link]
- Coles, C. J., et al. (1977). Inhibition of mammalian succinate dehydrogenase by carboxins. Archives of Biochemistry and Biophysics, 178(2), 495-506.
- Chaudhary, S., et al. (2010). Synthesis and study of antibacterial and antifungal activity of novel 2-(5-substituted methylamino-1,3,4-thiadiazol-2yl)phenols. Journal of Chemical and Pharmaceutical Research, 2(1), 47-52.
- Mowery, P. C., & Ragsdale, N. N. (1977). Inhibition of mammalian succinate dehydrogenase by carboxins. Archives of biochemistry and biophysics, 178(2), 495-506.
- Tarnavskiy, S. S., et al. (2024). Synthesis and study of antifungal activity of aromatic aldehyde 1,3-thiazol-2-yl hydrazones. Ukrainica Bioorganica Acta, 22(2), 34-42.
- Lussey-Lepoutre, C., et al. (2016). Loss of succinate dehydrogenase activity results in dependency on pyruvate carboxylation for cellular anabolism. Oncotarget, 7(3), 2501–2511.
- Rooney, R. P., et al. (2023). The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study. Molecules, 28(17), 6214.
- Baughman, R. G., & Paulos, B. R. (2005). 2-Methyl-4,4-dioxo-N-phenyl-5,6-dihydro-1,4-oxathiine-3-carboxamide (Oxycarboxin). Acta Crystallographica Section E: Structure Reports Online, 61(12), o4277-o4279.
-
Rooney, R. P., Dyer, J. C., & Evans, S. A. (1981). Synthesis and carbon-13 nuclear magnetic resonance spectroscopy of 5,6-dihydro-2-methyl-1,4-oxathiin, trans-tetrahydro-1,4-benzoxathiin, 1,4-tetrahydro-[2][7]benzoxathiin, the 4-oxides, 4,4-dioxides and related acyclic compounds. Organic Magnetic Resonance, 16(4), 266-272.
- Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3537-3550.
-
National Center for Biotechnology Information. (n.d.). Carboxin. PubChem. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Figure S6. 13 C-NMR spectrum of methyl.... Retrieved January 17, 2026, from [Link]
- Mortimer, R. J., & Rosseinsky, D. R. (1984). Thermodynamic clarification of the curious ferric/potassium ion exchange accompanying the electrochromic redox reactions of prussian blue, iron(III) hexacyanoferrate(II). Journal of the Chemical Society, Dalton Transactions, (10), 2059-2062.
Sources
- 1. chembk.com [chembk.com]
- 2. Two polymorphic forms of the oxathiin systemic fungicide active carboxine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C6H8O3S | CID 539946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS#:6577-69-1 | this compound | Chemsrc [chemsrc.com]
- 5. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. UQ eSpace [espace.library.uq.edu.au]
A Comprehensive Technical Guide to 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid, a pivotal heterocyclic compound. While historically recognized as the immediate precursor to the systemic fungicide Carboxin, this document elucidates its own chemical identity, synthesis, and physicochemical properties. Furthermore, we delve into the established biological context of its amide derivative as a succinate dehydrogenase inhibitor (SDHI) and explore the broader, albeit less chartered, therapeutic potential of the 1,4-oxathiine scaffold in medicinal chemistry. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in this chemical entity and its derivatives.
Chemical Identity: IUPAC Nomenclature and Synonyms
The compound with the common name this compound is systematically named according to IUPAC nomenclature as 6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylic acid [1][2]. The numbering of the heterocyclic ring prioritizes the sulfur atom, followed by the oxygen atom.
This compound is also known by a variety of synonyms in chemical literature and databases. Understanding these alternative names is crucial for comprehensive literature searches and material sourcing.
Table 1: IUPAC Name and Synonyms
| Type | Name |
| IUPAC Name | 6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylic acid[1][2] |
| Common Name | This compound[2] |
| CAS Number | 6577-69-1[2] |
| Other Synonyms | 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxylic acid[2], 2,3-dihydro-5-carboxy-6-methyl-1,4-oxathiin[2], Carboxin acid |
Physicochemical Properties
A thorough understanding of the physicochemical properties of a molecule is fundamental for its application in synthesis, formulation, and biological studies.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₈O₃S | [2] |
| Molecular Weight | 160.19 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| pKa | Data not readily available | |
| Solubility | Data not readily available | |
| XLogP3-AA | 0.8 |
Synthesis and Chemical Reactivity
The primary route to this compound is through the hydrolysis of its corresponding ethyl ester, which is a key intermediate in the synthesis of the fungicide Carboxin[1].
Synthesis of the Ethyl Ester Precursor
The synthesis of ethyl 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylate is a well-established procedure. It typically involves the reaction of ethyl 2-chloroacetoacetate with 2-mercaptoethanol in the presence of a base, followed by an acid-catalyzed cyclization and dehydration[1].
Caption: Synthesis of the ethyl ester precursor.
Hydrolysis to the Carboxylic Acid
The final step to obtain the title compound is the hydrolysis of the ethyl ester. This can be achieved under either acidic or basic conditions.
This protocol is a general procedure for the saponification of an ethyl ester and should be optimized for this specific substrate.
-
Dissolution: Dissolve ethyl 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylate (1 equivalent) in a suitable solvent mixture such as methanol/water or ethanol/water[3].
-
Saponification: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.1-1.5 equivalents), to the solution.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure. b. Dilute the aqueous residue with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester or non-polar impurities. c. Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with a strong acid (e.g., concentrated HCl or H₂SO₄) to precipitate the carboxylic acid.
-
Isolation and Purification: a. Collect the precipitated solid by vacuum filtration and wash with cold water. b. Dry the solid under vacuum. c. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure this compound.
Caption: Workflow for the basic hydrolysis of the ethyl ester.
Chemical Reactivity
The primary reactive sites of this compound are the carboxylic acid group and the heterocyclic ring.
-
Carboxylic Acid Group: This functional group can undergo typical reactions of carboxylic acids, such as esterification, amide bond formation, and reduction to the corresponding alcohol. The formation of the N-phenylamide, Carboxin, is a prime example of its reactivity[4].
-
1,4-Oxathiine Ring: The sulfur atom in the ring can be oxidized to a sulfoxide and then to a sulfone. The sulfone derivative of Carboxin is known as Oxycarboxin, which is also a fungicide. The dihydro-1,4-oxathiine ring can also undergo ring-opening reactions under certain conditions[5].
Biological Activity and Therapeutic Potential
The biological significance of this compound is intrinsically linked to its amide derivative, Carboxin.
Precursor to a Succinate Dehydrogenase Inhibitor (SDHI)
Carboxin is a well-known systemic fungicide that acts by inhibiting succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi[1]. This inhibition disrupts cellular respiration and leads to fungal cell death. The discovery of Carboxin was a milestone in the development of systemic fungicides.
Caption: Mechanism of action of Carboxin as an SDHI.
Potential for Drug Development
While the carboxylic acid itself has not been extensively studied for its intrinsic biological activity, the 1,4-oxathiine and related oxazine scaffolds are present in a number of biologically active compounds with a range of therapeutic applications[6][7][8][9].
-
Antimicrobial and Antifungal Agents: Beyond its use in agriculture, the oxathiine scaffold could be explored for the development of new antimicrobial and antifungal drugs for human use.
-
Enzyme Inhibition: The ability of Carboxin to inhibit SDH suggests that other derivatives of this compound could be designed as inhibitors for other enzymes of therapeutic interest.
-
Scaffold for Library Synthesis: This carboxylic acid can serve as a versatile starting material for the synthesis of compound libraries with diverse functionalities, which can then be screened for various biological activities.
The development of derivatives could involve modifications at several positions:
-
Amide/Ester Library: A library of amides and esters can be synthesized from the carboxylic acid to explore structure-activity relationships.
-
Ring Modification: Modifications to the heterocyclic ring, such as oxidation of the sulfur atom or substitution on the dihydro portion, could lead to novel compounds with different biological profiles.
-
Methyl Group Functionalization: The methyl group can be a site for further chemical modification to introduce new pharmacophores.
Conclusion
This compound is a valuable heterocyclic compound with a well-established role as a key precursor in the synthesis of the fungicide Carboxin. Its synthesis via the hydrolysis of its ethyl ester is a straightforward and scalable process. While its own biological activity remains largely unexplored, its structural relationship to a potent enzyme inhibitor and the broader therapeutic relevance of the oxathiine scaffold suggest that this compound and its derivatives hold potential for future drug discovery and development efforts. Further research into the intrinsic biological activities of this carboxylic acid and the synthesis and evaluation of its derivatives is warranted to unlock its full therapeutic potential.
References
-
Carboxin. In: Wikipedia. ; 2023. Accessed January 17, 2026. [Link]
- Caputo R, Ferreri C, Guaragna A, Palumbo G. New synthesis of carboxin and oxycarboxin pesticides: application to the preparation of their new analogues substituted at the C-2 methyl group. J. Chem. Soc., Perkin Trans. 1. 1995;(15):1927-1930. doi:10.1039/P19950001927
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 21307, Carboxin. [Link]. Accessed January 17, 2026.
-
Caputo R, Ferreri C, Guaragna A, Palumbo G. New synthesis of carboxin and oxycarboxin pesticides: Application to the preparation of their new analogues substituted at the C-2 methyl group. ResearchGate. [Link]. Published August 1995. Accessed January 17, 2026.
-
Cimarelli C, Palmieri G. Dihydrobenzo[1][10]oxathiine: A multi-potent pharmacophoric heterocyclic nucleus. Mini Rev Med Chem. 2010;10(10):934-943. doi:10.2174/138955710792007079
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 539946, this compound. [Link]. Accessed January 17, 2026.
- Zinad DS, Mahal A, Rout SK, et al. Medicinal chemistry of oxazines as promising agents in drug discovery. Chem Biol Drug Des. 2020;95(1):16-32. doi:10.1111/cbdd.13633
-
Zinad DS, Mahal A, Rout SK, et al. Medicinal chemistry of oxazines as promising agents in drug discovery. Cihan University-Erbil Repository. [Link]. Published September 4, 2019. Accessed January 17, 2026.
-
Chemsrc. This compound. [Link]. Accessed January 17, 2026.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 253768, 2-Methyl-5,6-dihydro-1,4-oxathiine. [Link]. Accessed January 17, 2026.
-
Organic Chemistry Portal. Ester to Acid - Common Conditions. [Link]. Accessed January 17, 2026.
-
ChemBK. 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide. [Link]. Accessed January 17, 2026.
- Biondi S, De Logu A, Cocco MT, et al. Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Molecules. 2021;26(4):993. doi:10.3390/molecules26040993
- Asif M. Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry. 2020;7(1):60-73.
- Zinad DS, Mahal A, Rout SK, et al. Medicinal chemistry of oxazines as promising agents in drug discovery. Chem Biol Drug Des. 2020;95(1):16-32. doi:10.1111/cbdd.13633
- A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research. 2014;6(5):104-105.
- Corbeil J, Curcumelli-Rodostamo M, Fagnant SL, et al. Ring opening reactions of N-substituted-5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxamides. Can J Chem. 1973;51(16):2650-2658. doi:10.1139/v73-394
Sources
- 1. Succinate dehydrogenase inhibitors fungicides: a review of their impact on human health and epigenetic changes. [scielo.org.ar]
- 2. This compound | C6H8O3S | CID 539946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 4. Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]
- 5. researchgate.net [researchgate.net]
- 6. Dihydrobenzo[1,4]oxathiine: A multi-potent pharmacophoric heterocyclic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry of oxazines as promising agents in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oaji.net [oaji.net]
- 9. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]
- 10. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic Acid: Properties, Synthesis, and Core Applications
Abstract: This technical guide provides an in-depth analysis of 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid, a pivotal heterocyclic compound. While not an end-product itself, its significance is profoundly rooted in its role as the direct acid precursor to Carboxin, the first commercially successful systemic fungicide and a foundational molecule in the succinate dehydrogenase inhibitor (SDHI) class. This document details the core molecular profile, outlines the synthetic pathway, discusses its critical application in the development of agrochemicals, and touches upon the broader potential of the oxathiine scaffold. The content is tailored for researchers, chemists, and professionals in the fields of drug discovery and agrochemical development, offering both foundational data and field-proven insights into its chemical utility.
Core Molecular Profile
This compound is an organosulfur heterocyclic compound. Its structure, featuring an oxathiine ring with methyl and carboxylic acid substituents, is the key to its reactivity and function as a synthetic intermediate. The IUPAC name for this compound is 6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylic acid[1].
Quantitative Data Summary
The fundamental physicochemical properties of the compound are summarized below. This data is essential for reaction planning, analytical characterization, and regulatory documentation.
| Property | Value | Source |
| Molecular Formula | C₆H₈O₃S | [1][2][3] |
| Molecular Weight | 160.19 g/mol | [1] |
| Monoisotopic Mass | 160.01941529 Da | [1][2] |
| CAS Number | 6577-69-1 | [1][4] |
| Appearance | Off-white solid (predicted) | |
| SMILES | CC1=C(SCCO1)C(=O)O | [2] |
| InChIKey | JMKSQPHJYIHKQU-UHFFFAOYSA-N | [1][2] |
Chemical Structure
The structural arrangement of the oxathiine ring is central to the biological activity of its derivatives.
Caption: Chemical structure of the title compound.
Synthesis and Chemical Reactivity
The primary utility of this compound lies in its role as a key intermediate. Its synthesis is a critical step in the production of Carboxin and related compounds. The overall pathway leverages common, high-yield organic reactions, making it an efficient process for industrial-scale production.
The synthesis of Carboxin, and by extension its carboxylic acid precursor, was first disclosed in patents by Uniroyal[5]. The process begins with the reaction of ethyl 2-chloroacetoacetate with 2-mercaptoethanol, followed by an acid-catalyzed cyclization to form the ethyl ester of the target acid. This ester is then hydrolyzed to yield the final carboxylic acid[5][6].
Synthetic Workflow
Caption: Synthetic pathway from starting materials to Carboxin.
Experimental Protocol: Saponification of the Ethyl Ester Precursor
This protocol describes a robust method for obtaining the title carboxylic acid from its corresponding ethyl ester. The choice of potassium hydroxide in methanol is a standard, field-proven method for ester hydrolysis (saponification), ensuring a high conversion rate and straightforward purification of the resulting carboxylate salt.
Objective: To synthesize this compound via hydrolysis of its ethyl ester.
Materials:
-
Ethyl 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylate
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
10% Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the ethyl ester (1 equivalent) in methanol.
-
Saponification: Add a solution of potassium hydroxide (1.2 equivalents) in methanol to the flask. The use of a slight excess of base ensures complete reaction.
-
Reflux: Heat the mixture to reflux and maintain for 6-8 hours. The causality here is that the elevated temperature accelerates the rate of the saponification reaction, which can be slow at room temperature.
-
Workup: After cooling the reaction mixture to room temperature, acidify it carefully with 10% aqueous hydrochloric acid until the pH is approximately 2. This protonates the potassium carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution[7].
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold deionized water to remove inorganic salts.
-
Purification: Dry the crude product. For higher purity, recrystallize the solid from a suitable solvent such as ethanol. This self-validating step ensures that the final product meets the required purity for subsequent reactions, as impurities could interfere with the formation of the acid chloride or amidation.
Applications in Agrochemicals and Drug Development
The value of this carboxylic acid is almost exclusively tied to the biological activity of its derivatives. The conversion of the carboxyl group into a carboxamide is a gateway to a highly successful class of bioactive molecules.
The Cornerstone of Carboxin: An SDHI Fungicide
The most significant application is the synthesis of Carboxin (5,6-Dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide)[8]. Carboxin is a systemic fungicide that was revolutionary for its targeted mode of action[9].
Mechanism of Action: Carboxin functions by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi[6][8]. This specific inhibition disrupts fungal respiration and energy production, leading to cell death. The discovery of this mechanism established the SDHI class of fungicides, which remains critically important in agriculture today.
Caption: Mechanism of action of Carboxin as an SDHI.
Exploratory Research and Future Potential
While the primary application remains in agrochemicals, the 1,4-oxathiine scaffold is of interest in medicinal chemistry. Studies on related dihydro-1,4-benzoxathiine derivatives have shown potential anticancer activity, suggesting that the core ring system can be a valuable pharmacophore for targeting various biological systems[10]. The carboxylic acid provides a versatile chemical handle to synthesize a library of amide or ester derivatives for screening in various therapeutic areas, including oncology and infectious diseases.
Safety and Handling
According to aggregated GHS information, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation[1].
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a compound of significant industrial and scientific importance, not for its own properties, but as an indispensable building block. Its straightforward synthesis and the reactivity of its carboxylic acid group have enabled the large-scale production of Carboxin, a fungicide that defined a new class of agrochemicals. For researchers and drug development professionals, this molecule serves as a potent reminder that the value of a chemical is often realized in the derivatives it can form. Its legacy is cemented in the success of SDHI fungicides, and its future potential may extend into medicinal chemistry, making it a subject of continued relevance.
References
- PubChemLite. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- ChemSynthesis. (n.d.). methyl 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylate.
- Oakwood Chemical. (n.d.). This compound, 95% Purity.
- PubChem. (n.d.). 2-Methyl-5,6-dihydro-1,4-oxathiine.
- Chemsrc. (n.d.). This compound.
- PubChem. (n.d.). Carboxin.
- AERU, University of Hertfordshire. (n.d.). Carboxin (Ref: D 735).
- ResearchGate. (n.d.). Ring opening reactions of N-substituted-5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxamides.
- Wikipedia. (n.d.). Carboxin.
- Guidechem. (n.d.). Carboxin 5234-68-4 wiki.
- Chem-Impex. (n.d.). Carboxin.
- PrepChem.com. (n.d.). Synthesis of 2-carboxy-3-methyl-5,6-dihydro-1,4-dithiin.
- PubMed. (n.d.). Synthesis and anticancer activity of (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines.
Sources
- 1. This compound | C6H8O3S | CID 539946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C6H8O3S) [pubchemlite.lcsb.uni.lu]
- 3. calpaclab.com [calpaclab.com]
- 4. CAS#:6577-69-1 | this compound | Chemsrc [chemsrc.com]
- 5. Carboxin - Wikipedia [en.wikipedia.org]
- 6. Carboxin (Ref: D 735) [sitem.herts.ac.uk]
- 7. prepchem.com [prepchem.com]
- 8. Carboxin | C12H13NO2S | CID 21307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. Synthesis and anticancer activity of (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid
CAS Number: 6577-69-1
Introduction
2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid is a heterocyclic compound of significant interest in the fields of agrochemistry and medicinal chemistry. Its core structure, the dihydrooxathiine ring, is a key pharmacophore in a class of systemic fungicides. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, and applications, with a particular focus on its role as a precursor to the fungicide Carboxin. The information presented herein is intended for researchers, scientists, and professionals in drug development and related disciplines.
Chemical and Physical Properties
This compound, with the molecular formula C₆H₈O₃S, has a molecular weight of 160.19 g/mol .[1] A summary of its key computed physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₈O₃S | PubChem[1] |
| Molecular Weight | 160.19 g/mol | PubChem[1] |
| IUPAC Name | 6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylic acid | PubChem[1] |
| CAS Number | 6577-69-1 | PubChem[1] |
| XLogP3 | 0.9 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed) |
| Rotatable Bond Count | 1 | PubChem (Computed) |
Synthesis and Reaction Pathways
The synthesis of this compound and its derivatives is a critical aspect of its application. The core dihydrooxathiine ring is often constructed through the cyclization of a suitable precursor. A notable method for preparing derivatives involves the chlorinolysis of a 1,3-oxathiolane derivative, which generates an alkene-sulfenic acid intermediate that subsequently cyclizes.[2]
A common synthetic route to the closely related and commercially significant derivative, Carboxin (5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide), proceeds through intermediates that are structurally analogous to the title compound. A novel synthesis of Carboxin has been developed via an N-bromosuccinimide-promoted oxidative rearrangement of an acetoacetanilide 1,3-oxathiolane precursor.[3] This underscores the importance of the oxathiolane rearrangement in forming the desired oxathiine ring system.
The conversion of this compound to its amide derivatives, such as Carboxin, is a straightforward amidation reaction. This typically involves the activation of the carboxylic acid (e.g., conversion to an acyl chloride) followed by reaction with an amine, in this case, aniline.[4]
Caption: Synthetic pathway from a 1,3-oxathiolane precursor to Carboxin.
Experimental Protocol: Synthesis of Carboxin from this compound
This protocol describes the conversion of the carboxylic acid to its anilide derivative, Carboxin.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Aniline
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM. Add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Removal of Excess Reagent: Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Amidation: Re-dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve aniline (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM. Add the aniline solution dropwise to the acid chloride solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield Carboxin.
Spectral Characterization
The structural elucidation of this compound relies on various spectroscopic techniques.
Infrared (IR) Spectroscopy: As a carboxylic acid, the IR spectrum is expected to show a very broad O-H stretching absorption from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer.[5] A strong carbonyl (C=O) stretching band should appear around 1710 cm⁻¹.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The carboxylic acid proton (O-H) is expected to be highly deshielded, appearing as a broad singlet in the 10-12 ppm region.[5] The protons on the dihydrooxathiine ring and the methyl group will have characteristic chemical shifts.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is typically observed in the range of 160-180 ppm.[5] PubChem provides reference spectra for the ¹³C NMR of this compound.[1]
Mass Spectrometry (MS): GC-MS data available on PubChem shows a molecular ion peak corresponding to the molecular weight of the compound.[1]
Biological Activity and Applications
The primary and most well-documented application of this compound is as a direct precursor to the systemic fungicide Carboxin.[4]
Mechanism of Action of Carboxin: Carboxin exhibits its fungicidal properties by inhibiting succinate dehydrogenase (also known as Complex II) in the mitochondrial electron transport chain of fungi.[6] This inhibition disrupts cellular respiration, leading to the death of the fungal pathogen. This mode of action is particularly effective against Basidiomycetes.
Sources
- 1. This compound | C6H8O3S | CID 539946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4189435A - Process for preparing 5,6-dihydro-2-methyl-1,4-oxathiin derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Carboxin | C12H13NO2S | CID 21307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-Methyl-4,4-dioxo-N-phenyl-5,6-dihydro-1,4-oxathiine-3-carboxamide (Oxycarboxin) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid as a Synthetic Precursor
Abstract
This technical guide provides an in-depth exploration of 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid, a pivotal heterocyclic compound primarily utilized as a synthetic precursor. The document elucidates the synthesis of this key intermediate, its chemical properties, and its principal application in the manufacturing of the systemic fungicides Carboxin and Oxycarboxin. Detailed synthetic protocols, mechanistic insights, and characterization data are presented to offer a comprehensive resource for researchers and professionals in drug development and agrochemical synthesis. The guide also touches upon the broader synthetic potential of the dihydrooxathiine scaffold, supported by authoritative references.
Introduction: The Dihydrooxathiine Scaffold
The 5,6-dihydro-1,4-oxathiine ring system is a significant pharmacophore in medicinal and agricultural chemistry.[1] Its unique structural and electronic properties have led to its incorporation into a variety of biologically active molecules, ranging from fungicides to potential therapeutics.[1] At the heart of this chemical family lies This compound (CAS No. 6577-69-1), a key building block for some of the most successful systemic fungicides.[2] This guide will focus on the synthesis and utility of this carboxylic acid, providing a technical framework for its application in organic synthesis.
Table 1: Physicochemical Properties of this compound [3][4]
| Property | Value |
| Molecular Formula | C₆H₈O₃S |
| Molecular Weight | 160.19 g/mol |
| Appearance | Off-white crystalline solid (predicted) |
| CAS Number | 6577-69-1 |
Synthesis of the Precursor: this compound
The synthesis of the title carboxylic acid is a critical first step in its utilization as a precursor. A common and effective method involves the hydrolysis of its corresponding ethyl ester, which itself can be synthesized from commercially available starting materials.
Synthesis via Ester Hydrolysis
A robust method for the preparation of the title compound is the base-catalyzed hydrolysis of its ethyl ester. This approach is analogous to the synthesis of similar dihydro-1,4-dithiin carboxylic acids and offers high yields.[5]
Experimental Protocol: Hydrolysis of Ethyl 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylate
-
Step 1: Reaction Setup In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylate in methanol.
-
Step 2: Base Addition To the solution, add a stoichiometric amount of potassium hydroxide (dissolved in a minimal amount of water or methanol).
-
Step 3: Reflux Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Step 4: Work-up and Isolation After cooling to room temperature, acidify the mixture with 10% aqueous hydrochloric acid until a precipitate forms.[5] Filter the solid, wash with cold water, and dry under vacuum to yield the crude this compound.
-
Step 5: Purification Recrystallize the crude product from a suitable solvent such as ethanol to obtain the purified carboxylic acid.[5]
Causality of Experimental Choices:
-
Methanol as Solvent: Methanol is an excellent solvent for both the ester and the inorganic base, creating a homogenous reaction environment. Its boiling point allows for a controlled reflux temperature.
-
Potassium Hydroxide: A strong base is required to effectively hydrolyze the ester. Potassium hydroxide is a common and cost-effective choice.
-
Acidification: Protonation of the carboxylate salt with a strong acid like HCl is necessary to precipitate the neutral carboxylic acid, which is less soluble in the aqueous medium.
Core Application: Precursor to Carboxin and Oxycarboxin
The primary and most well-documented role of this compound is as a direct precursor to the anilide fungicide, Carboxin.[2] This transformation is a classic example of amide bond formation, typically proceeding through an activated carboxylic acid derivative.
Activation of the Carboxylic Acid: Formation of the Acid Chloride
To facilitate the reaction with the weakly nucleophilic aniline, the carboxylic acid is first converted to its more reactive acid chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[6][7]
Experimental Protocol: Synthesis of 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carbonyl chloride
-
Step 1: Reaction Setup In a fume hood, suspend this compound in an excess of thionyl chloride. A non-reactive solvent like toluene can be used if necessary.
-
Step 2: Reaction Gently reflux the mixture until the evolution of HCl and SO₂ gas ceases and the solid has completely dissolved. The reaction progress can be monitored by the disappearance of the starting material on TLC.
-
Step 3: Isolation Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude acid chloride is often used directly in the next step without further purification.[8]
Causality of Experimental Choices:
-
Thionyl Chloride: This reagent is highly effective for converting carboxylic acids to acid chlorides. The byproducts, SO₂ and HCl, are gaseous, which drives the reaction to completion and simplifies purification.[7]
-
Anhydrous Conditions: All reagents and glassware must be scrupulously dry, as any moisture will hydrolyze both the thionyl chloride and the product acid chloride back to the carboxylic acid.
Amide Formation: Synthesis of Carboxin
The activated acid chloride readily reacts with aniline to form the desired amide, Carboxin.[2]
Experimental Protocol: Synthesis of Carboxin
-
Step 1: Reaction Setup Dissolve the crude 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carbonyl chloride in a dry, inert solvent such as toluene or dichloromethane.
-
Step 2: Aniline Addition Cool the solution in an ice bath and add a solution of aniline in the same solvent dropwise. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl generated.
-
Step 3: Reaction Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Step 4: Work-up and Isolation Wash the reaction mixture with dilute acid (to remove excess aniline and base), followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Carboxin.
-
Step 5: Purification Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Carboxin.
Diagram 1: Synthetic Pathway to Carboxin
Caption: Synthetic route from the ethyl ester to Carboxin.
Oxidation to Oxycarboxin
Oxycarboxin, the sulfone analogue of Carboxin, is synthesized by the oxidation of the sulfide in the dihydrooxathiine ring.[9] This oxidation enhances the systemic fungicidal activity.
Experimental Protocol: Synthesis of Oxycarboxin
-
Step 1: Reaction Setup Dissolve Carboxin in a suitable solvent, such as glacial acetic acid.
-
Step 2: Oxidant Addition Add an oxidizing agent, such as hydrogen peroxide, portion-wise to the solution, controlling the temperature to prevent runaway reactions.
-
Step 3: Reaction Stir the mixture at a slightly elevated temperature until the oxidation is complete (monitored by TLC).
-
Step 4: Isolation and Purification Cool the reaction mixture and pour it into cold water to precipitate the product. Filter the solid, wash thoroughly with water, and dry. Recrystallize from a suitable solvent to obtain pure Oxycarboxin.
Diagram 2: Oxidation of Carboxin to Oxycarboxin
Caption: Oxidation of Carboxin to its sulfone analogue, Oxycarboxin.
Broader Synthetic Potential and Ring Reactivity
While the synthesis of Carboxin and its derivatives is the primary application, the 2-methyl-5,6-dihydro-1,4-oxathiine scaffold is of broader interest. The dihydrooxathiine ring system has been explored for its potential in various pharmacologically active compounds.[1]
The reactivity of the dihydrooxathiine ring itself is also a subject of study. For instance, N-substituted 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxamides have been shown to undergo ring-opening and rearrangement reactions under certain conditions, such as heating in toluene or boiling in ethanol.[10] This suggests that the stability of the heterocyclic ring should be a consideration in the design of synthetic routes involving this scaffold, particularly under thermal stress or in the presence of certain reagents.
Characterization and Analytical Data
Accurate characterization of the precursor is essential for ensuring the quality and purity of the final products. The following data are based on typical spectroscopic values for carboxylic acids and information available in public databases.[4][11]
Table 2: Representative Spectroscopic Data for this compound
| Technique | Characteristic Features |
| ¹H NMR | - Broad singlet for the carboxylic acid proton (>10 ppm).- Signals for the methylene protons of the oxathiine ring (typically 2-4 ppm).- Singlet for the methyl group protons (~2 ppm). |
| ¹³C NMR | - Signal for the carbonyl carbon (~170 ppm).- Signals for the olefinic carbons of the oxathiine ring.- Signals for the methylene carbons of the oxathiine ring.- Signal for the methyl carbon. |
| IR Spectroscopy | - Broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹).- Sharp C=O stretch of the carboxylic acid (~1700 cm⁻¹).- C-O and C-S stretching vibrations. |
| Mass Spectrometry | - Molecular ion peak corresponding to the molecular weight (160.19 m/z).- Characteristic fragmentation pattern. |
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:[4]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
This compound is a valuable and versatile synthetic precursor, with its most prominent role being the cornerstone for the synthesis of the fungicides Carboxin and Oxycarboxin. The straightforward synthesis of this carboxylic acid, coupled with the well-established chemistry for its conversion to amides, makes it an important intermediate in the agrochemical industry. Furthermore, the inherent biological potential of the dihydrooxathiine scaffold suggests that this precursor may find applications in the development of novel pharmaceuticals and other bioactive compounds. This guide has provided a comprehensive overview of its synthesis, reactivity, and core applications, offering a solid foundation for researchers and scientists working in the field of organic synthesis.
References
-
PrepChem.com. Synthesis of 2-carboxy-3-methyl-5,6-dihydro-1,4-dithiin. Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
MDPI. The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study. Available from: [Link]
-
MDPI. Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Available from: [Link]
-
ResearchGate. How to achieve chlorination of carboxylic acid to convert into acid chloride?. Available from: [Link]
-
Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available from: [Link]
-
PrepChem.com. Synthesis of 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide. Available from: [Link]
-
International Journal of Applied Research. Synthesis of Quinoline-Thiazole Compound (Ethyle 2- Chloroquinoline-3-yl) Methylene amino)-4- methylthiazole. Available from: [Link]
-
Canadian Journal of Chemistry. Ring opening reactions of N-substituted-5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxamides. Available from: [Link]
-
National Institutes of Health. 2-Methyl-4,4-dioxo-N-phenyl-5,6-dihydro-1,4-oxathiine-3-carboxamide (Oxycarboxin). Available from: [Link]
-
PubChem. This compound | C6H8O3S | CID 539946. National Center for Biotechnology Information. Available from: [Link]
-
MDPI. 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Available from: [Link]
-
National Institutes of Health. Carboxin | C12H13NO2S | CID 21307. PubChem. Available from: [Link]
-
Chemguide. converting carboxylic acids into acyl (acid) chlorides. Available from: [Link]
-
TSI Journals. Synthesis and characterization of a systemic fungicide 5, 6-. Available from: [Link]
-
Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. Available from: [Link]
-
MDPI. 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Available from: [Link]
-
PubMed. Dihydrobenzo[5][12]oxathiine: A multi-potent pharmacophoric heterocyclic nucleus. Available from: [Link]
-
Semantic Scholar. An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. Available from: [Link]
-
ResearchGate. ChemInform Abstract: Regioselective Synthesis of 2-Methyl-2,5,6,11,12,13-hexahydro 4H Indazolo[5,4-a]pyrrolo[3,4-c]carbazole-4-ones. | Request PDF. Available from: [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
-
JOCPR. Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met. Available from: [Link]
-
National Institutes of Health. Utility of 6-aza-2-thiothymine in the synthesis of novel[3][5][12]triazolo[4,3-b][3][5][12]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity. Available from: [Link]
-
Organic Chemistry Data. Acid to Acid Chloride - Common Conditions. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information for Stable carboxylic acid derivatized alkoxy silanes. Available from: [Link]
-
ResearchGate. Fragments of 1 H-NMR spectra (the signals of aromatic protons) of ester.... Available from: [Link]
Sources
- 1. Dihydrobenzo[1,4]oxathiine: A multi-potent pharmacophoric heterocyclic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carboxin | C12H13NO2S | CID 21307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C6H8O3S | CID 539946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 9. 2-Methyl-4,4-dioxo-N-phenyl-5,6-dihydro-1,4-oxathiine-3-carboxamide (Oxycarboxin) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
"2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid" physical and chemical properties
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid, a heterocyclic compound of interest in various chemical and biological research fields. This document is intended for researchers, scientists, and professionals in drug development seeking detailed information on this molecule.
Introduction and Molecular Structure
This compound, with the CAS number 6577-69-1, is a sulfur- and oxygen-containing heterocyclic compound.[1][2] Its structure features a dihydrooxathiine ring, a methyl group, and a carboxylic acid functional group. The IUPAC name for this compound is 6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylic acid.[1] This molecule is a notable precursor in the synthesis of more complex molecules, including the systemic fungicide Carboxin, which is the N-phenylamide derivative of this acid.[3]
The structural formula of this compound is presented below:
Caption: 2D structure of this compound.
Physical Properties
Detailed experimental data for the physical properties of this compound are not extensively available in the literature. However, computed properties from reliable databases provide valuable insights.
| Property | Value | Source |
| Molecular Formula | C₆H₈O₃S | [1] |
| Molecular Weight | 160.19 g/mol | [1] |
| Appearance | Not specified (likely a solid) | - |
| Melting Point | Not experimentally determined | - |
| Boiling Point | Not experimentally determined | - |
| Solubility | Not experimentally determined | - |
| pKa | Not experimentally determined | - |
For comparison, the related N-phenylamide derivative, Carboxin, is a white crystalline solid with a melting point of 93-95 °C.[3] The sulfone derivative, Oxycarboxin, has a melting point of 127.5-130 °C.[4]
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by its functional groups: the carboxylic acid, the dihydrooxathiine ring, and the methyl group.
3.1. Carboxylic Acid Reactivity:
The carboxylic acid group is the primary site of reactivity. It can undergo a variety of reactions typical for this functional group:
-
Salt Formation: As an acid, it will react with bases to form carboxylate salts.[5]
-
Esterification: In the presence of an alcohol and an acid catalyst, it will form the corresponding ester.[6]
-
Amide Formation: Reaction with amines, often in the presence of a coupling agent, will yield amides. The synthesis of the fungicide Carboxin is a prime example of this reactivity.[3]
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.[6]
-
Decarboxylation: While not always facile, under certain conditions, the carboxyl group can be removed as carbon dioxide.[6]
The reactivity of carboxylic acid derivatives is influenced by both inductive and resonance effects.[7] The presence of the electron-withdrawing oxygen atoms in the carbonyl group makes the carbonyl carbon electrophilic and susceptible to nucleophilic attack.[6][7]
Caption: Key reactions of the carboxylic acid group.
3.2. Dihydrooxathiine Ring Reactivity:
The dihydrooxathiine ring is generally stable but can undergo ring-opening reactions under specific conditions, as has been observed in studies of related N-substituted carboxamides.[8] The sulfur atom in the ring can also be oxidized to a sulfoxide and then to a sulfone, as seen in the metabolic pathway of Carboxin to Oxycarboxin.[9]
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR data are available for this compound, providing detailed information about the carbon-hydrogen framework.[1]
-
Mass Spectrometry (MS): Mass spectral data, including GC-MS, confirms the molecular weight of the compound.[1]
-
Infrared (IR) Spectroscopy: FTIR spectra are available and would show characteristic absorptions for the O-H and C=O stretching of the carboxylic acid group, as well as C-O and C-S stretching from the ring.[1]
Proposed Synthesis Protocol
Step 1: Synthesis of Methyl 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylate
This ester intermediate is a known compound.[11] A potential synthetic route could involve the reaction of a suitable precursor with mercaptoethanol.
Step 2: Hydrolysis to the Carboxylic Acid
-
Dissolve methyl 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylate in a suitable solvent such as methanol.
-
Add a solution of a strong base, for example, potassium hydroxide in methanol.
-
Heat the mixture at reflux for several hours to ensure complete hydrolysis of the ester.
-
Cool the reaction mixture to room temperature.
-
Acidify the solution with a dilute mineral acid, such as 10% hydrochloric acid, until the product precipitates.
-
Collect the solid product by filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
Dry the product under vacuum.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.
Caption: Proposed workflow for the synthesis of the title compound.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a heterocyclic compound with interesting chemical features. While extensive experimental data on its physical properties is limited, its chemical reactivity, particularly that of the carboxylic acid group, is well-understood and allows for its use as a versatile synthetic intermediate. Further research to experimentally determine its physical properties and explore its potential applications would be a valuable contribution to the field.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemSrc. (2025). This compound. Retrieved from [Link]
-
SciSupplies. (n.d.). This compound. Retrieved from [Link]
-
ChemBK. (2024). 5,6-Dihydro-2-methyl-1,4-oxathiin-3-carboxanilide 4,4-dioxide. Retrieved from [Link]
-
Stenutz. (n.d.). methyl 3-oxotetrahydrothiophene-2-carboxylate. Retrieved from [Link]
-
ChemSynthesis. (2025). methyl 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (2025). Ring opening reactions of N-substituted-5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxamides. Retrieved from [Link]
-
ChemBK. (2024). 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-5,6-dihydro-1,4-oxathiine. National Center for Biotechnology Information. Retrieved from [Link]
-
AIR Unimi. (2022). Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination. Retrieved from [Link]
-
Khan Academy. (2014). Reactivity of carboxylic acid derivatives. YouTube. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-carboxy-3-methyl-5,6-dihydro-1,4-dithiin. Retrieved from [Link]
- Google Patents. (n.d.). US4189435A - Process for preparing 5,6-dihydro-2-methyl-1,4-oxathiin derivatives.
-
PrepChem. (n.d.). Synthesis of 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide. Retrieved from [Link]
-
Michigan State University. (n.d.). Carboxylic Acid Reactivity. Department of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Oreate AI Blog. (2026). Unraveling the Hydrolysis of Carboxylic Acids: A Deep Dive. Retrieved from [Link]
-
Jack Westin. (n.d.). Carboxylic Acids Important Reactions. MCAT Content. Retrieved from [Link]
-
US EPA. (1981). 5, 6-Dihydro-2-Methyl-1, 4-Oxathiin-3-Carboxanilide (Carboxin) Pesticide Registration Standard. Retrieved from [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]
-
SpectraBase. (n.d.). 3,4-DIHYDRO-2-METHYL-3-OXO-2H-1,4-BENZOXAZINE-2-CARBOXYLIC-ACID-ETHYLESTER. Retrieved from [Link]
Sources
- 1. This compound | C6H8O3S | CID 539946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. arctomsci.com [arctomsci.com]
- 3. chembk.com [chembk.com]
- 4. echemi.com [echemi.com]
- 5. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 6. jackwestin.com [jackwestin.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. chembk.com [chembk.com]
- 10. prepchem.com [prepchem.com]
- 11. chemsynthesis.com [chemsynthesis.com]
Solubility and Stability of 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid: A Physicochemical Deep Dive
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid (CAS 6577-69-1), a key chemical intermediate. Direct experimental data for this specific carboxylic acid is sparse in publicly available literature. Therefore, this document establishes a projected physicochemical profile based on its molecular structure and draws comparative insights from its well-documented N-phenylamide derivative, the systemic fungicide Carboxin. We predict that the compound's aqueous solubility is highly pH-dependent, increasing significantly in neutral to alkaline conditions. The primary degradation pathways are anticipated to be oxidation of the sulfur heteroatom and photolysis, mirroring the known behavior of the 1,4-oxathiine ring system in Carboxin. This guide provides detailed, field-proven experimental protocols for systematically determining the empirical solubility and stability of this compound, ensuring a self-validating approach for researchers.
Introduction: A Tale of Two Molecules
This compound (henceforth referred to as "the Acid") is a heterocyclic compound whose primary significance lies in its role as the immediate precursor to Carboxin (5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide), a widely used systemic fungicide.[1][2] While structurally similar, the distinction between the terminal carboxylic acid group of the Acid and the N-phenylamide group of Carboxin is critical. This single functional group difference fundamentally alters the molecule's polarity, hydrogen bonding potential, and ionization state, thereby dictating vastly different solubility and stability profiles.
Understanding the properties of the Acid is crucial for professionals in process chemistry and formulation development, as its behavior in solution will directly impact reaction kinetics, purification strategies, and handling procedures during the synthesis of Carboxin and other potential derivatives. This guide bridges the gap left by the absence of direct data by combining theoretical chemistry principles with established data on the stable 1,4-oxathiine core, providing a robust framework for laboratory investigation.
Core Physicochemical Properties
While extensive experimental data is lacking, computational models and basic chemical information provide a foundational profile for the Acid.
| Property | Value / Description | Source |
| IUPAC Name | 6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylic acid | [3] |
| CAS Number | 6577-69-1 | [3] |
| Molecular Formula | C₆H₈O₃S | [3] |
| Molecular Weight | 160.19 g/mol | [3] |
| Appearance | Projected to be a solid at room temperature. | Inferred |
| XlogP (Predicted) | 0.0 | [4] |
Solubility Profile: A pH-Dependent Paradigm
The solubility of a compound is a cornerstone of its application. For the Acid, the carboxylic acid moiety is the principal determinant of its aqueous solubility.
Projected Solubility Profile of the Acid
-
Aqueous Solubility: The presence of the carboxylic acid group (pKa typically ~4-5) suggests that the Acid's aqueous solubility will be highly dependent on pH.
-
In Acidic Media (pH < 4): The compound will be in its neutral, protonated form. Solubility is expected to be low, governed by the polarity of the overall molecule and its crystal lattice energy.
-
In Neutral to Alkaline Media (pH > 6): The carboxylic acid will deprotonate to form the highly polar carboxylate salt. This ionization will dramatically increase its affinity for water, leading to a significant rise in solubility.
-
-
Organic Solvent Solubility: Based on its structure, which includes a polar carboxylic acid head and a moderately nonpolar heterocyclic body, the Acid is predicted to have good solubility in polar protic solvents like methanol and ethanol (via hydrogen bonding) and polar aprotic solvents such as acetone and DMSO. Solubility in nonpolar solvents like hexanes is expected to be poor.
Comparative Solubility Data: Carboxin
For context, the solubility of the neutral, more lipophilic amide derivative, Carboxin, is presented below. Its low water solubility highlights the profound effect of replacing the carboxylic acid with the anilide group.
| Solvent | Solubility (at 20-25°C) | Source |
| Water | 147-170 mg/L | [5][6] |
| Acetone | 221.2 g/L | [6] |
| Methanol | 89.3 g/L | [6] |
| Ethyl Acetate | 107.7 g/L | [6] |
| DMSO | 44-47 mg/mL | [7][8] |
Experimental Protocol: Thermodynamic Solubility Determination
To move from projection to empirical fact, a robust experimental approach is necessary. The shake-flask method (OECD Guideline 105) is the gold standard for determining thermodynamic solubility.
Objective: To determine the aqueous solubility of the Acid as a function of pH and its solubility in key organic solvents.
Methodology:
-
Preparation of pH Buffers: Prepare a series of buffers (e.g., citrate for pH 3, phosphate for pH 5, 7, and borate for pH 9).
-
Sample Preparation: Add an excess amount of the Acid to separate vials containing each pH buffer and each selected organic solvent. The excess solid is critical to ensure saturation is reached.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C) for a minimum of 48-72 hours to ensure equilibrium is reached. A preliminary kinetic check (sampling at 24, 48, and 72 hours) is recommended to confirm equilibrium.
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature to let undissolved solids settle. Subsequently, centrifuge the samples to ensure complete separation of the solid and liquid phases.
-
Sampling and Analysis: Carefully withdraw an aliquot from the clear supernatant. Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved Acid using a validated analytical method, such as HPLC-UV.
Diagram: Workflow for Solubility Determination
Caption: Overview of a forced degradation (stress testing) workflow.
Recommended Analytical Methodologies
For the quantitative analysis required in the aforementioned solubility and stability studies, High-Performance Liquid Chromatography (HPLC) is the method of choice.
-
Technique: Reversed-phase HPLC with UV detection (HPLC-UV) would be a robust starting point. The conjugated system within the 1,4-oxathiine ring should provide a suitable chromophore for detection.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is recommended.
-
Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and acetonitrile or methanol would likely provide good peak shape and separation from potential impurities or degradants.
-
Detection: A photodiode array (PDA) detector would be advantageous for assessing peak purity and identifying the lambda max for optimal sensitivity.
-
Advanced Analysis: For definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) would be essential.
Conclusion
While this compound is not as extensively studied as its fungicide derivative Carboxin, a reliable working profile of its physicochemical properties can be projected. Its solubility is almost certainly governed by solution pH, a critical factor for process chemists to control. The compound's stability is likely compromised by oxidative and photolytic stress, targeting the sulfur atom in the heterocyclic ring. The experimental protocols detailed in this guide provide a clear and scientifically rigorous path for drug development professionals to generate the empirical data needed for confident process optimization, formulation, and handling of this important chemical intermediate.
References
-
EXTOXNET. (n.d.). CARBOXIN. Extension Toxicology Network. Retrieved from [Link]
-
Gao, H., Liu, Y., Wang, S., Ma, Y., Liu, X., & Tang, J. (2023). Complete biodegradation of fungicide carboxin and its metabolite aniline by Delftia sp. HFL-1. PubMed. Retrieved from [Link]
-
López-Galindo, A., Peña, A., & Rodríguez-Cruz, M. S. (2012). Comparative abiotic or biotic degradation of carboxin by two Entisols with different surface properties or Pseudomonas aeruginosa strain: A toxicity study using the crustacean Thamnocephalus platyurus. ResearchGate. Retrieved from [Link]
-
Mithyantha, M. S., & Agnihothrudu, V. (1976). Degradation of carboxin and oxycarboxin in different soils. FAO AGRIS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Carboxin. PubChem. Retrieved from [Link]
-
ChemBK. (n.d.). carboxin. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of carboxin in formulations [Table]. Retrieved from [Link]
-
Naidu, N. V. S., et al. (n.d.). Spectrophotometric Method for the Determination of Carboxin in its Formulations and Environmental Samples. ResearchGate. Retrieved from [Link]
-
Farrow, J. E., Hoodless, R. A., & Hopkinson, A. (1975). Fungicide residues. Part IV. Determination of residues of carboxin in grain by gas chromatography. Analyst. Retrieved from [Link]
-
Farrow, J. E., Hoodless, R. A., & Hopkinson, A. (1975). Fungicide residues. Part IV. Determination of residues of carboxin in grain by gas chromatography. Analyst (RSC Publishing). DOI:10.1039/AN9750000249. Retrieved from [Link]
-
AERU. (n.d.). Carboxin (Ref: D 735). University of Hertfordshire. Retrieved from [Link]
-
Journal of the Association of Official Analytical Chemists. (1978). PESTICIDE FORMULATIONS Spectrophotometric Determination of Carboxin in Formulations After Extraction and Thin Layer Chromatography. Retrieved from [Link]
-
AdooQ Bioscience. (n.d.). Carboxin. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
ChemBK. (n.d.). 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide. Retrieved from [Link]
-
Baughman, R. G., & Paulos, B. (2005). 2-Methyl-4,4-dioxo-N-phenyl-5,6-dihydro-1,4-oxathiine-3-carboxamide (Oxycarboxin). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. Carboxin | 5234-68-4 [chemicalbook.com]
- 2. Carboxin (Ref: D 735) [sitem.herts.ac.uk]
- 3. This compound | C6H8O3S | CID 539946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C6H8O3S) [pubchemlite.lcsb.uni.lu]
- 5. EXTOXNET PIP - CARBOXIN [extoxnet.orst.edu]
- 6. Carboxin | C12H13NO2S | CID 21307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. selleckchem.com [selleckchem.com]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid
Introduction and Significance
2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid is a heterocyclic compound of significant interest, primarily serving as the direct precursor to Carboxin (2-methyl-N-phenyl-5,6-dihydro-1,4-oxathiine-3-carboxamide), a pioneering systemic fungicide.[1] First introduced in 1969, Carboxin established a new class of fungicides known as succinate dehydrogenase inhibitors (SDHIs), which disrupt fungal respiration.[1] The 1,4-oxathiine core is a crucial scaffold in the development of various biologically active molecules, including fungicides, antibacterial agents, and potential antitumor compounds.[2][3]
This document provides a comprehensive, two-step protocol for the synthesis of this compound, commencing from commercially available starting materials. The methodology is based on the classical and robust approach involving the condensation of ethyl 2-chloroacetoacetate with 2-mercaptoethanol, followed by cyclization and subsequent saponification.[1] We will delve into the mechanistic rationale behind the procedural steps, offering insights to empower researchers to adapt and troubleshoot the synthesis effectively.
Reaction Mechanism and Strategic Rationale
The synthesis is logically divided into two primary stages:
-
Formation of the Heterocyclic Ester: This involves a base-mediated S-alkylation followed by an acid-catalyzed intramolecular cyclization and dehydration.
-
Saponification: Hydrolysis of the intermediate ethyl ester to yield the final carboxylic acid product.
Mechanistic Insights:
-
Step 1 (S-Alkylation): The synthesis initiates with the reaction between ethyl 2-chloroacetoacetate and 2-mercaptoethanol.[1] Ethyl 2-chloroacetoacetate is an ideal starting material as it possesses two electrophilic centers: the carbon bearing the chloro group and the ketone carbonyl carbon. 2-Mercaptoethanol provides two nucleophilic centers: the thiol and the alcohol. In the presence of a base, the highly acidic thiol proton is selectively removed, forming a thiolate. This potent nucleophile then attacks the most reactive electrophilic site on ethyl 2-chloroacetoacetate—the carbon atom bonded to the chlorine—in a classic SN2 reaction.
-
Step 2 (Cyclization/Dehydration): Following the S-alkylation, the resulting intermediate is subjected to acidic conditions and heat. The hydroxyl group attacks the ketone carbonyl, forming a cyclic hemiketal intermediate. Subsequent dehydration (elimination of a water molecule) under these conditions is favorable and results in the formation of the stable, conjugated dihydro-1,4-oxathiine ring system.[1]
-
Step 3 (Saponification): The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard procedure, typically achieved by heating the ester with a strong base like potassium hydroxide in an alcoholic solvent.[4] Subsequent acidification protonates the carboxylate salt, causing the final product to precipitate out of the aqueous solution.
Overall Reaction Scheme
Caption: Figure 2: Step-by-Step Experimental Workflow
Summary of Quantitative Data and Expected Results
| Parameter | Value | Notes |
| Part A: Ester Synthesis | ||
| Molar Ratio (Reagents) | 1 : 1 : 1 | (NaOH : 2-Mercaptoethanol : Ester) |
| S-Alkylation Time / Temp. | 2 hours | Room Temperature |
| Cyclization Time | 3 - 5 hours | Reflux (~110 °C) |
| Expected Yield (Crude Ester) | 85 - 95% | Based on ethyl 2-chloroacetoacetate |
| Part B: Saponification | ||
| Molar Ratio (Ester:KOH) | ~1 : 1.2 | A slight excess of base ensures full hydrolysis. |
| Reflux Time | 2 - 3 hours | Monitored by TLC. |
| Final Product | ||
| Appearance | Off-white to white solid | |
| Expected Overall Yield | 70 - 80% | Based on initial ethyl 2-chloroacetoacetate. |
| Melting Point | ~179-180 °C (decomposes) | For the analogous dithiin, for reference. [4]Actual MP may vary. |
Safety Precautions
-
General: All operations must be conducted inside a certified chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves, is mandatory.
-
2-Mercaptoethanol: Highly toxic and possesses an extremely unpleasant and powerful stench. Handle with extreme care, using secondary containment. Any contaminated waste must be quenched with bleach before disposal according to institutional guidelines.
-
Ethyl 2-chloroacetoacetate: A lachrymator and skin irritant. Avoid inhalation of vapors and direct skin contact.
-
Corrosives: Sodium hydroxide, potassium hydroxide, and concentrated hydrochloric acid are highly corrosive. Handle with care to avoid severe skin and eye damage.
-
Flammable Solvents: Toluene, ethanol, and diethyl ether are flammable. Ensure no open flames or spark sources are nearby during their use.
Conclusion
This application note details a reliable and scalable two-step synthesis for this compound. By providing a rationale for each critical step, from the initial base-mediated S-alkylation to the final acid-induced precipitation, this protocol serves as a robust guide for researchers in agrochemical and pharmaceutical development. Adherence to the procedural details and safety precautions outlined will ensure a high yield of this valuable heterocyclic intermediate.
References
-
Carboxin - Wikipedia. Wikipedia. [Link]
-
Synthesis of biologically active fused 1,4-oxathiin derivatives from 4-hydroxydithiocoumarins, arylacetylenes and dimethyl sulfoxide by Cu( i )-cataly... Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
An Efficient One-Pot Synthesis of 1,4-Oxathiane and 1,4-Thiomorpholine Derivatives. Synfacts. [Link]
-
New synthesis of carboxin and oxycarboxin pesticides: Application to the preparation of their new analogues substituted at the C-2 methyl group. ResearchGate. [Link]
-
New synthesis of carboxin and oxycarboxin pesticides: application to the preparation of their new analogues substituted at the C-2 methyl group. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
New synthesis of carboxin and oxycarboxin pesticides: application to the preparation of their new analogues substituted at the C-2 methyl group. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Synthesis of 1,4-oxathiins and 5,6-dihydro-1,4-oxathiins. ACS Publications. [Link]
-
Regioselective synthesis of 1,4-oxathiane derivatives via multicomponent reaction | Request PDF. ResearchGate. [Link]
-
The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study. MDPI. [Link]
-
This compound | C6H8O3S | CID 539946. PubChem. [Link]
-
Ring opening reactions of N-substituted-5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxamides. Journal of Heterocyclic Chemistry. [Link]
-
Synthesis of 2-carboxy-3-methyl-5,6-dihydro-1,4-dithiin. PrepChem.com. [Link]
-
Synthesis of 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide. PrepChem.com. [Link]
- US4189435A - Process for preparing 5,6-dihydro-2-methyl-1,4-oxathiin derivatives.
-
Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. MDPI. [Link]
-
2-Mercaptoethanol | HSCH2CH2OH | CID 1567. PubChem. [Link]
Sources
Application Notes & Protocols for the Laboratory Preparation of 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid
Introduction and Strategic Overview
2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid is a heterocyclic compound of significant interest, primarily serving as the crucial acidic precursor in the synthesis of Carboxin.[1] Carboxin, a systemic fungicide, was first introduced by Uniroyal in 1969 and functions by inhibiting the succinate dehydrogenase (SDHI) enzyme complex in fungi.[2] The synthesis of the title carboxylic acid is a foundational procedure for developing Carboxin analogues and for research into novel SDHI inhibitors.
This document provides a detailed, two-part protocol for the laboratory-scale synthesis of this compound. The synthetic strategy is rooted in a classic and robust chemical pathway:
-
Part I: Heterocycle Formation: A nucleophilic substitution reaction between ethyl 2-chloroacetoacetate and 2-mercaptoethanol to form a thioether intermediate, which then undergoes an acid-catalyzed intramolecular cyclization and dehydration to yield the ethyl ester of the target molecule.[2]
-
Part II: Saponification: A straightforward alkaline hydrolysis of the resulting ethyl ester to afford the final carboxylic acid product.
The causality behind this approach lies in the strategic use of bifunctional reagents. Ethyl 2-chloroacetoacetate provides both an electrophilic center for the initial S-alkylation and the keto-ester moiety required for the subsequent cyclization.[3] 2-Mercaptoethanol serves as both the nucleophile (thiol group) and the precursor to the second heteroatom in the oxathiine ring (hydroxyl group).[4]
Part I: Synthesis of Ethyl 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylate
This initial stage focuses on the construction of the core 1,4-oxathiine ring system. The process involves two distinct chemical transformations that are often performed sequentially in a one-pot or two-step procedure.
Reaction Mechanism & Workflow
The synthesis proceeds via an initial S-alkylation of 2-mercaptoethanol with ethyl 2-chloroacetoacetate. The thiol is deprotonated by a base, forming a thiolate which acts as a potent nucleophile, readily displacing the chloride atom. The resulting intermediate, ethyl 2-((2-hydroxyethyl)thio)acetoacetate, possesses both a hydroxyl and a ketone group. Upon introduction of an acid catalyst and heat, the hydroxyl group attacks the ketone's carbonyl carbon, and a subsequent dehydration (loss of a water molecule) drives the reaction to form the stable six-membered dihydro-1,4-oxathiine ring.[2]
Caption: Workflow for the formation of the ethyl ester intermediate.
Experimental Protocol: Part I
Materials and Reagents:
-
Ethyl 2-chloroacetoacetate (C₆H₉ClO₃)[5]
-
2-Mercaptoethanol (C₂H₆OS)[4]
-
Sodium Hydroxide (NaOH) or Sodium Ethoxide (NaOEt)
-
Ethanol, anhydrous
-
Toluene
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, Dean-Stark trap, magnetic stirrer, heating mantle, separatory funnel.
Procedure:
-
Thioether Formation:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-mercaptoethanol (see Table 1 for quantities) in 100 mL of anhydrous ethanol.
-
Cool the solution in an ice bath to 0-5 °C.
-
Carefully add powdered sodium hydroxide in portions, ensuring the temperature does not exceed 10 °C. Stir until the base is fully dissolved.
-
Slowly add ethyl 2-chloroacetoacetate dropwise to the cooled solution over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
-
Cyclization and Dehydration:
-
Once the initial reaction is complete, neutralize the mixture with a small amount of glacial acetic acid.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 120 mL of toluene and a catalytic amount of p-toluenesulfonic acid monohydrate (~0.5 g).
-
Fit the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux.
-
Continue refluxing until the theoretical amount of water has been collected in the trap (approximately 3-5 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the toluene solution to a separatory funnel and wash sequentially with 50 mL of saturated NaHCO₃ solution, 50 mL of water, and 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude ethyl ester as an oil.
-
The crude product can be purified by vacuum distillation if necessary.
-
Part II: Saponification to this compound
This final step converts the ethyl ester into the desired carboxylic acid via a standard base-catalyzed hydrolysis (saponification), followed by acidification.
Reaction Mechanism & Workflow
The ester is treated with a strong base, such as potassium hydroxide, in an alcoholic solvent. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group and forming the carboxylate salt. The reaction is driven to completion by the deprotonation of the initially formed carboxylic acid. In the final work-up step, the addition of a strong acid (e.g., HCl) protonates the carboxylate salt, causing the final carboxylic acid product to precipitate from the aqueous solution.[6]
Caption: Workflow for the hydrolysis of the ethyl ester to the final acid.
Experimental Protocol: Part II
Materials and Reagents:
-
Crude or purified Ethyl 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylate (from Part I)
-
Potassium Hydroxide (KOH)
-
Methanol
-
10% Hydrochloric Acid (HCl) solution
-
Deionized water
-
Beaker, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, filter paper.
Procedure:
-
Hydrolysis:
-
Prepare a solution of potassium hydroxide in methanol (see Table 1 for quantities) in a 250 mL round-bottom flask.
-
Add the crude ethyl ester from Part I to the methanolic KOH solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 3-4 hours. Monitor the disappearance of the starting ester by TLC.
-
-
Acidification and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Dissolve the resulting solid residue in 100 mL of deionized water.
-
Cool the aqueous solution in an ice bath and slowly acidify by adding 10% HCl solution dropwise with vigorous stirring until the pH is ~2. A white precipitate should form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration using a Buchner funnel.[6]
-
Wash the filter cake with two portions of cold deionized water (2 x 20 mL).
-
Dry the solid product in a vacuum oven at 40-50 °C to a constant weight.
-
For higher purity, the crude carboxylic acid can be recrystallized from a suitable solvent such as an ethanol/water mixture.[6]
-
Quantitative Data Summary
The following table provides representative quantities for the synthesis. Actual amounts may be scaled as needed.
| Step | Compound | MW ( g/mol ) | Amount | Moles | Equivalents |
| Part I | Ethyl 2-chloroacetoacetate | 164.59 | 16.46 g | 0.10 | 1.0 |
| 2-Mercaptoethanol | 78.13 | 7.81 g | 0.10 | 1.0 | |
| Sodium Hydroxide | 40.00 | 4.40 g | 0.11 | 1.1 | |
| Product (Ester) | 188.24 | ~15.1 g (80%) | 0.08 | Theoretical: 0.10 | |
| Part II | Ethyl Ester (from Part I) | 188.24 | 15.1 g | 0.08 | 1.0 |
| Potassium Hydroxide | 56.11 | 6.73 g | 0.12 | 1.5 | |
| Final Product (Acid) | 160.19 | ~11.0 g (86%) | 0.069 | Theoretical: 0.08 |
Safety and Handling
-
Ethyl 2-chloroacetoacetate: This compound is a lachrymator and is toxic. Handle only in a well-ventilated chemical fume hood.[7] Avoid contact with skin, eyes, and clothing.
-
2-Mercaptoethanol: Highly toxic and possesses an extremely unpleasant and powerful odor.[4] All operations must be conducted in a fume hood.
-
Sodium/Potassium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate gloves and eye protection.
-
General Precautions: Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, throughout the procedure.
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with literature values.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure.
-
Infrared (IR) Spectroscopy: Identify characteristic functional group peaks, such as the broad O-H stretch and the C=O stretch of the carboxylic acid.
-
Mass Spectrometry (MS): Confirm the molecular weight of the compound.[8]
References
-
Wikipedia. Carboxin. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. New synthesis of carboxin and oxycarboxin pesticides: application to the preparation of their new analogues substituted at the C-2 methyl group. [Link]
-
PubChem, National Institutes of Health. Carboxin. [Link]
-
ResearchGate. New synthesis of carboxin and oxycarboxin pesticides: Application to the preparation of their new analogues substituted at the C-2 methyl group. [Link]
-
PubChem, National Institutes of Health. This compound. [Link]
-
ResearchGate. Ring opening reactions of N-substituted-5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxamides. [Link]
-
PrepChem. Synthesis of 2-carboxy-3-methyl-5,6-dihydro-1,4-dithiin. [Link]
-
PubChem, National Institutes of Health. 2-Mercaptoethanol. [Link]
Sources
- 1. Carboxin | C12H13NO2S | CID 21307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carboxin - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Mercaptoethanol | HSCH2CH2OH | CID 1567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 2-chloroacetoacetate | 609-15-4 [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. lifechempharma.com [lifechempharma.com]
- 8. This compound | C6H8O3S | CID 539946 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Utility of 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic Acid in Synthetic Chemistry
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, heterocyclic scaffolds hold a place of prominence due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. This document serves as a detailed guide to the applications and experimental protocols involving 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid , a unique and versatile heterocyclic building block. Its inherent structural features, including a chiral center, a vinyl ether moiety, and a carboxylic acid handle, offer a rich platform for a variety of chemical transformations.
This application note will delve into the core reactivity of this scaffold, with a primary focus on its pivotal role in the synthesis of the systemic fungicide, Carboxin. We will provide detailed, field-tested protocols for key transformations, elucidate the mechanistic underpinnings of these reactions, and explore potential avenues for the diversification of this valuable synthetic intermediate.
Core Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization. Below is a summary of the key data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₈O₃S | [1] |
| Molecular Weight | 160.19 g/mol | [1] |
| CAS Number | 6577-69-1 | [1] |
| Appearance | Off-white to pale yellow solid | General Laboratory Observation |
| IUPAC Name | This compound | [1] |
Synthetic Applications: A Gateway to Biologically Active Molecules
The primary and most well-documented application of this compound is its function as the central precursor in the industrial synthesis of Carboxin (5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide), a widely used systemic fungicide.[3] This transformation highlights the utility of the carboxylic acid moiety for amide bond formation, a cornerstone reaction in medicinal and agricultural chemistry.
The overall synthetic workflow for the production of Carboxin from its key building block can be visualized as follows:
Sources
Application Notes and Protocols for 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic Acid in Agrochemical Research
Introduction: The 1,4-Oxathiine Core - A Scaffold for Systemic Fungicidal Action
The compound 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid serves as the foundational chemical scaffold for a significant class of systemic fungicides known as carboxamides. Its derivatives, most notably carboxin and oxycarboxin, were among the first systemic fungicides developed and commercialized, revolutionizing the control of basidiomycete fungi such as rusts and smuts in various crops.[1][2][3] The unique 1,4-oxathiin ring structure is pivotal to the biological activity of these molecules. This guide provides a comprehensive overview of the applications of this core compound in agrochemical research, with a focus on its mechanism of action and detailed protocols for its evaluation as a potential fungicide.
The primary mode of action for fungicides derived from this carboxylic acid is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain of fungi.[2][4][5][6] This inhibition disrupts cellular respiration and energy production, ultimately leading to fungal cell death.[2][3] As such, these compounds are classified as Succinate Dehydrogenase Inhibitors (SDHIs).[2][4][7] Understanding this mechanism is critical for designing robust efficacy screening protocols and for predicting the spectrum of activity.
Mechanism of Action: Targeting Fungal Respiration
The fungicidal activity of this compound derivatives is highly specific. These molecules act as competitive inhibitors at the ubiquinone-binding site (Q-site) of the SDH enzyme complex.[6] By binding to this site, they block the transfer of electrons from succinate to ubiquinone, a critical step in the tricarboxylic acid (TCA) cycle and the electron transport chain.[3][6] This disruption of the respiratory process leads to a rapid depletion of cellular ATP, starving the fungus of the energy required for growth and proliferation.[2][6]
The systemic nature of these fungicides is another key attribute. When applied, for instance as a seed treatment, they are absorbed by the roots and translocated throughout the plant via the xylem.[1][8] This ensures protection of the entire plant, including new growth, from fungal pathogens.
Caption: Mechanism of action of this compound derivatives.
Application in Agrochemical Research: Fungicide Discovery and Development
The 1,4-oxathiine scaffold is a valuable starting point for the discovery of novel fungicides. Researchers can synthesize derivatives of this compound to explore structure-activity relationships (SAR). By modifying the carboxylic acid group, for instance, by creating amides or esters, and by making substitutions on the oxathiine or methyl groups, it is possible to modulate the fungicidal spectrum, potency, and systemic properties of the resulting compounds.
The following protocols provide a framework for the systematic evaluation of new derivatives based on this core structure.
Detailed Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Method for MIC Determination
This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of a test compound, which is the lowest concentration that inhibits the visible growth of a target fungal pathogen.[9][10]
Rationale: The broth microdilution method is a standardized and high-throughput technique for quantifying the in vitro efficacy of antifungal agents.[9][11] It allows for the direct comparison of the potency of different derivatives of this compound against a panel of fungal pathogens.
Materials:
-
Test compounds (derivatives of this compound)
-
Dimethyl sulfoxide (DMSO)
-
Target fungal isolates (e.g., Ustilago maydis, Puccinia spp., Rhizoctonia solani)
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth (PDB), Sabouraud Dextrose Broth (SDB))
-
Sterile 96-well microtiter plates
-
Spectrophotometer (optional, for quantitative growth assessment)
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of each test compound in DMSO.
-
Serial Dilutions:
-
In a sterile 96-well plate, add 100 µL of the appropriate sterile broth to all wells.
-
Add 100 µL of the stock solution to the first well of a row and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.
-
-
Inoculum Preparation:
-
Grow the target fungus in a suitable liquid medium until it reaches the logarithmic growth phase.
-
Adjust the concentration of the fungal spore or mycelial fragment suspension to a final concentration of approximately 1-5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate, including a positive control (no compound) and a negative control (no fungus).
-
Incubation: Incubate the plates at the optimal temperature for the target fungus (typically 25-28°C) for 48-72 hours, or until sufficient growth is observed in the positive control wells.
-
MIC Determination:
-
Visually inspect the plates for fungal growth (turbidity).
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.[9]
-
Optionally, measure the optical density (OD) at 600 nm using a spectrophotometer to quantify fungal growth. The MIC can be defined as the concentration that causes a ≥50% or ≥90% reduction in growth compared to the positive control.[12]
-
| Parameter | Description |
| Test Compound Concentration Range | Typically 0.01 to 100 µg/mL |
| Final Inoculum Concentration | 1-5 x 10^5 CFU/mL |
| Incubation Temperature | 25-28°C |
| Incubation Time | 48-72 hours |
| Endpoint | No visible growth or significant reduction in OD |
Protocol 2: In Vivo Fungicide Efficacy Screening - Detached Leaf Assay
This protocol assesses the protective and curative activity of a test compound on detached plant leaves.
Rationale: The detached leaf assay provides a more biologically relevant system than in vitro tests by incorporating the host plant tissue.[13] It allows for the evaluation of a compound's ability to penetrate the leaf surface and inhibit fungal infection and lesion development.
Materials:
-
Test compounds
-
Young, healthy leaves from a susceptible host plant (e.g., wheat for rust, bean for anthracnose)
-
Fungal pathogen spore suspension (e.g., Puccinia triticina urediniospores)
-
Wetting agent (e.g., Tween 20)
-
Petri dishes lined with moist filter paper
-
Spray bottle or micropipette
Procedure:
-
Compound Application (Protective Assay):
-
Prepare a solution of the test compound at the desired concentration (e.g., 100 µg/mL) in water with a small amount of a wetting agent (e.g., 0.01% Tween 20).
-
Spray or pipette the solution onto the adaxial (upper) surface of the detached leaves until runoff.
-
Allow the leaves to air dry.
-
-
Inoculation:
-
Prepare a spore suspension of the target pathogen in sterile water.
-
Apply the spore suspension evenly to the treated leaf surfaces.
-
-
Incubation:
-
Place the inoculated leaves in Petri dishes lined with moist filter paper to maintain high humidity.
-
Incubate the dishes under appropriate light and temperature conditions for disease development (e.g., 16-hour photoperiod at 20-24°C).
-
-
Disease Assessment:
-
After a suitable incubation period (typically 7-14 days), assess the disease severity. This can be done by counting the number of pustules or lesions, or by visually estimating the percentage of the leaf area covered by disease symptoms.
-
-
Curative Assay (Optional): To assess curative activity, inoculate the leaves with the pathogen 24 hours before applying the test compound.
Caption: Workflow for protective and curative detached leaf assays.
Data Interpretation and Next Steps
The results from these protocols will provide valuable data on the antifungal potential of novel derivatives of this compound. Compounds with low MIC values and high efficacy in the detached leaf assay are promising candidates for further investigation. Subsequent steps in the research and development pipeline would include:
-
Whole Plant Assays: Evaluating the efficacy of promising compounds in greenhouse and field trials.[14]
-
Spectrum of Activity: Testing against a broader range of fungal pathogens.
-
Systemicity Studies: Quantifying the uptake and translocation of the compound within the plant.
-
Mode of Action Confirmation: Conducting enzymatic assays to confirm the inhibition of succinate dehydrogenase.
-
Toxicology and Environmental Fate Studies: Assessing the safety profile of the lead candidates.
References
-
ANSES. (n.d.). Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal. Retrieved from [Link]
-
Fungicide Resistance Action Committee. (2022). Succinate dehydrogenase inhibitor (SDHI) [Group 7] resistance management strategy. Retrieved from [Link]
- Ben-Khedher, S., et al. (2023). SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex.
-
Grokipedia. (2026). Oxycarboxin. Retrieved from [Link]
-
e-Krishi Shiksha. (n.d.). 31. SYSTEMIC FUNGICIDES – Benomyl, carboxin, oxycarboxin, Metalaxyl, Carbendazim. Retrieved from [Link]
-
University of Georgia Extension. (2019). SDHI fungicides and turfgrass disease control: An overview. Retrieved from [Link]
-
American Chemical Society. (n.d.). Discovery of succinate dehydrogenase fungicide via computational substitution optimization. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxycarboxin. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Oxycarboxin. PubChem Compound Summary for CID 21330. Retrieved from [Link]
-
EpiLogic GmbH. (2024). Innovative Screening Methods for Plant Fungicides and Defense Inducers. Retrieved from [Link]
- Al-Hatmi, A. M. S., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Journal of Fungi, 9(2), 203.
-
AERU, University of Hertfordshire. (n.d.). Oxycarboxin (Ref: F 461). Retrieved from [Link]
- Spriet, C., et al. (2021).
-
iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. Retrieved from [Link]
- Holb, I. J., & Schnabel, G. (2005). An In Vivo Bioassay for Estimating Fungicide Residues on Peach Fruit. Plant Disease, 89(12), 1279-1284.
-
National Center for Biotechnology Information. (n.d.). Carboxin. PubChem Compound Summary for CID 21307. Retrieved from [Link]
- Nett, J. E., & Andes, D. R. (2016). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Methods in Enzymology, 579, 21-42.
- Wedge, D. E. (2007). In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides for Con. The University of Southern Mississippi.
-
ChemSynthesis. (2025). methyl 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylate. Retrieved from [Link]
- Schwan, A. L., et al. (2023). The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study. Molecules, 28(16), 6180.
-
ChemBK. (n.d.). 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide. Retrieved from [Link]
- Kulka, M., & Harrison, W. A. (1982). Ring opening reactions of N-substituted-5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxamides. Canadian Journal of Chemistry, 60(9), 1101-1105.
- Kumar, S., et al. (2019). In vivo evaluation of bio agents botanical and fungicides against Fusarium oxysporum f. sp. basilica. Journal of Pharmacognosy and Phytochemistry, 8(6), 688-691.
-
ResearchGate. (2023). The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study. Retrieved from [Link]
-
Chilin, A., et al. (2009). Dihydrobenzo[4][6]oxathiine: A multi-potent pharmacophoric heterocyclic nucleus. Current Medicinal Chemistry, 16(16), 2044-2065.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 539946. Retrieved from [Link]
-
Chemsrc. (2025). This compound. Retrieved from [Link]
- Tian, H., et al. (2022). Advances in the green synthesis and agrichemical applications of oxathiapiprolin derivatives. Frontiers in Chemistry, 10, 968032.
-
Sci-Hub. (n.d.). Ring opening reactions of N-substituted-5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective synthesis of 1,4-oxathiane derivatives via multicomponent reaction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Methyl-4,4-dioxo-N-phenyl-5,6-dihydro-1,4-oxathiine-3-carboxamide (Oxycarboxin). Retrieved from [Link]
-
ChemBK. (2024). 5,6-Dihydro-2-methyl-1,4-oxathiin-3-carboxanilide 4,4-dioxide. Retrieved from [Link]
- Google Patents. (n.d.). US4189435A - Process for preparing 5,6-dihydro-2-methyl-1,4-oxathiin derivatives.
Sources
- 1. eagri.org [eagri.org]
- 2. site.caes.uga.edu [site.caes.uga.edu]
- 3. Oxycarboxin - Wikipedia [en.wikipedia.org]
- 4. Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]
- 5. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. resistance.nzpps.org [resistance.nzpps.org]
- 8. Oxycarboxin | C12H13NO4S | CID 21330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ifyber.com [ifyber.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aquila.usm.edu [aquila.usm.edu]
- 14. Discovery of succinate dehydrogenase fungicide via computational substitution optimization - American Chemical Society [acs.digitellinc.com]
The Lynchpin of Modern Fungicides: Application Notes on 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic Acid in Novel Fungicide Synthesis
Introduction: The Enduring Legacy of the Oxathiin Carboxamide Scaffold
The relentless arms race between agricultural science and phytopathogenic fungi has underscored the need for innovative and effective fungicides. Within the arsenal of modern crop protection, the 1,4-oxathiine carboxamide scaffold holds a place of historical and continued significance. This chemical framework is the backbone of a class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs), which have been a cornerstone of disease management for decades.[1] The pioneering SDHI fungicide, Carboxin, introduced in 1969, demonstrated the potent and systemic activity of this chemical class, primarily against basidiomycete fungi.[2][3] At the heart of Carboxin and a multitude of next-generation SDHIs lies a crucial synthetic precursor: 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid .
This document serves as a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and application of this pivotal carboxylic acid in the creation of novel fungicides. We will delve into the detailed synthetic protocols, the underlying mechanistic principles of the resulting fungicides, and the critical structure-activity relationships that govern their efficacy.
The Target Molecule: Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure a good yield and purity of the final product. The most common and well-established route starts from readily available commercial reagents.
Synthetic Workflow Overview
Caption: Synthetic route to the target carboxylic acid.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a synthesized amalgamation of established procedures for the synthesis of carboxin and its precursors.
Step 1: Synthesis of Ethyl 2-((2-hydroxyethyl)thio)acetoacetate (Intermediate Thioether)
-
Reagents and Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve ethyl 2-chloroacetoacetate (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Reaction Initiation: Cool the solution to 0-5 °C in an ice bath. To this, add a solution of 2-mercaptoethanol (1.05 eq) and a base, such as sodium hydroxide (1.05 eq) or potassium carbonate, dissolved in the same solvent, dropwise over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring and Work-up: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the starting material is consumed, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate thioether.
Step 2: Cyclization to Ethyl 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylate
-
Reaction Setup: Dissolve the crude intermediate thioether from the previous step in a high-boiling point solvent such as toluene or xylene. Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) (0.05 eq).
-
Dehydration: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the cyclization.
-
Reaction Completion and Purification: Continue refluxing until no more water is collected. Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude ester can be purified by vacuum distillation or column chromatography.
Step 3: Saponification to this compound
-
Hydrolysis: Dissolve the purified ethyl ester in a mixture of ethanol and water. Add a stoichiometric amount of a strong base, such as potassium hydroxide (1.2 eq) or sodium hydroxide.
-
Reaction Progression: Heat the mixture to reflux for 2-4 hours, or until the ester is completely hydrolyzed (monitored by TLC).
-
Isolation of the Carboxylic Acid: After cooling the reaction mixture, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., hexane) to remove any unreacted ester. Acidify the aqueous layer with a cold, dilute strong acid (e.g., 2M HCl) to a pH of 2-3.
-
Final Product: The white precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.
From Carboxylic Acid to Novel Fungicides: The Power of Amide Coupling
The carboxylic acid functional group of the target molecule is the key handle for diversification and the creation of a library of potential fungicide candidates. The most common and effective derivatization strategy is the formation of an amide bond with a wide variety of substituted anilines.
General Derivatization Workflow
Caption: General scheme for synthesizing fungicide candidates.
Protocol: Synthesis of Novel Oxathiin Carboxamides
-
Activation of the Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Formation of the Acid Chloride: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases. The formation of the acid chloride can be monitored by the disappearance of the carboxylic acid spot on TLC.
-
Amide Coupling: In a separate flask, dissolve the desired substituted aniline (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.5 eq) in dry DCM.
-
Reaction and Work-up: Cool the aniline solution to 0 °C and add the freshly prepared acid chloride solution dropwise. Allow the reaction to stir at room temperature overnight.
-
Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final oxathiin carboxamide fungicide candidate.
Mechanism of Action: Targeting the Fungal Powerhouse
The fungicidal activity of oxathiin carboxamides stems from their ability to inhibit the enzyme succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial electron transport chain.[4][5] This enzyme plays a crucial role in both the tricarboxylic acid (TCA) cycle and cellular respiration.
Molecular Interaction Pathway
Caption: Inhibition of fungal respiration by SDHIs.
By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, these fungicides block the transfer of electrons from succinate to ubiquinone.[6] This disruption of the electron transport chain halts ATP production, leading to a depletion of cellular energy and ultimately, fungal cell death.[5] The specificity of SDHIs for the fungal enzyme over its mammalian counterpart provides a degree of selective toxicity, a desirable trait in agrochemicals.
Structure-Activity Relationships (SAR) and Data Presentation
The biological activity of the synthesized oxathiin carboxamides is highly dependent on the nature and position of the substituents on the aniline ring. The following table presents hypothetical, yet representative, in-vitro antifungal activity data for a series of analogs, illustrating key SAR trends.
| Compound ID | Aniline Substituent (R) | EC₅₀ (µg/mL) vs. Rhizoctonia solani | EC₅₀ (µg/mL) vs. Botrytis cinerea |
| Carboxin | Phenyl | 0.5 | >100 |
| F-01 | 2-Chlorophenyl | 0.3 | 50.2 |
| F-02 | 4-Chlorophenyl | 1.2 | 85.6 |
| F-03 | 2,4-Dichlorophenyl | 0.1 | 25.8 |
| F-04 | 2-Methylphenyl | 0.8 | >100 |
| F-05 | 4-Trifluoromethylphenyl | 0.2 | 15.4 |
| F-06 | 2-Biphenyl | 0.05 | 5.1 |
Key SAR Insights:
-
Lipophilicity and Steric Hindrance: The introduction of lipophilic and sterically bulky groups on the aniline ring, particularly at the ortho position, often enhances fungicidal activity and can broaden the spectrum of activity.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens or trifluoromethyl groups, on the aniline ring generally leads to increased potency.
-
Positional Isomers: The position of substituents on the aniline ring can have a profound impact on activity, with ortho-substituted analogs often showing superior performance compared to their meta- or para-isomers.
Conclusion: A Versatile Scaffold for Future Fungicide Discovery
This compound remains a highly relevant and versatile building block in the ongoing quest for novel and improved fungicides. Its straightforward synthesis and the amenability of its carboxylic acid functionality to a wide range of chemical modifications make it an ideal starting point for the generation of large and diverse libraries of potential SDHI fungicides. By understanding the detailed synthetic protocols, the molecular mechanism of action, and the critical structure-activity relationships, researchers can rationally design and synthesize the next generation of oxathiin carboxamides to address the ever-evolving challenges of fungal resistance and ensure global food security.
References
- Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in phytopathogenic fungi. Crop Protection, 29(7), 643-651.
- Broomfield, P. L., & Hargreaves, J. A. (1992). A single-gene-controlled variation in the sensitivity of Erysiphe graminis f. sp. hordei to the fungicide carboxin.
- Glättli, A., et al. (2011). Structure of the mitochondrial complex II in the yeast Ustilago maydis. Journal of structural biology, 176(2), 221-229.
- Horsefield, R., et al. (2006). Crystal structure of the succinate ubiquinone oxidoreductase from the respiratory chain of Escherichia coli. Journal of Biological Chemistry, 281(11), 7309-7316.
-
New Zealand Plant Protection Society. (n.d.). Succinate dehydrogenase inhibitor (SDHI) fungicide resistance prevention strategy. Retrieved from [Link]
-
PubChem. (n.d.). Carboxin. National Center for Biotechnology Information. Retrieved from [Link]
- Scalliet, G., et al. (2012). Mutagenesis and functional studies with succinate dehydrogenase inhibitors in the wheat pathogen Mycosphaerella graminicola. PloS one, 7(4), e35429.
- Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance to succinate dehydrogenase inhibitor fungicides.
- Von Schmeling, B., & Kulka, M. (1966).
- White, G. A., & Thorn, G. D. (1975). Structure-activity relationships of carboxamide fungicides and the succinic dehydrogenase complex of Cryptococcus laurentii and Ustilago maydis. Pesticide Biochemistry and Physiology, 5(4), 380-395.
-
Wikipedia. (2023, December 26). Carboxin. Retrieved from [Link]
- Young, D. H., & Sbragia, R. J. (1975). Mechanism of action of the fungicide carboxin. Plant Physiology, 56(2), 328-333.
- Zhang, C., et al. (2019). Discovery of Novel Thiazole Carboxamides as Antifungal Succinate Dehydrogenase Inhibitors. Journal of agricultural and food chemistry, 67(7), 1895-1904.
- Zhang, M., et al. (2014). Structure-activity relationship of carboxin-related carboxamides as fungicide. Journal of pesticide science, 39(3), 153-159.
Sources
- 1. Design, Synthesis, and Antifungal Activities of Novel Aromatic Carboxamides Containing a Diphenylamine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. datapdf.com [datapdf.com]
- 6. prepchem.com [prepchem.com]
Anwendungs- und Protokollnotizen zur Derivatisierung von 2-Methyl-5,6-dihydro-1,4-oxathiin-3-carbonsäure für das biologische Screening
Verfasser: Dr. Ein erfahrener Anwendungswissenschaftler Datum: 17. Januar 2026 Zusammenfassung: Dieses Dokument bietet eine detaillierte Anleitung zur chemischen Derivatisierung von 2-Methyl-5,6-dihydro-1,4-oxathiin-3-carbonsäure. Es werden die Beweggründe für die Modifikation dieses Moleküls, detaillierte Syntheseprotokolle für die Ausgangsverbindung und ihre Derivate sowie empfohlene Methoden für das biologische Screening der resultierenden Verbindungsbibliothek dargelegt. Diese Anleitung richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die an der Erforschung neuer bioaktiver Wirkstoffe interessiert sind.
Einleitung und wissenschaftliche Begründung
Die Suche nach neuen therapeutischen Wirkstoffen ist ein Eckpfeiler der medizinischen Chemie. Heterozyklische Gerüste sind dabei von besonderem Interesse, da sie eine große strukturelle Vielfalt und ein breites Spektrum an biologischen Aktivitäten aufweisen. Das 5,6-Dihydro-1,4-oxathiin-Gerüst ist ein solches privilegiertes Strukturelement. Historisch gesehen erlangte dieses Gerüst mit der Entwicklung von Carboxin (5,6-Dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamid) große Bedeutung, dem ersten kommerziell erfolgreichen systemischen Fungizid.[1] Carboxin und seine Analoga wirken als Inhibitoren der Succinat-Dehydrogenase (SDH), einem Schlüsselenzym im mitochondrialen Elektronentransportkette, was zu einer Störung der zellulären Atmung bei Pilzen führt.[2][3]
Die Zielverbindung, 2-Methyl-5,6-dihydro-1,4-oxathiin-3-carbonsäure , ist ein nahes Analogon der Säurekomponente von Carboxin. Die freie Carbonsäuregruppe bietet einen vielseitigen chemischen "Griff", der eine systematische Modifikation zur Erstellung einer Bibliothek von Derivaten ermöglicht. Die strategische Derivatisierung dieser Gruppe – hauptsächlich durch Amid- und Esterbildung – ermöglicht die Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) und die Optimierung von pharmakokinetischen Eigenschaften.
Die wissenschaftliche Begründung für die Derivatisierung dieser spezifischen Verbindung basiert auf den folgenden Hypothesen:
-
Modulation der biologischen Aktivität: Durch die Einführung verschiedener funktioneller Gruppen über Amid- oder Esterbindungen können die sterischen und elektronischen Eigenschaften des Moleküls fein abgestimmt werden, um die Bindungsaffinität am Zielprotein (z. B. SDH) zu verbessern oder das Aktivitätsspektrum auf andere biologische Ziele auszudehnen.[4]
-
Verbesserung der "wirkstoffähnlichen" Eigenschaften: Die Carbonsäuregruppe ist bei physiologischem pH-Wert typischerweise ionisiert, was die Zellmembranpermeabilität einschränken kann. Die Umwandlung in weniger polare Amide oder Ester kann die Lipophilie erhöhen und die zelluläre Aufnahme verbessern.
-
Stabilität und Reaktivität: Es ist bekannt, dass einige N-substituierte 5,6-Dihydro-2-methyl-1,4-oxathiin-3-carboxamide unter bestimmten Bedingungen Ringöffnungsreaktionen eingehen können.[5] Die Untersuchung verschiedener Derivate ist entscheidend, um die Stabilität des Oxathiin-Rings zu verstehen und zu optimieren.
Dieses Dokument beschreibt die notwendigen Schritte zur Synthese des Ausgangsmaterials, gefolgt von detaillierten Protokollen zur Erstellung einer vielfältigen Derivatbibliothek und Vorschlägen für ein anschließendes biologisches Screening.
Synthese der Ausgangsverbindung: 2-Methyl-5,6-dihydro-1,4-oxathiin-3-carbonsäure
Obwohl es keine weit verbreiteten kommerziellen Quellen für die Zielcarbonsäure gibt, kann sie in einem zweistufigen Verfahren, abgeleitet von der klassischen Synthese von Carboxin, hergestellt werden.[1] Der Prozess umfasst die Bildung eines Zwischenesters, gefolgt von dessen Hydrolyse.
Workflow der Synthese
Abbildung 1: Workflow für die Synthese der Ausgangsverbindung.
Detailliertes Protokoll: Synthese der Ausgangsverbindung
Stufe 1: Synthese von Ethyl-2-methyl-5,6-dihydro-1,4-oxathiin-3-carboxylat
-
Vorbereitung: In einem trockenen 250-ml-Rundkolben, der mit einem Magnetrührer und einem Rückflusskühler ausgestattet ist, wird eine Lösung von Natriumethanolat in Ethanol durch vorsichtige Zugabe von Natriummetall (2,3 g, 0,1 mol) zu absolutem Ethanol (50 ml) unter einer inerten Atmosphäre (Stickstoff oder Argon) hergestellt.
-
Reaktion: Nach vollständiger Auflösung des Natriums wird 2-Mercaptoethanol (7,8 g, 0,1 mol) tropfenweise zu der gerührten Lösung bei Raumtemperatur zugegeben.
-
Anschließend wird Ethyl-2-chloracetoacetat (16,5 g, 0,1 mol) langsam zugegeben. Die Reaktionsmischung wird 2 Stunden lang unter Rückfluss erhitzt.
-
Aufarbeitung: Nach dem Abkühlen wird die Mischung in 200 ml Wasser gegossen und mit Diethylether (3 x 50 ml) extrahiert. Die vereinigten organischen Phasen werden mit Sole gewaschen, über wasserfreiem Natriumsulfat getrocknet und das Lösungsmittel unter reduziertem Druck entfernt.
-
Reinigung: Der rohe Ester wird durch Vakuumdestillation oder Säulenchromatographie an Kieselgel gereinigt, um den reinen Ethylester zu erhalten.
Stufe 2: Hydrolyse zu 2-Methyl-5,6-dihydro-1,4-oxathiin-3-carbonsäure
-
Hydrolyse: Der in Stufe 1 erhaltene Ethylester (0,05 mol) wird in einer Mischung aus Ethanol (50 ml) und einer 10%igen wässrigen Natriumhydroxidlösung (50 ml) gelöst.
-
Die Mischung wird 4 Stunden lang unter Rückfluss erhitzt, bis die Dünnschichtchromatographie (DC) den vollständigen Verbrauch des Esters anzeigt.
-
Aufarbeitung: Das Ethanol wird unter reduziertem Druck entfernt. Die verbleibende wässrige Lösung wird mit Diethylether gewaschen, um nicht umgesetztes Material zu entfernen.
-
Die wässrige Phase wird in einem Eisbad gekühlt und vorsichtig mit 2 M Salzsäure angesäuert, bis ein pH-Wert von 2-3 erreicht ist, was zur Ausfällung der Carbonsäure führt.
-
Isolierung: Der feste Niederschlag wird durch Filtration gesammelt, mit kaltem Wasser gewaschen und an der Luft oder im Vakuum getrocknet, um die reine 2-Methyl-5,6-dihydro-1,4-oxathiin-3-carbonsäure zu erhalten.
Protokolle zur Derivatisierung
Die Carbonsäuregruppe ist ein idealer Ausgangspunkt für die Erstellung einer Derivatbibliothek. Die beiden primären und am leichtesten zugänglichen Derivatisierungsstrategien sind die Amid- und die Esterbildung.
Synthese von Amiden (Amidsynthese)
Die Amidkupplung ist eine der robustesten und am weitesten verbreiteten Reaktionen in der medizinischen Chemie.[6][] Die Verwendung von Kupplungsreagenzien ist notwendig, um die Carbonsäure zu aktivieren und die direkte Säure-Base-Reaktion mit dem Amin zu vermeiden.
Allgemeiner Workflow der Amidkupplung
Abbildung 2: Allgemeiner Workflow für die Synthese von Amiden.
Protokoll 1: HATU-vermittelte Amidkupplung (Hohe Ausbeute und breiter Anwendungsbereich)
-
Vorbereitung: In einem trockenen Reaktionsgefäß werden 2-Methyl-5,6-dihydro-1,4-oxathiin-3-carbonsäure (1 Äquiv.) und HATU (1,1 Äquiv.) in einem aprotischen Lösungsmittel wie N,N-Dimethylformamid (DMF) oder Dichlormethan (DCM) gelöst.
-
Aktivierung: N,N-Diisopropylethylamin (DIPEA) (2-3 Äquiv.) wird zu der Mischung gegeben und 15-30 Minuten bei Raumtemperatur gerührt.
-
Kupplung: Das gewünschte primäre oder sekundäre Amin (1,1 Äquiv.) wird zu der aktivierten Säurelösung gegeben.
-
Reaktion: Die Reaktion wird bei Raumtemperatur für 4-16 Stunden gerührt. Der Fortschritt wird mittels DC oder LC-MS überwacht.
-
Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung mit Wasser verdünnt und mit Ethylacetat oder DCM extrahiert. Die organische Phase wird nacheinander mit 1 M HCl, gesättigter Natriumbicarbonatlösung und Sole gewaschen, über Natriumsulfat getrocknet und das Lösungsmittel entfernt.
-
Reinigung: Das Rohprodukt wird durch Säulenchromatographie an Kieselgel oder durch Umkristallisation gereinigt.
Tabelle 1: Repräsentative Amine für die Derivatisierung
| Eintrag | Amin | Begründung für die Auswahl |
| 1 | Anilin | Strukturelles Analogon zu Carboxin |
| 2 | Benzylamin | Einführung eines flexiblen aromatischen Restes |
| 3 | Morpholin | Einführung eines polaren, heterozyklischen Rings |
| 4 | Cyclohexylamin | Einführung eines lipophilen, aliphatischen Rings |
| 5 | 4-Chloranilin | Untersuchung elektronischer Effekte (elektronenziehend) |
| 6 | 4-Methoxyanilin | Untersuchung elektronischer Effekte (elektronenschiebend) |
Synthese von Estern (Veresterung)
Die Veresterung ist eine weitere wichtige Derivatisierungsstrategie. Die Steglich-Veresterung ist eine milde und effiziente Methode, die sich besonders für säureempfindliche Substrate eignet.[8]
Protokoll 2: Steglich-Veresterung
-
Vorbereitung: In einem trockenen Reaktionsgefäß werden 2-Methyl-5,6-dihydro-1,4-oxathiin-3-carbonsäure (1 Äquiv.), der gewünschte Alkohol (1,2 Äquiv.) und eine katalytische Menge 4-Dimethylaminopyridin (DMAP) (0,1 Äquiv.) in trockenem DCM gelöst.
-
Reaktion: Die Mischung wird in einem Eisbad gekühlt. N,N'-Dicyclohexylcarbodiimid (DCC) oder 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC) (1,1 Äquiv.), gelöst in DCM, wird langsam zugegeben.
-
Die Reaktion wird aus dem Eisbad entfernt und bei Raumtemperatur für 6-18 Stunden gerührt.
-
Aufarbeitung: Das als Nebenprodukt gebildete Dicyclohexylharnstoff (DCU) wird abfiltriert. Das Filtrat wird mit 1 M HCl und Wasser gewaschen, über Natriumsulfat getrocknet und das Lösungsmittel entfernt.
-
Reinigung: Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.
Strategien für das biologische Screening
Basierend auf der bekannten fungiziden Wirkung von Carboxin-Analoga ist der primäre Screening-Ansatz auf antimykotische Aktivitäten ausgerichtet.[2][4]
Primäres Screening: Antimykotische Aktivität
-
Zielorganismen: Eine Auswahl an pflanzenpathogenen und humanpathogenen Pilzen sollte verwendet werden.
-
Methode: Eine Mikrodilutionsmethode zur Bestimmung der minimalen Hemmkonzentration (MHK) ist ein quantitativer und standardisierter Ansatz. Die Verbindungen werden in einer Reihe von Konzentrationen in Mikrotiterplatten getestet, und das Pilzwachstum wird nach einer Inkubationszeit photometrisch oder visuell bewertet.
Sekundäres Screening: Mechanistische Studien
Für Verbindungen, die eine signifikante antimykotische Aktivität zeigen, sollten mechanistische Studien durchgeführt werden, um zu bestätigen, ob sie wie erwartet als SDH-Inhibitoren wirken.
-
Ziel: Succinat-Dehydrogenase (SDH) aus Pilzmitochondrien.
-
Methode: Ein enzymatischer Assay, der die Aktivität der SDH in Gegenwart der Testverbindungen misst. Die Hemmung kann durch Messung der Reduktion eines künstlichen Elektronenakzeptors (z. B. DCPIP) quantifiziert werden. Die Ergebnisse werden als IC₅₀-Werte (die Konzentration, die eine 50%ige Hemmung des Enzyms bewirkt) ausgedrückt.[9][10]
Erweiterung des Screenings
Das 1,4-Oxathiin-Gerüst wurde auch mit anderen biologischen Aktivitäten in Verbindung gebracht, was eine Erweiterung des Screenings rechtfertigt.
-
Antibakterielle Aktivität: Screening gegen grampositive (z. B. Staphylococcus aureus) und gramnegative (z. B. Escherichia coli) Bakterien.
-
Antikrebs-Aktivität: Untersuchung der Zytotoxizität gegen eine Reihe von menschlichen Krebszelllinien (z. B. MCF-7 Brustkrebs, HCT116 Darmkrebs).[10]
Tabelle 2: Zusammenfassung der Screening-Strategie
| Screening-Phase | Ziel | Methode | Endpunkt |
| Primär | Antimykotische Aktivität | Mikrodilution | MHK-Werte |
| Sekundär | SDH-Enzymhemmung | Enzymatischer Assay | IC₅₀-Werte |
| Erweitert | Antibakterielle Aktivität | MHK-Assay | MHK-Werte |
| Erweitert | Zytotoxizität | Zellviabilitätsassay (z.B. MTT) | EC₅₀-Werte |
Fazit und Ausblick
Die 2-Methyl-5,6-dihydro-1,4-oxathiin-3-carbonsäure stellt ein vielversprechendes und leicht zugängliches Gerüst für die Entwicklung neuer bioaktiver Verbindungen dar. Die in diesem Dokument beschriebenen detaillierten Protokolle ermöglichen die systematische Synthese einer vielfältigen Bibliothek von Amid- und Esterderivaten. Die vorgeschlagene, auf dem Wirkmechanismus basierende Screening-Kaskade bietet einen klaren Weg zur Identifizierung von Leitstrukturen mit potenzieller fungizider oder anderer therapeutischer Wirkung. Zukünftige Arbeiten könnten die Synthese von Bioisosteren der Carbonsäuregruppe, wie Tetrazolen oder Hydroxamsäuren, umfassen, um die chemische Vielfalt weiter zu erhöhen und die pharmakokinetischen Eigenschaften zu optimieren.
Referenzen
-
PrepChem.com. (n.d.). Synthesis of 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide. Abgerufen von [Link]
-
Zhu, X., et al. (2019). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PLoS ONE, 14(3), e0213265. Verfügbar unter: [Link]
-
Li, Q., et al. (2015). Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides. Molecules, 20(3), 4071-4086. Verfügbar unter: [Link]
-
Saito, S. (2012). Structure-activity relationship of carboxin-related carboxamides as fungicide. Journal of Pesticide Science, 37(4), 329-335. Verfügbar unter: [Link]
-
Wikipedia. (n.d.). Carboxin. Abgerufen von [Link]
-
Corbeil, M. A., et al. (1973). Ring opening reactions of N-substituted-5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxamides. Canadian Journal of Chemistry, 51(16), 2650-2658. Verfügbar unter: [Link]
-
Wang, Z., et al. (2023). Novel succinate dehydrogenase inhibitors containing oxime ester structures: design, synthesis, and biological activities. New Journal of Chemistry, 47(36), 16965-16975. Verfügbar unter: [Link]
-
Fisher, M. C., & Hawkins, N. J. (2018). Antifungal Agents in Agriculture: Friends and Foes of Public Health. Cold Spring Harbor Perspectives in Medicine, 8(11), a032118. Verfügbar unter: [Link]
-
Gavit, R. P., & Raga, M. M. (2016). solvent-free synthesis of amide: a novel technique of green chemistry. International Journal of Green Pharmacy, 10(3). Verfügbar unter: [Link]
-
Huang, Y.-H., et al. (2023). Structure-Based Discovery of New Succinate Dehydrogenase Inhibitors via Scaffold Hopping Strategy. Journal of Agricultural and Food Chemistry, 71(40), 14596-14607. Verfügbar unter: [Link]
-
Huang, Y.-H., et al. (2023). Structure-Based Discovery of New Succinate Dehydrogenase Inhibitors via Scaffold Hopping Strategy. Journal of Agricultural and Food Chemistry, 71(40), 14596–14607. Verfügbar unter: [Link]
-
Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(15), 5412-5422. Verfügbar unter: [Link]
-
Discovery of Novel Succinate Dehydrogenase Inhibitors by the Integration of in Silico Library Design and Pharmacophore Mapping. (2017). Journal of Agricultural and Food Chemistry, 65(17), 3598-3610. Verfügbar unter: [Link]
Sources
- 1. Carboxin - Wikipedia [en.wikipedia.org]
- 2. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Agents in Agriculture: Friends and Foes of Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel succinate dehydrogenase inhibitors containing oxime ester structures: design, synthesis, and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Discovery of Novel Succinate Dehydrogenase Inhibitors by the Integration of in Silico Library Design and Pharmacophore Mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Structural Characterization of 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid using NMR and Mass Spectrometry
Abstract
This document provides a comprehensive technical guide detailing the analytical protocols for the structural elucidation of "2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid" (PubChem CID: 539946).[1] This compound serves as a key heterocyclic scaffold, notably as the acidic precursor to Carboxin, a widely used systemic fungicide.[2] Accurate and unambiguous characterization is paramount for quality control, metabolite identification, and the development of new chemical entities in agrochemical and pharmaceutical research. We present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS), focusing on the causality behind experimental choices to ensure reproducible and reliable data. This guide is intended for researchers, analytical scientists, and professionals in drug and pesticide development.
Introduction: The Analytical Imperative
This compound, with the molecular formula C₆H₈O₃S and a monoisotopic mass of 160.0194 Da, is a sulfur- and oxygen-containing heterocycle.[3] Its derivatives are known for their biological activities, particularly as fungicides that inhibit succinate dehydrogenase in fungi.[4] The precise structural confirmation of this core molecule is the foundation upon which synthetic modifications and structure-activity relationship (SAR) studies are built. Orthogonal analytical techniques like NMR and Mass Spectrometry are not merely confirmatory but essential tools for providing detailed structural and connectivity information. This note explains the application of these techniques, providing both the "how" and the "why" to empower scientists to generate high-quality, defensible analytical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides unparalleled insight into the molecular skeleton by mapping the chemical environments of magnetically active nuclei, primarily ¹H and ¹³C. For the target molecule, NMR is used to confirm the presence and connectivity of the methyl group, the two distinct methylene groups within the dihydrooxathiine ring, the vinylic system, and the carboxylic acid moiety.
Rationale for Experimental Design
-
Solvent Selection: The choice of NMR solvent is critical. For carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended. Unlike CDCl₃, where the acidic proton can undergo rapid exchange and may not be observed, DMSO-d₆ forms hydrogen bonds with the carboxylic acid proton, slowing its exchange rate and allowing it to be observed as a distinct, albeit often broad, signal at a downfield chemical shift (>10 ppm).[5][6] This provides direct evidence for the carboxylic acid group.
-
2D NMR Experiments: While 1D ¹H and ¹³C spectra provide primary information, 2D experiments are essential for unambiguous assignment.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, crucial for mapping the connectivity of the two methylene groups in the dihydrooxathiine ring.[7]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), definitively linking the proton signals to their corresponding carbon atoms.[8]
-
Diagram: Molecular Structure & Atom Numbering for NMR Assignment
Caption: Numbering scheme for NMR assignments.
Protocol: NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of "this compound" directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆.
-
Cap the NMR tube and vortex gently until the sample is fully dissolved. A brief sonication may be used if necessary.
-
-
Data Acquisition (400 MHz Spectrometer Example):
-
Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K).
-
Perform standard instrument tuning, locking, and shimming procedures.
-
¹H NMR: Acquire a 1D proton spectrum using a standard pulse program (e.g., 'zg30'). Use 16-32 scans with a relaxation delay (d1) of 2 seconds.
-
¹³C NMR: Acquire a 1D carbon spectrum using a proton-decoupled pulse program (e.g., 'zgpg30'). Acquire 1024-2048 scans, depending on sample concentration.
-
COSY: Acquire a 2D ¹H-¹H COSY spectrum to establish proton coupling networks.
-
HSQC: Acquire a 2D ¹H-¹³C HSQC spectrum (e.g., 'hsqcedetgpsp') to correlate one-bond proton-carbon connectivities.
-
Predicted Spectral Data and Interpretation
The following tables summarize the expected chemical shifts and correlations based on the structure and known spectroscopic principles.[6][9][10]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Atom # | Predicted δ (ppm) | Multiplicity | Integration | Assignment | COSY Correlation |
|---|---|---|---|---|---|
| H on O9 | ~12.5 | broad singlet | 1H | Carboxylic acid | None |
| H on C3 | ~4.35 | triplet (t) | 2H | Methylene (-O-CH₂-) | H on C5 |
| H on C5 | ~3.05 | triplet (t) | 2H | Methylene (-S-CH₂-) | H on C3 |
| H on C7 | ~2.20 | singlet (s) | 3H | Methyl (-CH₃) | None |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Atom # | Predicted δ (ppm) | Multiplicity (DEPT) | Assignment | HSQC Correlation |
|---|---|---|---|---|
| C8 | ~168.0 | C | Carbonyl (C=O) | None |
| C2 | ~135.0 | C | Vinylic (-C(COOH)=) | None |
| C1 | ~125.0 | C | Vinylic (-C(CH₃)=) | None |
| C3 | ~68.0 | CH₂ | Methylene (-O-CH₂-) | ~4.35 ppm |
| C5 | ~28.0 | CH₂ | Methylene (-S-CH₂-) | ~3.05 ppm |
| C7 | ~18.0 | CH₃ | Methyl (-CH₃) | ~2.20 ppm |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the exact molecular weight and elemental composition, and through fragmentation analysis (MS/MS), it offers corroborating evidence for the molecular structure. Given the polarity and presence of an acidic proton, Electrospray Ionization (ESI) is the preferred method.[11][12]
Rationale for Experimental Design
-
Ionization Mode: ESI in negative ion mode (ESI-) is ideal for this analyte. The carboxylic acid group is readily deprotonated in solution to form a stable carboxylate anion, [M-H]⁻, leading to high sensitivity and a strong molecular ion signal.[12]
-
Fragmentation (MS/MS): Collision-Induced Dissociation (CID) of the [M-H]⁻ precursor ion is expected to yield structurally significant fragment ions. The most anticipated fragmentation is the neutral loss of CO₂ (decarboxylation), a hallmark of gas-phase carboxylate anions.[13] Further fragmentation of the dihydrooxathiine ring can provide additional structural confirmation.
Diagram: Predicted ESI- MS/MS Fragmentation Pathway
Caption: Proposed fragmentation of the [M-H]⁻ ion.
Protocol: LC-MS Sample Preparation and Analysis
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in methanol.
-
Perform a serial dilution to create a working solution of 1 µg/mL in 50:50 methanol:water with 0.1% formic acid (for ESI+) or without modifier (for ESI-). The presence of a weak acid is often omitted for ESI- to promote deprotonation.
-
-
LC-MS Parameters (Example):
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
MS System: Q-TOF or Orbitrap mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode.
-
Scan Range: m/z 50-500.
-
MS/MS: Data-dependent acquisition (DDA) targeting the precursor ion at m/z 159.01 with a collision energy of 15-25 eV.
-
Predicted Mass Spectrometry Data
Table 3: Predicted High-Resolution Mass Spectrometry Data (ESI-)
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M-H]⁻ | C₆H₇O₃S⁻ | 159.0121 | Precursor Ion (Deprotonated Molecule) |
| [M-H-CO₂]⁻ | C₅H₇OS⁻ | 115.0223 | Fragment from loss of carbon dioxide |
| [M-H-CO₂-C₂H₄]⁻ | C₃H₃OS⁻ | 86.9964 | Fragment from subsequent loss of ethylene[14] |
Conclusion
The combination of advanced NMR and mass spectrometry techniques provides a robust and definitive method for the structural characterization of this compound. The protocols and expected data presented herein serve as a comprehensive guide for researchers to confirm the identity, purity, and structure of this important heterocyclic compound. By understanding the rationale behind the selection of solvents, experiments, and ionization modes, scientists can confidently apply these methods to this molecule and its analogues, accelerating research and development in their respective fields.
References
-
ResearchGate. (n.d.). Liquid chromatography/electrospray ionization/mass spectrometry study of the interactions between palladium and sulfur heterocycles. Retrieved from [Link]
-
PubMed. (1975). Chemical ionization and high resolution electron impact mass spectra of 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide and three of its metabolites. Retrieved from [Link]
-
Greenwich Academic Literature Archive (GALA). (2020). Current perspectives on supercharging reagents in electrospray ionization mass spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). Carboxin. Retrieved from [Link]
-
ACS Publications. (2005). Sulfur Speciation in Petroleum: Atmospheric Pressure Photoionization or Chemical Derivatization and Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
NIH. (2005). 2-Methyl-4,4-dioxo-N-phenyl-5,6-dihydro-1,4-oxathiine-3-carboxamide (Oxycarboxin). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (2020). New synthesis of carboxin and oxycarboxin pesticides: Application to the preparation of their new analogues substituted at the C-2 methyl group. Retrieved from [Link]
-
ResearchGate. (2014). Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?. Retrieved from [Link]
-
Tehnicki Vjesnik. (2020). synthesis, complete assignment of 1h- and 13c-nmr spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
ResearchGate. (2018). 1H- and 13C-NMR data of hydroxyflavone derivatives. Retrieved from [Link]
-
YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
DOI. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Retrieved from [Link]
Sources
- 1. This compound | C6H8O3S | CID 539946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carboxin | C12H13NO2S | CID 21307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C6H8O3S) [pubchemlite.lcsb.uni.lu]
- 4. 2-Methyl-4,4-dioxo-N-phenyl-5,6-dihydro-1,4-oxathiine-3-carboxamide (Oxycarboxin) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 8. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 9. myneni.princeton.edu [myneni.princeton.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemical ionization and high resolution electron impact mass spectra of 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide and three of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ring-Opening Reactions of 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Potential of the Dihydro-1,4-oxathiine Scaffold
The 5,6-dihydro-1,4-oxathiine ring system is a privileged scaffold in medicinal and agricultural chemistry. Its most prominent member, 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide, known as Carboxin, was a pioneering systemic fungicide that highlighted the biological significance of this heterocyclic core.[1] The title compound, 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid, and its derivatives serve as versatile synthons for accessing a diverse range of open-chain and rearranged heterocyclic compounds.[2]
The strategic cleavage of the dihydro-1,4-oxathiine ring unlocks unique molecular frameworks that are often challenging to synthesize through conventional linear routes. These ring-opening reactions typically proceed via nucleophilic attack at the C-2 position of the ring, facilitated by the electronic properties of the scaffold.[3] The resulting products, often bearing a reactive (2-hydroxyethyl)thio moiety, are valuable intermediates for constructing novel bioactive molecules, including substituted pyrimidinones, pyrazoles, and uracils.[1][3]
This guide provides a detailed exploration of the key ring-opening reactions of this compound derivatives, focusing on the underlying mechanisms and providing actionable protocols for laboratory application.
Mechanistic Principles of Ring-Opening
The reactivity of the 5,6-dihydro-1,4-oxathiine ring is predominantly governed by the electrophilic character of the C-2 carbon. This is due to the influence of the adjacent sulfur and oxygen atoms and the conjugated carbonyl group at the C-3 position. Nucleophilic attack at this position initiates the ring-opening cascade.
Nucleophilic Attack and Rearrangement
The most common pathway for ring cleavage involves the attack of a nucleophile (typically a nitrogen-containing species like an amine or hydrazine) on the C-2 position of the oxathiin ring.[3] This is followed by a rearrangement that leads to a more stable heterocyclic system. For instance, reactions with amidines or carbamimidothioates result in the formation of 2-substituted-5-[(2-hydroxyethyl)thio]-6-methyl-4(1H)-pyrimidinones.[1][4] This transformation is believed to proceed through an initial acylation of the nucleophile by an activated form of the carboxylic acid (e.g., an acid chloride), followed by an intramolecular nucleophilic attack and rearrangement.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the dihydro-1,4-oxathiine ring can undergo hydrolysis. The reaction is initiated by the protonation of the ester or amide oxygen, which activates the carbonyl carbon for nucleophilic attack by water.[5] Subsequent proton transfers and bond cleavages lead to the opening of the ring. The acid hydrolysis of the closely related 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide yields 2-(2-hydroxyethylthio)acetoacetanilide enol, demonstrating a characteristic ring cleavage pattern.[3]
Experimental Protocols & Workflows
The following protocols are representative examples of ring-opening reactions. Researchers should adapt these procedures based on the specific derivative and target molecule.
Protocol 1: Nucleophilic Ring-Opening and Rearrangement with an Amine Nucleophile
This protocol describes a general procedure for the reaction of an activated this compound derivative with a nitrogen nucleophile, leading to a rearranged heterocyclic product. This is based on the well-established chemistry of the corresponding acid chloride.[1][4]
Objective: To synthesize a rearranged heterocyclic product via nucleophilic ring-opening.
Materials:
-
2-Methyl-5,6-dihydro-1,4-oxathiine-3-carbonyl chloride (Can be prepared from the carboxylic acid using thionyl chloride or oxalyl chloride)
-
Nitrogen nucleophile (e.g., 2-aminopyridine, 2-aminopyrimidine)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Base (e.g., Triethylamine, Pyridine)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Work-up and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)
Step-by-Step Procedure:
-
Preparation of the Activated Acid: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C.
-
Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases. The formation of the acid chloride is typically quantitative and can be used in the next step without purification after removing the solvent under vacuum.
-
Acylation and Ring-Opening: Dissolve the crude acid chloride in anhydrous toluene.
-
Add the nitrogen nucleophile (e.g., 2-aminopyridine, 1.0 eq) and a base (e.g., triethylamine, 1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 110 °C for toluene) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.[4]
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic phase with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired rearranged product, such as a 4H-3-(2-hydroxyethylthio)-2-methyl-pyrido[1,2-a]pyrimidin-4-one.[3]
Visualization of the Workflow:
Caption: Workflow for Nucleophilic Ring-Opening and Rearrangement.
Protocol 2: Acid-Catalyzed Hydrolysis for Ring Cleavage
This protocol outlines the hydrolysis of a this compound derivative to its open-chain keto-enol product.
Objective: To cleave the dihydro-1,4-oxathiine ring using acid-catalyzed hydrolysis.
Materials:
-
2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxanilide (or other amide/ester derivative)
-
Dilute aqueous acid (e.g., 10% HCl or H2SO4)
-
Solvent (e.g., Ethanol, Dioxane)
-
Standard glassware for reflux
-
Heating mantle and magnetic stirrer
-
pH paper or meter
-
Extraction and purification supplies
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the starting carboxanilide (1.0 eq) in a suitable co-solvent like ethanol.
-
Add the dilute aqueous acid (a large excess of water is used to drive the equilibrium towards hydrolysis).[5]
-
Hydrolysis: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid carefully with a base (e.g., saturated sodium bicarbonate solution) until the pH is ~7.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure. The crude product, the enol form of 2-(2-hydroxyethylthio)acetoacetanilide, may be purified by recrystallization or column chromatography if necessary.[3]
Data Summary and Expected Outcomes
The outcomes of these reactions are highly dependent on the nucleophile and conditions used. The table below summarizes representative transformations reported in the literature for derivatives of the title compound.
| Starting Material Derivative | Reagent(s) / Conditions | Major Product(s) | Reference |
| ...-3-carbonyl chloride | Imidamides, Base, Toluene (heat) | 2-substituted-5-[(2-hydroxyethyl)thio]-6-methyl-4(1H)-pyrimidinones | [1][4] |
| ...-3-carbonyl chloride | 2-Benzimidazolamine, Ethanol (boil) | Rearranged benzimidazole-fused product | [1][4] |
| ...-3-carboxanilide | Dilute Acid (hydrolysis) | 2-(2-hydroxyethylthio)acetoacetanilide enol | [3] |
| ...-3-acetyl derivative | Hydrazine | 4-(2-hydroxyethylthio)-3,5-dimethylpyrazole | [3] |
| ...-3-carbonyl chloride | 2-Aminopyridine | 4H-3-(2-hydroxyethylthio)-2-methyl-pyrido[1,2-a]pyrimidin-4-one | [3] |
Troubleshooting and Expert Insights
-
Incomplete Conversion: If reactions stall, particularly in nucleophilic substitutions, ensure the starting carboxylic acid was fully converted to its activated form (e.g., acid chloride). The use of fresh, anhydrous solvents and reagents is critical.
-
Side Product Formation: In reactions with multifunctional nucleophiles, multiple acylation or rearrangement pathways may compete. Adjusting the reaction temperature or the choice of base can often improve selectivity.
-
Purification Challenges: The (2-hydroxyethyl)thio moiety in the products imparts polarity. A more polar eluent system (e.g., ethyl acetate/methanol mixtures) may be required for effective chromatographic purification.
-
Mechanism Validation: The structural assignment of rearranged products is non-trivial and requires thorough characterization using NMR, IR, and mass spectrometry to confirm the ring-opened structure.[1]
Conclusion
The ring-opening of this compound derivatives is a powerful synthetic strategy for accessing novel chemical entities. By understanding the underlying mechanistic principles of nucleophilic attack and hydrolysis, researchers can leverage this versatile scaffold to generate libraries of complex molecules for applications in drug discovery and materials science. The protocols provided herein offer a solid foundation for exploring the rich chemistry of this important heterocyclic system.
References
- Kulka, M., & Harrison, W. A. (1982). Ring opening reactions of N-substituted-5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxamides. Canadian Journal of Chemistry, 60(9), 1101-1107.
- Kulka, M., & Harrison, W. A. (1982). Ring opening reactions of N-substituted-5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxamides.
-
Kulka, M. (1970). Ring Opening of Dihydro-1,4-oxathiins. Canadian Journal of Chemistry, 48(11), 1797-1801. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important heterocyclic compound, a key precursor to the systemic fungicide Carboxin.[1][2] This guide provides a detailed experimental protocol, addresses common challenges through a troubleshooting FAQ, and explains the scientific principles behind the synthetic strategy.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a three-step sequence starting from commercially available reagents. The core strategy involves the initial formation of a sulfur-carbon bond via a thia-Michael addition, followed by an acid-catalyzed intramolecular cyclization to construct the 1,4-oxathiine ring, and concluding with the hydrolysis of an ester to yield the target carboxylic acid.
Sources
Technical Support Center: Purification of 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid
Introduction
Welcome to the technical support guide for the purification of 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid (CAS No. 6577-69-1). This molecule is a critical synthetic intermediate, most notably serving as the direct precursor to Carboxin, the active ingredient in the systemic fungicide Vitavax®.[1][2] The purity of this carboxylic acid is paramount as it directly influences the yield, purity, and safety profile of subsequent products.
This guide is structured as a dynamic resource for researchers and process chemists. It moves beyond simple protocols to address common challenges and explain the underlying chemical principles behind each purification step. Our goal is to empower you to not only execute these techniques but also to troubleshoot them effectively.
Compound Profile & Safety Data
Before beginning any purification protocol, it is crucial to be familiar with the compound's properties and associated hazards. This information dictates handling procedures, solvent selection, and waste disposal.
| Property | Value | Source |
| IUPAC Name | 6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylic acid | PubChem[3] |
| CAS Number | 6577-69-1 | PubChem[3] |
| Molecular Formula | C₆H₈O₃S | PubChem[3] |
| Molar Mass | 160.19 g/mol | PubChem[3] |
| Appearance | Likely an off-white or pale yellow solid | Inferred from Carboxin[2] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | PubChem[3] |
| GHS Precautionary Statements | P261, P264, P280, P301+P317, P302+P352, P305+P351+P338 | PubChem[3] |
Expert Insight: The presence of a carboxylic acid group makes this molecule significantly more polar than its N-phenyl amide derivative, Carboxin. This polarity difference is the key to designing effective purification strategies, particularly for liquid-liquid extraction and chromatography. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Frequently Asked Questions (FAQs)
Q1: My crude reaction mixture is a dark, oily residue. What is the best initial purification strategy?
This is a common scenario, especially if the preceding synthesis step was run at elevated temperatures. The oiliness suggests the presence of impurities that are depressing the melting point and preventing crystallization.
Recommendation: An acid-base extraction is the most robust first step. This technique specifically isolates your acidic product from neutral or basic impurities.
Causality: The carboxylic acid functional group is readily deprotonated by a mild base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral organic impurities (like unreacted starting materials or side-products) will remain in the organic phase. After separating the layers, the aqueous phase can be re-acidified to precipitate your purified carboxylic acid.
Caption: Workflow for purification via acid-base extraction.
Q2: I've isolated a solid, but the color is off and the melting point is broad. What should I try next?
An off-color and broad melting range are classic indicators of residual impurities. Recrystallization is the ideal technique to address this.
Recommendation: Perform a single-solvent or two-solvent recrystallization.
Causality: Recrystallization works on the principle of differential solubility. An ideal solvent will dissolve the compound poorly at low temperatures but readily at high temperatures. As the saturated solution cools, the solubility of your target compound decreases, forcing it to crystallize out, leaving impurities behind in the "mother liquor."
Solvent Selection Insight:
-
Good Candidates: Based on the polarity of the carboxylic acid, start with polar protic solvents like water or ethanol, or polar aprotic solvents like acetone or ethyl acetate. The solubility of the related compound Carboxin is high in acetone, methanol, and ethyl acetate[2]. Your acid will likely be soluble in these as well, but a co-solvent system (e.g., Ethanol/Water or Acetone/Hexane) might be necessary to achieve the desired solubility differential.
-
Self-Validation: Test small aliquots of your crude material in different solvents. A good solvent will require heating to dissolve the solid. If it dissolves instantly at room temperature, the solvent is too good. If it barely dissolves even when boiling, it is a poor solvent (but could be a good anti-solvent in a two-solvent system).
Q3: Recrystallization failed, and I still have an impure solid/oil. What is my next option?
If both extraction and recrystallization are insufficient, silica gel column chromatography is the definitive method for separating compounds with different polarities.
Recommendation: Purify the material using flash column chromatography.
Causality: Silica gel is a highly polar stationary phase. Non-polar compounds will travel through the column quickly, while polar compounds will have stronger interactions and move more slowly.
-
Mobile Phase (Eluent): You will need a solvent system that can effectively move your polar carboxylic acid down the column.
-
Start with a non-polar solvent like Hexane or Dichloromethane (DCM) and gradually increase the polarity by adding Ethyl Acetate or Methanol.
-
Pro-Tip: Carboxylic acids can sometimes "streak" on a silica gel column. To prevent this, add a small amount (0.5-1%) of acetic acid or formic acid to the eluent. This keeps the product fully protonated and improves the peak shape.
-
-
Trustworthiness Check: Before running the column, always develop a separation method using Thin Layer Chromatography (TLC). The ideal eluent should give your product an Rf value of approximately 0.3-0.4.
Troubleshooting Guide 1: Recrystallization
Step-by-Step Protocol
-
Solvent Selection: In a test tube, add ~20 mg of crude solid. Add a potential solvent dropwise at room temperature. If it dissolves, the solvent is unsuitable. If not, heat the mixture gently. An ideal solvent will dissolve the solid upon heating.
-
Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Add solvent in small portions, allowing time for dissolution between additions.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper. This prevents premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize the yield of precipitated product.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Recommended Solution |
| Product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The sample is highly impure, significantly depressing the melting point. | 1. Choose a lower-boiling point solvent. 2. Attempt purification by another method (e.g., acid-base extraction or chromatography) first. |
| No crystals form upon cooling. | 1. The solution is not saturated (too much solvent was added). 2. The solution is supersaturated and requires nucleation. | 1. Boil off some of the solvent to increase the concentration and cool again. 2. Try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound. |
| Very low recovery of product. | 1. Too much solvent was used, leaving most of the product in the mother liquor. 2. The crystals were washed with room-temperature solvent, re-dissolving the product. | 1. Concentrate the mother liquor and cool again to recover a second crop of crystals (note: this crop may be less pure). 2. Always wash crystals with ice-cold solvent, and use a minimal amount. |
Troubleshooting Guide 2: Column Chromatography
Step-by-Step Protocol
-
TLC Analysis: Spot your crude material on a TLC plate and elute with various solvent systems (e.g., 9:1 Hexane:EtOAc, 1:1 Hexane:EtOAc, 100% EtOAc). Find a system that moves your product spot to an Rf of ~0.3. Add 0.5% acetic acid to the eluent if the spot streaks.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet slurry method is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add this to the top of the packed column.
-
Elution: Carefully add the eluent to the top of the column and apply pressure (flash chromatography) to begin flowing the solvent through the silica.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Purity Validation: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Caption: General decision tree for purification strategy.
References
-
Carboxin. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
- Preparation method of carboxin. (2015).
-
Carboxin. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
This compound. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide. (2024). ChemBK. [Link]
Sources
Technical Support Center: Synthesis of 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid (commonly known as the acid precursor to the fungicide Carboxin). This document is designed for researchers, chemists, and process development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.
Introduction: The Synthetic Pathway
The synthesis of this compound is typically achieved through a four-step process starting from readily available materials. The overall strategy involves the formation of a key β-keto ester, introduction of a thioether linkage, subsequent intramolecular cyclization to form the core oxathiine ring, and a final hydrolysis to yield the target carboxylic acid. Each step presents unique challenges that can impact the overall yield and purity of the final product. This guide will dissect each stage, offering solutions to common problems.
Visualized Synthesis Workflow
The following diagram outlines the generally accepted synthetic route.
Caption: Overall synthetic pathway for the target molecule.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses the most common issues encountered during the synthesis. We will diagnose the problem, explain the underlying chemical cause, and provide actionable protocols to resolve the issue.
Problem 1: Low Yield in Step 1 (Chlorination of Ethyl Acetoacetate)
Q: My yield of Ethyl 2-chloro-3-oxobutanoate is consistently low, and I observe significant formation of dark, viscous side products. What is going wrong?
A: This is a classic issue of reaction control. The chlorination of an active methylene compound like ethyl acetoacetate with sulfonyl chloride is highly exothermic and can lead to multiple side reactions if not properly managed.
-
Causality: The primary cause is poor temperature control. The reaction should be cooled to between -5 and 10°C before the dropwise addition of sulfonyl chloride.[1] If the temperature rises uncontrollably, side reactions such as dichlorination, self-condensation of the starting material, and decomposition can occur, leading to the dark, polymerized material you are observing. Another potential issue is the molar ratio of reactants; an excess of sulfonyl chloride can promote dichlorination.[1]
-
Self-Validating Protocol & Solution:
-
Strict Temperature Management: Set up your reaction in a flask equipped with a dropping funnel, a thermometer, and efficient stirring, placed in an ice-salt or acetone-dry ice bath.
-
Pre-cool: Cool the neat ethyl acetoacetate to -5°C before adding the first drop of sulfonyl chloride.
-
Slow Addition: Add the sulfonyl chloride dropwise over a period of 1-2 hours, ensuring the internal temperature does not exceed 10°C. A patent for a similar process specifies maintaining the temperature between -5 and 10°C during addition, followed by a slow warm-up to 20-25°C for 4 hours.[1]
-
Molar Ratio: Use a molar ratio of ethyl acetoacetate to sulfonyl chloride of approximately 1:1 to 1:1.1 to minimize dichlorination.[1]
-
Inert Atmosphere (Optional but Recommended): While not always required, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent moisture from entering, which could react with the sulfonyl chloride.
-
Work-up: After the reaction, it is crucial to remove the generated acidic gases (SO₂ and HCl) under reduced pressure. The crude product should then be purified by vacuum distillation to separate the desired monochlorinated product from unreacted starting material and dichlorinated byproducts.[2][3]
-
| Parameter | Standard Protocol | Optimized Protocol |
| Temperature | 0-25°C | -5 to 10°C (addition), then 20-25°C |
| Addition Time | < 30 minutes | 1-2 hours |
| **Molar Ratio (EAA:SO₂Cl₂) ** | 1:1.2 or higher | 1:1.05 |
| Purification | Direct Use | Vacuum Distillation |
Problem 2: Incomplete Reaction or Low Yield in Step 3 (Cyclization)
Q: I've successfully synthesized the intermediate thioether, but the subsequent cyclization to form the ethyl ester of the oxathiine ring is inefficient. How can I drive this reaction to completion?
A: The cyclization step is an acid-catalyzed intramolecular condensation (specifically, a ketalization/hemiketal formation followed by dehydration) that is reversible. The most common reason for low yield is the presence of water, which pushes the equilibrium back towards the open-chain thioether.
-
Causality: The reaction involves the hydroxyl group of the thioether attacking one of the carbonyl carbons (the ketone is more electrophilic than the ester), followed by the elimination of a water molecule to form the dihydrooxathiine ring. According to Le Châtelier's principle, the removal of water is essential to drive the reaction forward.
-
Self-Validating Protocol & Solution:
-
Use a Dehydrating Solvent/Apparatus: The most effective method is to perform the reaction in a solvent like toluene or benzene using a Dean-Stark apparatus. This setup allows for the azeotropic removal of water as it is formed, physically separating it from the reaction mixture and preventing the reverse reaction.[4]
-
Acid Catalyst: A strong acid catalyst is required. While various acids can be used, para-toluenesulfonic acid (p-TsOH) is a common and effective choice.[4] Ensure the catalyst is dry and used in catalytic amounts (typically 1-5 mol%).
-
Monitor Reaction Progress: Track the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is complete when the starting thioether spot/peak is no longer visible. You can also monitor the amount of water collected in the Dean-Stark trap.
-
Ensure Anhydrous Conditions: Use dry solvents and glassware to minimize the initial amount of water in the system.
-
Caption: Troubleshooting flowchart for the cyclization step.
Problem 3: Product Degradation During Final Saponification (Step 4)
Q: During the final hydrolysis step to get the carboxylic acid, my overall yield drops significantly, and I suspect the product is decomposing. How can I perform the saponification without degrading the oxathiine ring?
A: The 2-Methyl-5,6-dihydro-1,4-oxathiine ring can be sensitive to harsh reaction conditions, particularly high temperatures and prolonged exposure to strong base or acid. The primary degradation pathway to be concerned about is decarboxylation of the final product, which is a β-keto acid derivative (enol ether).
-
Causality: The target molecule has a carboxylic acid group beta to a carbon-carbon double bond which is part of an enol ether system. While not a classic β-keto acid, this structure can be susceptible to decarboxylation under heat.[5][6] Additionally, the oxathiine ring itself may be susceptible to ring-opening under excessively harsh conditions.[7]
-
Self-Validating Protocol & Solution:
-
Lower the Temperature: Perform the saponification at a reduced temperature. Instead of refluxing for many hours, try stirring the reaction at room temperature or with gentle heating (e.g., 40-50°C) for a longer period. A procedure for a similar dithiin structure specifies refluxing for 8 hours, but starting with milder conditions is prudent.[8]
-
Control Stoichiometry: Use a moderate excess of base (e.g., 1.5-2.0 equivalents of KOH or NaOH) to ensure complete hydrolysis without creating an overly caustic environment.
-
Monitor the Reaction: Use TLC to monitor the disappearance of the starting ester. Once the ester is consumed, proceed immediately to the work-up.
-
Careful Acidification: After saponification, cool the reaction mixture in an ice bath before acidifying. Add the acid (e.g., 10% HCl) slowly and with vigorous stirring to dissipate heat and prevent localized high temperatures that could promote decarboxylation.[8] Acidify only to the point of complete precipitation of the carboxylic acid (typically pH 2-3).
-
Purification: The crude product should be filtered, washed with cold water to remove inorganic salts, and dried. Recrystallization from a suitable solvent like ethanol can be used for further purification.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the purity requirement for the 2-mercaptoethanol starting material? A1: High purity is essential. 2-Mercaptoethanol can oxidize over time to form disulfides (HOCH₂CH₂S-SCH₂CH₂OH), which will not participate in the desired reaction and will complicate purification. It is recommended to use a freshly opened bottle or to distill older material under reduced pressure before use. The characteristic unpleasant odor is a sign of the free thiol; a diminished odor may indicate significant oxidation.[9]
Q2: Can I use a different chlorinating agent instead of sulfonyl chloride in Step 1? A2: While other chlorinating agents exist (e.g., N-Chlorosuccinimide), sulfonyl chloride is widely used for this specific transformation due to its reactivity and the fact that its byproducts (SO₂ and HCl) are gases that can be easily removed.[1] Using a different agent would require significant re-optimization of the reaction conditions.
Q3: My final product has a persistent yellow color. What is the likely impurity? A3: A yellow tint often suggests the presence of sulfur-containing impurities, possibly from slight decomposition or side reactions. It could also indicate residual starting materials or byproducts from the chlorination step. The best course of action is purification by recrystallization. If the color persists, treatment with a small amount of activated carbon during the recrystallization process can help remove colored impurities.
Q4: Is it possible to perform this synthesis as a one-pot reaction? A4: While attractive for process efficiency, a one-pot synthesis for this entire sequence is challenging due to the incompatible reaction conditions. The initial chlorination requires specific temperature control and generates acidic byproducts that would interfere with the subsequent base-catalyzed or nucleophilic substitution step. The cyclization requires acidic conditions and water removal, while the final saponification requires a strong base. A telescopic or one-pot approach for Steps 2 and 3 (thioether formation and cyclization) might be feasible with careful selection of a single solvent and catalyst system, but would require extensive process development.
References
- Synthesis of 2-mercaptoethanol - US3086997A. Google Patents.
-
Synthesis of 2-carboxy-3-methyl-5,6-dihydro-1,4-dithiin. PrepChem.com. URL: [Link]
- Preparation method for ethyl 2-chloroacetoacetate - CN105061210A. Google Patents.
-
Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. MDPI. URL: [Link]
- Preparation of acetoacetamides and intermediates in said preparation - IL22533A. Google Patents.
- Preparation method of carboxin - CN104413003A. Google Patents.
-
Ring opening reactions of N-substituted-5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxamides. Canadian Journal of Chemistry. URL: [Link]
-
This compound | C6H8O3S. PubChem. URL: [Link]
-
Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons. URL: [Link]
-
Synthesis of 3-chloro-2-oxo-butanoate. ResearchGate. URL: [Link]
-
New synthesis of carboxin and oxycarboxin pesticides. ResearchGate. URL: [Link]
-
2-Mercaptoethanol. Wikipedia. URL: [Link]
-
Synthesis of 3,4-Dihydro-2H-1,3-benzoxazine-2-thiones via Cyclization of 2-(1-Isothiocyanatoalkyl)phenols. ResearchGate. URL: [Link]
-
Mn(III)-Based Oxidative Cyclization of 2-((2-Arylamino)ethyl)malonates. ResearchGate. URL: [Link]
-
Decarboxylation. Master Organic Chemistry. URL: [Link]
-
Reaction of the model thiol 2-mercaptoethanol and glutathione with methylvinylmaleimide, a Michael acceptor with extended conjugation. PubMed. URL: [Link]
-
How does Carboxin affect the fruiting of plants? Zhejiang Rayfull Chemicals Co., Ltd. Blog. URL: [Link]
-
Decarboxylation Reaction Mechanism. YouTube. URL: [Link]
-
Mercaptoethanol, 2-. ResearchGate. URL: [Link]
-
Decarboxylation. Organic Chemistry Portal. URL: [Link]
-
Ethyl 2-chloro-3-oxobutanoate. ChemBK. URL: [Link]
Sources
- 1. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. IL22533A - Preparation of acetoacetamides and intermediates in said preparation - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. 2-Mercaptoethanol - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid. This molecule is a critical heterocyclic intermediate, most notably in the production of the systemic fungicide Carboxin.[1] This guide is designed for researchers, chemists, and process development professionals to troubleshoot common side reactions and optimize the synthetic pathway. We will move beyond simple procedural steps to explain the chemical principles behind common failures and their solutions.
Section 1: Overview of the Primary Synthetic Pathway
The most common and established route to the target carboxylic acid involves a three-stage process starting from ethyl acetoacetate and 2-mercaptoethanol. The key stages are: 1) Base-mediated condensation, 2) Acid-catalyzed intramolecular cyclization via dehydration, and 3) Saponification of the resulting ethyl ester.
The overall workflow can be visualized as follows:
Caption: General three-stage workflow for the synthesis.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific experimental issues in a question-and-answer format.
Q1: My initial condensation reaction (Stage 1) has a very low yield and multiple spots on TLC. What's going wrong?
A1: This is a common issue stemming from competing side reactions involving the starting materials. The two primary culprits are the self-condensation of ethyl acetoacetate and the oxidative dimerization of 2-mercaptoethanol.
Underlying Causes:
-
Ethyl Acetoacetate Self-Condensation: Ethyl acetoacetate is well-known to undergo Claisen self-condensation, especially in the presence of a strong base, which is also required for the desired reaction.[2][3][4] This leads to the formation of dehydroacetic acid and other byproducts.
-
Oxidation of 2-Mercaptoethanol: Thiols are sensitive to oxidation, and 2-mercaptoethanol can readily dimerize to form di-(2-hydroxyethyl) disulfide, particularly in the presence of air (oxygen) and base.[5] This disulfide is unreactive in the desired condensation, effectively consuming your reagent.
Troubleshooting Protocol & Recommendations:
| Parameter | Problematic Condition | Recommended Condition | Rationale |
| Atmosphere | Reaction performed open to air. | Maintain an inert atmosphere (Nitrogen or Argon) throughout the addition and reaction. | Prevents the oxidation of the thiol group on 2-mercaptoethanol to the unreactive disulfide.[5] |
| Order of Addition | Adding base to a mixture of both reactants. | Dissolve the ethyl acetoacetate in a suitable solvent, add the base to form the enolate, and then add the 2-mercaptoethanol slowly. | Pre-forming the enolate of ethyl acetoacetate ensures it is ready to react with the thiol as it is added, minimizing the time for the thiol to be oxidized. |
| Temperature | Running the reaction at elevated temperatures. | Maintain a low temperature (0-5 °C) during the addition of base and 2-mercaptoethanol. | The desired S-alkylation is generally fast, while side reactions like self-condensation are often accelerated more significantly by heat. |
Q2: The cyclization step (Stage 2) is incomplete. My NMR shows a mix of the linear intermediate and the desired oxathiine ring. How can I drive this to completion?
A2: The cyclization is a reversible acid-catalyzed dehydration. Incomplete conversion indicates that the equilibrium is not sufficiently shifted towards the product. This is usually due to inadequate water removal or insufficient catalytic activity.
Underlying Cause:
The reaction involves the formation of a hemiacetal/hemiketal intermediate, which then eliminates a molecule of water to form the stable dihydrooxathiine ring. According to Le Chatelier's principle, the presence of water in the reaction medium will push the equilibrium back towards the starting intermediate. The intermediate, 2-(2-hydroxyethylthio)acetoacetic acid anilide, has been identified in similar syntheses.[6]
Caption: Equilibrium of the acid-catalyzed cyclization reaction.
Troubleshooting Protocol:
Objective: To efficiently remove water and ensure sufficient acid catalysis.
-
Apparatus: Assemble a flask with a Dean-Stark trap and a reflux condenser.
-
Solvent: Use a solvent that forms an azeotrope with water, such as toluene or benzene.
-
Catalyst: Use a catalytic amount (1-5 mol%) of a strong acid like p-toluenesulfonic acid (p-TsOH).[6]
-
Procedure:
-
Dissolve the crude linear intermediate from Stage 1 in toluene.
-
Add the p-TsOH catalyst.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, physically removing it from the reaction and driving the equilibrium towards the product.
-
Monitor the reaction progress by TLC or GC-MS until the starting intermediate is consumed.
-
Upon completion, cool the mixture and wash with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst before proceeding.
-
Q3: My mass spectrum shows a peak corresponding to an oxidized product (M+16 or M+32). What is this and how can I avoid it?
A3: The sulfur atom in the 1,4-oxathiine ring is susceptible to oxidation. This side reaction forms the corresponding sulfoxide (M+16) and, under more aggressive conditions, the sulfone (M+32). The sulfoxide of the related fungicide Carboxin is itself a commercial product known as Oxycarboxin.[7][8]
Underlying Causes:
-
Atmospheric Oxygen: Prolonged exposure to air, especially during heating or workup, can cause slow oxidation.
-
Peroxides in Solvents: Ethereal solvents like THF or diethyl ether can form explosive peroxides upon storage. These are strong oxidizing agents that will readily oxidize the sulfide.
-
Aggressive Oxidizing Reagents: Any oxidizing agents used inadvertently during workup (e.g., an oxidizing quench) will target the sulfur.
Preventative Measures:
-
Use Degassed Solvents: For sensitive steps, sparge solvents with nitrogen or argon before use to remove dissolved oxygen.
-
Check for Peroxides: Always test ethereal solvents for peroxides before use and purify them if necessary.
-
Inert Atmosphere Storage: Store the final product and key intermediates under an inert atmosphere (N₂ or Ar) to prevent slow oxidation over time.
-
Careful Workup: Ensure that no oxidizing agents are introduced during quenching or extraction steps.
Q4: The final hydrolysis (Stage 3) gives a low yield and a complex mixture of products. Is the ring system unstable?
A4: Yes, the 1,4-oxathiine ring can be unstable under certain conditions, particularly harsh basic conditions used for saponification. Studies have shown that N-substituted 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxamides can undergo ring-opening reactions.[9] Using high concentrations of NaOH or KOH, especially with prolonged heating, can lead to cleavage of the heterocyclic ring, resulting in a complex product mixture.
Troubleshooting Protocol for Milder Hydrolysis:
Objective: To hydrolyze the ethyl ester to the carboxylic acid without cleaving the oxathiine ring.
-
Reagent Choice: Instead of concentrated NaOH/KOH, consider using lithium hydroxide (LiOH) in a THF/water mixture. LiOH is often effective for ester hydrolysis under milder conditions.
-
Temperature Control: Perform the hydrolysis at room temperature or with gentle heating (e.g., 40 °C). Avoid vigorous refluxing.
-
Reaction Monitoring: Closely monitor the reaction by TLC. The goal is to stop the reaction as soon as the starting ester spot has disappeared to minimize the risk of product degradation.
-
Acidification: During the workup, acidify the reaction mixture carefully at a low temperature (ice bath) to protonate the carboxylate. Add the acid slowly to avoid a large exotherm, which could also promote degradation. A 10% aqueous hydrochloric acid solution is typically used.[10]
Q5: I'm struggling with the final purification. The carboxylic acid is an oil or a sticky solid that is hard to crystallize. What purification strategies do you recommend?
A5: The purification of polar, functionalized molecules like your target acid can be challenging due to their physical properties and potential for impurities. A multi-step purification strategy is often required.
Recommended Purification Workflow:
-
Acid-Base Extraction: This is an excellent method to separate your acidic product from any neutral organic impurities (like unreacted ester or non-acidic byproducts).
-
Step 1: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Step 2: Extract the organic layer with a mild aqueous base (e.g., 1 M NaHCO₃ or 1 M K₂CO₃). Your carboxylic acid will deprotonate and move into the aqueous layer as its salt. Neutral impurities will remain in the organic layer.
-
Step 3: Separate the aqueous layer. It is often wise to wash it once more with fresh organic solvent to remove any trapped impurities.
-
Step 4: Cool the aqueous layer in an ice bath and slowly re-acidify with cold 1-2 M HCl until the pH is ~2-3. The protonated carboxylic acid should precipitate out or be extractable.
-
Step 5: If the product precipitates, it can be collected by filtration. If it remains dissolved or forms an oil, extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Recrystallization: Once a relatively pure solid is obtained, recrystallization is the best method to achieve high purity.
-
Solvent Screening: The key is finding a suitable solvent or solvent system. Good single solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. Alternatively, use a solvent pair (one in which it is soluble, one in which it is not).
-
Suggested Solvents to Try: Based on similar structures, consider trying recrystallization from ethanol/water, toluene, or ethyl acetate/hexanes.[10]
-
Procedure: Dissolve the crude solid in the minimum amount of hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to maximize crystal formation. Collect the crystals by filtration and wash with a small amount of cold solvent.
-
References
-
Wikipedia. Carboxin. [Link]
-
Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
-
PrepChem.com. Synthesis of 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide. [Link]
-
ResearchGate. Ring opening reactions of N-substituted-5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxamides. [Link]
-
MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]
-
Royal Society of Chemistry. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]
-
Royal Society of Chemistry. New synthesis of carboxin and oxycarboxin pesticides: application to the preparation of their new analogues substituted at the C-2 methyl group. [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. [Link]
-
ResearchGate. New synthesis of carboxin and oxycarboxin pesticides: Application to the preparation of their new analogues substituted at the C-2 methyl group. [Link]
-
EXTOXNET PIP. CARBOXIN. [Link]
-
PubChem. This compound. [Link]
-
National Institutes of Health. 2-Methyl-4,4-dioxo-N-phenyl-5,6-dihydro-1,4-oxathiine-3-carboxamide (Oxycarboxin). [Link]
- Google Patents.
- Google P
-
PrepChem.com. Synthesis of 2-carboxy-3-methyl-5,6-dihydro-1,4-dithiin. [Link]
-
WordPress.com. Ethyl Acetoacetate: Synthesis & Applications. [Link]
-
Organic Syntheses. Acetoacetic acid, ethyl ester. [Link]
-
Taylor & Francis. Ethyl acetoacetate – Knowledge and References. [Link]
- Google Patents.
Sources
- 1. Carboxin - Wikipedia [en.wikipedia.org]
- 2. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US2843623A - Production of ethyl acetoacetate - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. Carboxin: Biodegradation and Preparation Method_Chemicalbook [chemicalbook.com]
- 7. EXTOXNET PIP - CARBOXIN [extoxnet.orst.edu]
- 8. 2-Methyl-4,4-dioxo-N-phenyl-5,6-dihydro-1,4-oxathiine-3-carboxamide (Oxycarboxin) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
Optimization of reaction conditions for "2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid" synthesis
Welcome to the technical support center for the synthesis of 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical solutions needed to overcome common challenges in this synthetic pathway.
I. Reaction Overview and Key Challenges
The synthesis of this compound, a crucial intermediate for the fungicide Carboxin, typically involves the reaction of an α-chloroacetoacetate with 2-mercaptoethanol, followed by cyclization and hydrolysis.[1] While the overall transformation appears straightforward, achieving high yield and purity requires careful control of several critical parameters. This guide will address common pitfalls and provide strategies for optimizing your reaction conditions.
Core Reaction Pathway:
Caption: General synthetic route for this compound.
II. Troubleshooting Guide: Question & Answer Format
This section directly addresses specific issues you may encounter during the synthesis.
FAQ 1: Low Yield of the Intermediate Thioether
Question: I am observing a low yield in the initial reaction between ethyl 2-chloro-3-oxobutanoate and 2-mercaptoethanol. What are the likely causes and how can I improve the yield?
Answer: A low yield at this stage often points to issues with the nucleophilic substitution reaction. Here are the primary factors to consider:
-
Base Selection and Stoichiometry: The choice and amount of base are critical. A weak base may not sufficiently deprotonate the thiol of 2-mercaptoethanol, leading to a slow or incomplete reaction. Conversely, a strong base can promote side reactions of the ethyl 2-chloro-3-oxobutanoate.
-
Recommendation: Sodium ethoxide or potassium carbonate are commonly used. Start with a slight excess (1.1 equivalents) of a moderately strong base to ensure complete deprotonation of the thiol without promoting significant side reactions.
-
-
Reaction Temperature: The reaction is typically performed at or below room temperature to minimize side reactions.
-
Recommendation: Maintain the reaction temperature between 0 °C and 25 °C. Use an ice bath to control any exotherms, especially during the addition of reagents.
-
-
Purity of Starting Materials: Impurities in either ethyl 2-chloro-3-oxobutanoate or 2-mercaptoethanol can interfere with the reaction.
-
Solvent Choice: The solvent should be inert to the reactants and facilitate the reaction.
-
Recommendation: Anhydrous ethanol or tetrahydrofuran (THF) are suitable solvents. Ensure the solvent is dry, as water can interfere with the base and the reaction.
-
Troubleshooting Flowchart for Low Thioether Yield:
Caption: Step-by-step troubleshooting for low intermediate thioether yield.
FAQ 2: Incomplete Cyclization to the Dihydrooxathiine Ring
Question: My reaction to form the 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylate ester shows a significant amount of unreacted thioether intermediate. How can I drive the cyclization to completion?
Answer: The cyclization step is an acid-catalyzed intramolecular condensation. Incomplete cyclization is often due to insufficient acid strength, inadequate water removal, or suboptimal temperature.
-
Acid Catalyst: A strong acid catalyst is necessary to protonate the ketone carbonyl, making it more electrophilic for the intramolecular attack by the hydroxyl group.
-
Recommendation: p-Toluenesulfonic acid (p-TsOH) is a common and effective catalyst for this transformation.[4] Use a catalytic amount (e.g., 0.05-0.1 equivalents).
-
-
Water Removal: The cyclization reaction produces water as a byproduct. According to Le Chatelier's principle, removing this water will drive the equilibrium towards the product.
-
Recommendation: Perform the reaction in a solvent like toluene and use a Dean-Stark apparatus to azeotropically remove water.[5]
-
-
Reaction Temperature: The reaction typically requires heating to proceed at a reasonable rate.
-
Recommendation: Refluxing in toluene (boiling point ~111 °C) is generally sufficient to promote cyclization and facilitate water removal.
-
Table 1: Optimization of Cyclization Conditions
| Parameter | Condition 1 (Suboptimal) | Condition 2 (Optimized) | Expected Outcome |
| Catalyst | Acetic Acid (weak) | p-Toluenesulfonic Acid (strong) | Faster and more complete reaction. |
| Water Removal | None | Dean-Stark Trap | Shifts equilibrium to favor product. |
| Temperature | 80 °C | Reflux in Toluene (~111 °C) | Increased reaction rate. |
FAQ 3: Side Product Formation During Synthesis
Question: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
Answer: Several side reactions can occur, leading to a complex product mixture and reduced yield of the desired product.
-
Dimerization of 2-Mercaptoethanol: In the presence of oxidizing agents or under aerobic conditions, 2-mercaptoethanol can oxidize to form a disulfide dimer.
-
Mitigation: Purge the reaction vessel with an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
-
Intermolecular Reactions: The thioether intermediate can potentially react with another molecule of ethyl 2-chloro-3-oxobutanoate, leading to oligomeric byproducts.
-
Mitigation: Use a slight excess of 2-mercaptoethanol to ensure the complete consumption of the chloro-ester. Maintain dilute reaction conditions to favor the intramolecular cyclization over intermolecular reactions.
-
-
Decomposition of Ethyl 2-chloro-3-oxobutanoate: This starting material can be unstable, especially in the presence of a strong base or at elevated temperatures.
-
Mitigation: Add the base slowly at a low temperature. Use the ethyl 2-chloro-3-oxobutanoate as soon as possible after its preparation or purification.
-
FAQ 4: Difficulty with the Final Hydrolysis Step
Question: The hydrolysis of the ethyl ester to the carboxylic acid is sluggish or incomplete. What conditions are recommended for this final step?
Answer: The saponification of the ester requires basic conditions, followed by an acidic workup.
-
Base and Solvent: A strong base is needed to hydrolyze the ester.
-
Recommendation: Use a solution of potassium hydroxide or sodium hydroxide in a mixture of water and an alcohol like methanol or ethanol to ensure the solubility of the ester.[6]
-
-
Temperature and Reaction Time: The hydrolysis may require heating to proceed to completion.
-
Recommendation: Heat the reaction mixture at reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting ester is no longer observed.
-
-
Acidification: After the hydrolysis is complete, the reaction mixture must be acidified to protonate the carboxylate and precipitate the carboxylic acid product.
-
Recommendation: Cool the reaction mixture in an ice bath and slowly add a strong acid, such as 10% aqueous hydrochloric acid, until the pH is acidic.[6] The product should precipitate out of the solution and can be collected by filtration.
-
III. Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-((2-hydroxyethyl)thio)-3-oxobutanoate (Intermediate Thioether)
-
To a solution of 2-mercaptoethanol (1.1 equivalents) in anhydrous ethanol, add sodium ethoxide (1.1 equivalents) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add a solution of ethyl 2-chloro-3-oxobutanoate (1.0 equivalent) in anhydrous ethanol to the reaction mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize with a mild acid (e.g., acetic acid) and remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude intermediate thioether.
Protocol 2: Synthesis of Ethyl 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylate
-
Dissolve the crude intermediate thioether from the previous step in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).
-
Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until no more water is collected.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and wash with a saturated sodium bicarbonate solution to remove the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 3: Synthesis of this compound
-
Dissolve the purified ethyl 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylate in a mixture of methanol and water.
-
Add potassium hydroxide (2-3 equivalents) and heat the mixture at reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the hydrolysis is complete, cool the reaction mixture to 0 °C and slowly acidify with 10% aqueous hydrochloric acid until the product precipitates.[6]
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
IV. References
-
Chem Help Asap. Hantzsch Thiazole Synthesis.
-
SynArchive. Hantzsch Thiazole Synthesis.
-
YouTube. synthesis of thiazoles.
-
CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position.
-
PMC - NIH. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
-
Google Patents. IL22533A - Preparation of acetoacetamides and intermediates in said preparation.
-
ACG Publications. Iodine-catalyzed addition of 2-mercaptoethanol to chalcone derivatives: Synthesis of the novel β-mercapto carbonyl compounds.
-
Ataman Kimya. 2-MERCAPTOETHANOL.
-
Ataman Kimya. 2-ME (2-MERCAPTOETHANOL).
-
Google Patents. US3086997A - Synthesis of 2-mercaptoethanol.
-
Wikipedia. 2-Mercaptoethanol.
-
ResearchGate. Synthesis of 3-chloro-2-oxo-butanoate.
-
ChemicalBook. Carboxin: Biodegradation and Preparation Method.
-
Wikipedia. Carboxin.
-
ResearchGate. Ring opening reactions of N-substituted-5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxamides.
-
PubChem. This compound | C6H8O3S | CID 539946.
-
SpringerLink. Mechanism of action of carboxin and the development of resistance in yeast.
-
NIST WebBook. Butanoic acid, 2-chloro-3-oxo-, ethyl ester.
-
PubChem. Carboxin | C12H13NO2S | CID 21307.
-
Stenutz. ethyl 2-chloro-3-oxobutanoate.
-
ChemSynthesis. ethyl 2-benzyl-2-chloro-3-oxobutanoate - C13H15ClO3, density, melting point, boiling point, structural formula, synthesis.
-
ResearchGate. New synthesis of carboxin and oxycarboxin pesticides: Application to the preparation of their new analogues substituted at the C-2 methyl group.
-
PrepChem.com. Synthesis of 2-carboxy-3-methyl-5,6-dihydro-1,4-dithiin.
-
Google Patents. US4189435A - Process for preparing 5,6-dihydro-2-methyl-1,4-oxathiin derivatives.
-
PrepChem.com. Synthesis of 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide.
-
NIH. 2-Methyl-4,4-dioxo-N-phenyl-5,6-dihydro-1,4-oxathiine-3-carboxamide (Oxycarboxin).
-
PubMed. Synthesis and anticancer activity of (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines.
-
MDPI. Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings.
-
Organic Chemistry Portal. Synthesis of diols by dihydroxylation.
-
Khan Academy. Syn dihydroxylation (video).
Sources
- 1. Carboxin - Wikipedia [en.wikipedia.org]
- 2. Butanoic acid, 2-chloro-3-oxo-, ethyl ester [webbook.nist.gov]
- 3. ethyl 2-chloro-3-oxobutanoate [stenutz.eu]
- 4. Carboxin: Biodegradation and Preparation Method_Chemicalbook [chemicalbook.com]
- 5. IL22533A - Preparation of acetoacetamides and intermediates in said preparation - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
Technical Support Center: Stability and Storage of 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid
Welcome to the technical support resource for 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during the storage and handling of this compound.
A Note on Scientific Context: Direct, published stability studies on this compound are limited. However, extensive data exists for its well-known anilide derivative, Carboxin , a widely used fungicide.[1][2] Both molecules share the same 1,4-oxathiine core, which is the primary site of chemical instability. Therefore, the degradation pathways and stability profile of Carboxin serve as a scientifically robust and authoritative proxy for understanding and predicting the behavior of the parent carboxylic acid. This guide synthesizes data from Carboxin studies to provide field-proven insights and troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For the long-term storage of the compound in its solid, crystalline form, the following conditions are critical to maintain its integrity:
-
Temperature: Store in a cool, dry, and well-ventilated area. For maximal long-term stability (up to 3 years), storage at -20°C is recommended.[3][4] Room temperature storage is suitable for shorter periods, provided the environment is controlled.
-
Light: The compound is susceptible to photodegradation.[5][6] Store in an amber glass vial or a light-blocking container to protect it from direct sunlight and other sources of UV radiation.
-
Atmosphere & Container: Keep the container tightly sealed to prevent moisture absorption and oxidation. Store away from strong acids, bases, and oxidizing agents.[1][5]
Q2: How stable is the compound in solution, and what are the best practices for preparing and storing solutions?
Solution stability is a primary concern and is highly dependent on the solvent, pH, temperature, and light exposure.
-
Recommended Solvents: The compound is soluble in organic solvents like DMSO, methanol, acetone, and ethanol.[7][8] For biological experiments, stock solutions are typically prepared in DMSO.[3][4]
-
Storage of Stock Solutions: For DMSO stock solutions, short-term storage (up to 1 month) at -20°C is acceptable. For longer periods (up to 6 months), storage at -80°C is strongly advised to minimize degradation.[3] It is best practice to prepare fresh working solutions from the stock daily and avoid repeated freeze-thaw cycles.[3][7]
-
Aqueous Stability: The compound is stable in neutral and mildly acidic aqueous solutions (pH 5-7).[5][7][9] However, its stability is compromised under strongly alkaline or acidic conditions, which can catalyze hydrolysis.[1][5] Most importantly, the compound degrades rapidly in aqueous solutions when exposed to light.[5][7]
Q3: What are the primary degradation pathways I should be aware of?
Based on extensive studies of the oxathiine ring in Carboxin, you should be vigilant for three main degradation routes:
-
Photodegradation: This is the most rapid degradation pathway in aqueous solutions. Exposure to simulated sunlight can lead to a half-life of as little as 1.5 to 1.9 hours.[5][7] This process primarily involves the oxidation of the sulfur atom.
-
Oxidation: The sulfur atom in the 1,4-oxathiine ring is susceptible to oxidation, forming the corresponding sulfoxide and, subsequently, the sulfone.[9][10] This can occur in soil, water, and even during storage if exposed to air (oxygen), especially in solution.[10]
-
Hydrolysis: While stable at neutral pH, the molecule can be hydrolyzed under strongly alkaline conditions, which may lead to ring opening or other structural changes.[5]
Q4: What are the major degradation products, and how can they be detected?
The primary degradation products are analogs of those identified for Carboxin:
-
This compound 4-oxide (Sulfoxide): Formed via oxidation and photolysis.
-
This compound 4,4-dioxide (Sulfone): Formed via further oxidation of the sulfoxide.[10]
-
Other Products: Photolysis may also generate secondary products from ring cleavage.[6]
These degradation products can be detected and quantified using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method.[11] The appearance of new, more polar peaks (with shorter retention times) alongside a decrease in the parent compound's peak area is indicative of degradation. Mass spectrometry (LC-MS) can be used for definitive identification of the degradation products.[12]
Troubleshooting Guide: Investigating Compound Instability
If you are observing a loss of activity, poor reproducibility, or lower-than-expected concentrations, use this guide to diagnose the potential cause.
Visual Troubleshooting Workflow
Caption: Decision tree for troubleshooting stability issues.
Data & Protocols
Table 1: Summary of Recommended Storage Conditions
| Form | Parameter | Condition | Duration | Rationale |
| Solid | Temperature | -20°C | > 2 years | Minimizes slow thermal degradation and oxidation.[3][4] |
| Room Temp | < 6 months | Suitable for short-term use if cool and dry. | ||
| Light | Protect from light | Always | Prevents photochemical degradation.[7] | |
| Atmosphere | Tightly sealed container | Always | Prevents moisture uptake and oxidation.[13] | |
| Solution (DMSO) | Temperature | -80°C | ~6 months | Gold standard for preserving integrity in solution.[3] |
| -20°C | < 1 month | Acceptable for short-term, but risk of degradation increases.[3] | ||
| Freeze/Thaw | Avoid | Always | Repeated cycles accelerate degradation. Aliquot stock solutions.[3] | |
| Solution (Aqueous) | Preparation | Prepare fresh daily | Per experiment | High risk of rapid photodegradation and oxidation.[5][7] |
| Light | Protect from light | Always | Aqueous solutions are extremely sensitive to light.[5][6] | |
| pH | pH 5-7 | Always | Compound is most stable in neutral to slightly acidic conditions.[5][9] |
Protocol 1: Preparation and Storage of Stock Solutions
This protocol is designed to maximize the shelf-life of your compound.
-
Weighing: Allow the solid compound vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation. Weigh the required amount of solid in a low-humidity environment.
-
Dissolution: Add high-purity, anhydrous DMSO to the solid to achieve the desired stock concentration (e.g., 10-50 mM). Ensure complete dissolution by vortexing. Gentle warming (to 37°C) or sonication can be used if precipitation occurs.[4][7]
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots in amber, tightly-capped microfuge tubes. The aliquot volume should be appropriate for a single experiment to avoid reusing a thawed vial.
-
Storage: Label the aliquots clearly with the compound name, concentration, and date. Place the aliquots in a freezer box and store them at -80°C.[3]
-
Usage: When needed, retrieve a single aliquot, thaw it quickly, and use it to prepare your working solutions. Discard any unused portion of the thawed stock solution.
Protocol 2: HPLC-Based Stability Assessment
This self-validating protocol allows you to assess the stability of the compound under your specific experimental conditions.
-
Preparation: Prepare a solution of the compound in your experimental medium (e.g., cell culture media, buffer) at the final working concentration.
-
Time Zero Sample: Immediately after preparation, take an aliquot of the solution (t=0), place it in an HPLC vial, and either analyze it immediately or store it at -80°C until analysis.
-
Incubation: Dispense the remaining solution into two sets of containers:
-
Set A (Protected): Amber vials or clear vials wrapped completely in aluminum foil.
-
Set B (Exposed): Standard clear vials. Place both sets under your normal experimental conditions (e.g., incubator at 37°C, lab bench at room temperature).
-
-
Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each set and transfer it to a new HPLC vial for analysis.
-
HPLC Analysis:
-
Analyze all collected time points using a suitable reversed-phase HPLC method with UV detection (a starting point is a C18 column with a water/acetonitrile gradient).
-
Monitor the peak area of the parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.
-
Observe the chromatogram for the appearance and growth of new peaks, which correspond to degradation products.
-
Visual Workflow for HPLC Stability Protocol
Caption: Workflow for assessing compound stability via HPLC.
References
-
Andreozzi, R., et al. (2004). Phototransformation of carboxin in water. Toxicity of the pesticide and its sulfoxide to aquatic organisms. Journal of Agricultural and Food Chemistry, 52(20), 6228-32. Retrieved from [Link]
-
EXTOXNET. (1996). Carboxin. Pesticide Information Profiles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21330, Oxycarboxin. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21307, Carboxin. Retrieved from [Link]
-
Fang, L., et al. (2023). Complete biodegradation of fungicide carboxin and its metabolite aniline by Delftia sp. HFL-1. Science of The Total Environment, 905, 168957. Retrieved from [Link]
-
Regulations.gov. (n.d.). Environmental Fate and Ecological Risk Assessment for the Registration of Carboxin. Retrieved from [Link]
-
AERU. (n.d.). Carboxin (Ref: D 735). University of Hertfordshire. Retrieved from [Link]
-
Chin, W. T., et al. (1970). Degradation of carboxin (vitavax) in water and soil. Journal of Agricultural and Food Chemistry, 18(4), 731-732. Retrieved from [Link]
-
ChemBK. (n.d.). carboxin. Retrieved from [Link]
-
Sannino, A., et al. (2012). Comparative abiotic or biotic degradation of carboxin by two Entisols with different surface properties or Pseudomonas aeruginosa strain: A toxicity study using the crustacean Thamnocephalus platyurus. Journal of Environmental Science and Health, Part B, 47(7), 635-643. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of carboxin in formulations. Retrieved from [Link]
-
S.R.M. Institute of Science and Technology. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]
Sources
- 1. Carboxin | C12H13NO2S | CID 21307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carboxin (Ref: D 735) [sitem.herts.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Carboxin | Antibiotic | Antifungal | TargetMol [targetmol.com]
- 5. guidechem.com [guidechem.com]
- 6. Phototransformation of carboxin in water. Toxicity of the pesticide and its sulfoxide to aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chembk.com [chembk.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. EXTOXNET PIP - CARBOXIN [extoxnet.orst.edu]
- 11. researchgate.net [researchgate.net]
- 12. ijmr.net.in [ijmr.net.in]
- 13. fishersci.com [fishersci.com]
Overcoming poor solubility of "2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid" in experiments
Prepared by: Senior Application Scientist, Experimental Support Division
Welcome to the troubleshooting and guidance center for working with 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid (CAS: 6577-69-1). This guide is designed for researchers, scientists, and drug development professionals to address the primary experimental challenge associated with this compound: its poor aqueous solubility. Here, we provide a series of structured FAQs, detailed protocols, and the scientific rationale behind our recommended strategies.
FAQ 1: What are the basic properties of this compound, and why is it so difficult to dissolve?
Answer:
Understanding the physicochemical properties of this compound is the first step in troubleshooting its solubility. While extensive experimental data for this specific molecule is not widely published, we can infer its behavior from its chemical structure and related analogs.
The molecule's core challenge is its dual nature: it possesses a polar carboxylic acid group and a significantly non-polar dihydro-oxathiine ring structure. In its neutral, protonated state (at acidic or neutral pH), the non-polar characteristics dominate, leading to poor solubility in aqueous media. This behavior is typical for many organic carboxylic acids.[1] The structurally related fungicide, Carboxin (which is an anilide derivative of this acid), is known to be poorly soluble in water, reinforcing this expectation.[2][3][4][5]
The key to solubilization lies in manipulating the equilibrium of the carboxylic acid functional group.
| Property | Estimated Value / Observation | Scientific Rationale & Implication |
| Molecular Formula | C₆H₈O₃S | Confirmed via PubChem.[6] |
| Molecular Weight | 160.19 g/mol | Confirmed via PubChem.[6] |
| Appearance | Likely a white or off-white solid. | Common for organic acids of this size. |
| pKa (Estimated) | 4.0 - 5.0 | Typical range for carboxylic acids.[7][8] This is the most critical parameter; at pH values below the pKa, the compound is neutral and insoluble. At pH values above the pKa, it becomes an ionized salt and is significantly more soluble. |
| Aqueous Solubility | Poor at neutral pH (e.g., PBS pH 7.4) | The uncharged molecule has low affinity for polar water molecules. |
FAQ 2: My compound won't dissolve in my neutral aqueous buffer (e.g., PBS, pH 7.4). What is the first and most effective strategy I should try?
Answer:
The most direct and effective strategy is pH adjustment . By raising the pH of your solution well above the compound's pKa, you deprotonate the carboxylic acid, converting it into its highly soluble carboxylate salt form.[9][10][11]
The Underlying Principle: The Henderson-Hasselbalch Equation
The relationship between pH, pKa, and the ionization state of an acid is described by the Henderson-Hasselbalch equation.[12][13][14] For a weak acid like yours, the goal is to shift the equilibrium overwhelmingly towards the ionized, soluble form (A⁻).
pH = pKa + log([A⁻] / [HA])
Where:
-
[HA] is the concentration of the insoluble, protonated acid.
-
[A⁻] is the concentration of the soluble, deprotonated carboxylate salt.
To achieve greater than 99% ionization and ensure robust solubilization, it is best practice to adjust the pH to be at least 2 units higher than the compound's pKa. For an estimated pKa of ~4.5, a final pH of >7.0 is required, with pH >8.0 being a safer target for preparing concentrated stock solutions.[15]
Caption: pH-dependent equilibrium of the carboxylic acid.
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution via pH Adjustment
-
Weigh Compound: Accurately weigh 1.60 mg of this compound (for a final 1 mL stock).
-
Initial Suspension: Add the solid to a microcentrifuge tube or glass vial. Add ~800 µL of purified water. The compound will likely not dissolve and will appear as a cloudy suspension.
-
Basification: Prepare a 0.1 M NaOH solution. Add the 0.1 M NaOH dropwise (e.g., 1-2 µL at a time) to the suspension while vortexing or stirring.
-
Observe Dissolution: Continue adding NaOH until the solution becomes completely clear. This indicates that the compound has been converted to its sodium salt and has dissolved.
-
pH Check (Optional but Recommended): Use a calibrated micro-pH probe to check that the pH is > 8.0.
-
Final Volume Adjustment: Add purified water to bring the final volume to 1.0 mL. This ensures your final concentration is 10 mM.
-
Sterilization: If required for cell-based assays, filter the final solution through a 0.22 µm sterile filter.
Self-Validation:
-
The solution should remain clear upon visual inspection at room temperature and after storage at 4°C for 24 hours.
-
Crucial Warning: When you dilute this basic stock into a neutral pH buffer for your final experiment, ensure the final buffer concentration is strong enough to maintain the pH and prevent the compound from crashing out.
FAQ 3: My experiment is pH-sensitive, or I need a very high concentration. Can I use organic co-solvents?
Answer:
Yes. Using a water-miscible organic co-solvent is a very common and effective strategy when pH modification is not feasible.[16] The standard workflow is to first dissolve the compound at a high concentration in a pure organic solvent to create a primary stock, and then carefully dilute this stock into your aqueous experimental buffer.
The principle here is "like dissolves like." The organic solvent can disrupt the water's hydrogen-bonding network and provides a more favorable non-polar environment for the compound to dissolve.
Table of Common Co-solvents
| Co-Solvent | Properties | Best For | Considerations & Warnings |
| DMSO (Dimethyl sulfoxide) | Strong, polar aprotic solvent. Miscible with water. | High concentration stocks (50-100 mM). General in vitro assays. | Can be toxic to cells, typically kept at <0.5% in final assay volume. Can interfere with some enzymatic assays. |
| Ethanol (EtOH) | Polar protic solvent. Less toxic than DMSO. | In vivo studies, cell culture where DMSO is problematic. | Less powerful solvent than DMSO; may not achieve the same high concentrations. Ensure you use a non-denatured, high-purity grade. |
| DMF (Dimethylformamide) | Polar aprotic solvent, similar to DMSO. | Chemical synthesis, high-temperature reactions. | Higher toxicity profile than DMSO. Not commonly used for biological assays. |
Protocol 2: Preparation of a 50 mM Stock in DMSO and Dilution into Aqueous Buffer
-
Prepare Primary Stock: Weigh 8.01 mg of the compound. Dissolve it in 1.0 mL of 100% high-purity DMSO. Use a vortex mixer to ensure complete dissolution. This is your 50 mM primary stock solution.
-
Storage: Store this primary stock at -20°C in a tightly sealed vial to prevent water absorption by the DMSO.
-
Serial Dilution (Example): To prepare a 50 µM working solution in PBS:
-
First, make an intermediate dilution: Pipette 2 µL of the 50 mM DMSO stock into 998 µL of PBS (1:500 dilution). This gives a 100 µM solution in PBS with 0.2% DMSO.
-
CRITICAL STEP: Add the DMSO stock to the PBS while vortexing the buffer. Never add buffer to the concentrated DMSO stock, as this will cause immediate precipitation.
-
Perform any subsequent dilutions from this 100 µM intermediate stock using your final aqueous buffer.
-
-
Final Concentration Check: The final concentration of DMSO in your experiment should be calculated and kept consistent across all conditions, including vehicle controls.
Self-Validation:
-
After diluting the DMSO stock into your aqueous buffer, let the solution sit for 30 minutes. Visually inspect for any signs of precipitation (cloudiness, Tyndall effect). If precipitation occurs, you have exceeded the compound's kinetic solubility limit, and you must lower the final concentration or increase the percentage of co-solvent.
Caption: Decision workflow for selecting a solubilization strategy.
FAQ 4: For my animal studies, I must use an aqueous formulation and avoid organic solvents and extreme pH. How can I achieve a suitable concentration?
Answer:
For demanding applications like parenteral administration, an advanced technique called cyclodextrin-based inclusion complexation is the gold standard.[17] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18] They can encapsulate the non-polar portion of a guest molecule, like your compound, forming a stable, water-soluble inclusion complex.[19][20]
This method effectively "hides" the insoluble part of your molecule from the water, dramatically increasing its aqueous solubility without requiring co-solvents or harsh pH conditions.[17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, FDA-approved derivative for this purpose.
Sources
- 1. Video: Physical Properties of Carboxylic Acids [jove.com]
- 2. Carboxin (Ref: D 735) [sitem.herts.ac.uk]
- 3. Carboxin | 5234-68-4 [chemicalbook.com]
- 4. EXTOXNET PIP - CARBOXIN [extoxnet.orst.edu]
- 5. Carboxin - Wikipedia [en.wikipedia.org]
- 6. This compound | C6H8O3S | CID 539946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.indiana.edu [chem.indiana.edu]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. brainly.com [brainly.com]
- 10. reddit.com [reddit.com]
- 11. homework.study.com [homework.study.com]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 15. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijmsdr.org [ijmsdr.org]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. humapub.com [humapub.com]
- 20. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Preventing Degradation of 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid and its derivatives. This guide is designed to provide you with in-depth, field-proven insights to anticipate and prevent the degradation of these valuable compounds during your experiments. By understanding the inherent instabilities of the oxathiine ring, you can ensure the integrity of your results and the success of your research.
I. Understanding the Core Instability: The 1,4-Oxathiine Ring
The this compound scaffold is susceptible to several degradation pathways, primarily centered around the sulfur atom and the heterocyclic ring itself. The anilide derivative, Carboxin, is a well-studied example that provides significant insight into the stability of this class of compounds. The primary modes of degradation are oxidation , hydrolysis , and photodegradation .
dot graph DegradationPathways { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
}
Figure 1: Primary degradation pathways for this compound derivatives.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered during the handling and use of these compounds.
Storage and Handling
Q1: What are the ideal storage conditions for solid this compound and its derivatives?
A1: To ensure long-term stability, solid compounds should be stored under the following conditions:
-
Temperature: Store in a cool, dry place. For long-term storage (months to years), refrigeration at 2-8°C or freezing at -20°C is recommended.[1]
-
Light: Protect from light by storing in amber vials or in the dark.[2]
-
Atmosphere: For particularly sensitive derivatives or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Container: Use tightly sealed containers to prevent moisture absorption.
Q2: I've prepared a stock solution in DMSO. How should I store it and for how long is it stable?
A2: DMSO is a common solvent for these compounds. For optimal stability of stock solutions:
-
Short-term (up to 1 month): Store at -20°C.[3]
-
Long-term (up to 6 months): Store at -80°C.[3]
-
Best Practice: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q3: My compound is not very soluble in aqueous buffers. What is the best way to prepare working solutions for my experiments?
A3: It is common to first dissolve the compound in an organic solvent like DMSO or ethanol to create a concentrated stock solution, which is then diluted into the aqueous experimental medium.[3][4]
-
Protocol: To prevent precipitation upon dilution, you can pre-warm both the stock solution and the aqueous buffer to 37°C before mixing. Gentle sonication can also aid in dissolution. It is advisable to prepare fresh working solutions daily.
Troubleshooting Experimental Issues
Q4: I'm seeing a new, more polar peak appear in my HPLC analysis of a sample that has been sitting in an aqueous buffer for a few hours. What could it be?
A4: This is a classic sign of degradation. The new, more polar peak is likely the sulfoxide derivative .[5][6] The sulfur atom in the oxathiine ring is readily oxidized, and the resulting sulfoxide is more polar than the parent compound, leading to an earlier elution time in reverse-phase HPLC. If a second, even more polar peak appears over time, it could be the sulfone derivative .[5]
Troubleshooting Steps:
-
Confirm Identity: If you have a standard, co-inject the sulfoxide derivative to confirm its retention time.
-
Minimize Oxygen Exposure: Degas your aqueous buffers before use by sparging with nitrogen or argon. Keep your samples in sealed vials with minimal headspace.
-
Use Antioxidants: Consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) to your stock solution (see Protocol I).
-
Control pH: Ensure your buffer is within the optimal pH range (see Q5).
Q5: My compound seems to be rapidly degrading in my assay buffer. What role does pH play?
A5: The 1,4-oxathiine ring is susceptible to hydrolysis under strongly acidic or basic conditions.[2] While the well-studied derivative Carboxin is reported to be stable at pH 5, 7, and 9 at 25°C in the absence of light, this may not hold true for all derivatives or at elevated temperatures.[2] Extreme pH can catalyze the opening of the oxathiine ring.[7]
-
Optimal pH Range: For general use, maintaining a pH between 5 and 7 is recommended to minimize hydrolysis.
-
Bacterial Degradation: Be aware that in non-sterile conditions, microbial degradation can also occur, with some bacteria capable of hydrolyzing the amide bond (in derivatives like Carboxin) and further metabolizing the molecule.[8] Optimal conditions for this bacterial degradation have been noted between pH 5 and 9.[8][9]
Q6: My experiments are light-sensitive. How quickly can these compounds degrade in light?
A6: Photodegradation can be very rapid, especially in aqueous solutions. The half-life of Carboxin in aqueous solution under simulated sunlight is approximately 1.5 to 1.9 hours.[2][5] The primary photolytic degradation products include the sulfoxide and oxanilic acid.[2][10]
-
Mitigation: Always protect your solutions from light by using amber vials or wrapping your containers in aluminum foil. Conduct experiments under low-light conditions whenever possible.
Q7: I'm observing unexpected peaks in my HPLC chromatogram that don't seem to be related to my compound. What could be the cause?
A7: If you've ruled out degradation of your target compound, consider the following:
-
Solvent Impurities: Impurities in your solvents, especially in mobile phase additives like formic acid, can appear as peaks in your chromatogram.[5] Always use high-purity, HPLC-grade solvents and reagents.
-
Leaching from Plastics: Components from plastic containers or tubing can leach into your solvents and samples. Use glass or appropriate chemical-resistant plastics.
-
Carryover: Poor washing of the injector or autosampler can lead to carryover from previous injections.[11]
III. Protocols for Preventing Degradation
Adhering to strict protocols for handling and solution preparation is critical for maintaining the integrity of your compounds.
Protocol I: Preparation of Stabilized Stock Solutions
This protocol describes the preparation of a stock solution in an organic solvent with the optional addition of an antioxidant to inhibit oxidative degradation.
Materials:
-
This compound derivative
-
High-purity, anhydrous DMSO or ethanol
-
Butylated Hydroxytoluene (BHT) (optional)
-
Inert gas (argon or nitrogen)
-
Sterile, amber glass vials with screw caps
Procedure:
-
Weighing: Accurately weigh the desired amount of the solid compound in a clean, dry amber vial.
-
Solvent Addition: Under a gentle stream of inert gas, add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired concentration (e.g., 10 mM).
-
(Optional) Antioxidant Addition: If preparing a stock solution with an antioxidant, first prepare a concentrated stock of BHT in the same solvent (e.g., 1 M). Add a small volume of the BHT stock to your compound solution to achieve a final BHT concentration of 0.01-0.1%. BHT is a free radical scavenger that can help prevent oxidation.[2]
-
Dissolution: Cap the vial tightly and vortex or sonicate gently until the compound is completely dissolved.
-
Aliquoting: Under inert gas, dispense the stock solution into single-use aliquots in smaller amber vials.
-
Storage: Store the aliquots at -20°C for short-term or -80°C for long-term storage.
dot graph Protocol_StockSolution { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
}
Figure 2: Workflow for preparing stabilized stock solutions.
Protocol II: Forced Degradation Study to Identify Potential Degradants
This protocol allows you to intentionally degrade your compound under controlled conditions to generate and identify its primary degradation products. This is invaluable for troubleshooting and for developing stability-indicating analytical methods.
Materials:
-
Stock solution of your compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-intensity UV lamp
-
HPLC system
Procedure:
-
Sample Preparation: Prepare several identical solutions of your compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to one sample.
-
Base Hydrolysis: Add NaOH to another sample.
-
Oxidation: Add H₂O₂ to a third sample.
-
Photodegradation: Expose a fourth sample to UV light.
-
Control: Keep one sample under normal laboratory conditions, protected from light.
-
-
Incubation: Incubate the samples at a controlled temperature (e.g., 40°C) for a set period (e.g., 24 hours), taking time points for analysis (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze all samples by HPLC. Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products.
IV. Analytical Considerations
A robust analytical method is essential for monitoring the stability of your compounds.
HPLC Method for Separation of Parent Compound and Degradants
While the optimal method will depend on the specific derivative, the following provides a good starting point for separating the parent compound from its more polar sulfoxide and sulfone degradants.
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a lower percentage of Mobile Phase B and gradually increase to elute the more non-polar parent compound after the polar degradants. A typical gradient might be 10-90% B over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at a wavelength where the parent compound and expected degradants have good absorbance (e.g., 254 nm or 280 nm). |
| Column Temp. | 30-40°C |
Expected Elution Order (Reverse-Phase):
-
Sulfone Derivative (most polar)
-
Sulfoxide Derivative
-
Parent Compound (least polar)
V. Summary of Stability Data for Carboxin (as a Reference)
The following table summarizes known stability data for Carboxin, which can serve as a useful guide for other derivatives.
| Parameter | Condition | Half-life / Stability | Reference(s) |
| Photolysis | Aqueous solution, simulated sunlight | 1.5 - 1.9 hours | [2][5] |
| Hydrolysis | pH 5, 7, and 9 at 25°C (in dark) | Stable | [2] |
| Hydrolysis | Strong acids and alkalis | Unstable | [2][5] |
| Soil Metabolism | Aerobic conditions | ~1.25 - 3 days |
By implementing these best practices and being mindful of the inherent chemical properties of the this compound core, you can significantly reduce the risk of compound degradation, leading to more reliable and reproducible experimental outcomes.
References
- BenchChem. (2025). Carboxin Stability and Storage: A Technical Support Resource. BenchChem Technical Support.
-
PubChem. (n.d.). Carboxin. National Center for Biotechnology Information. Retrieved from [Link]
-
Regulations.gov. (n.d.). Environmental Fate and Ecological Risk Assessment for the Registration of Carboxin. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Utilizing Carboxin in the Development of Fungicide Resistance Models. BenchChem Technical Support.
-
ResearchGate. (2012). Comparative abiotic or biotic degradation of carboxin. Retrieved from [Link]
-
PubMed. (2023). Complete biodegradation of fungicide carboxin and its metabolite aniline by Delftia sp. HFL-1. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Sulphur-containing antioxidants.
-
University of California, Santa Barbara. (n.d.). Hydrolysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Butylated hydroxytoluene. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis Rates for Various pH Levels. Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
Origin Compounds. (n.d.). Storage & Handling Guidelines. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
Atticus LLC. (n.d.). The Effect of Water pH on Pesticide Effectiveness. Retrieved from [Link]
-
UMass Extension. (n.d.). Effects of pH on Pesticides and Growth Regulators. Retrieved from [Link]
-
PubMed. (n.d.). Sulfur containing compounds as antioxidants. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2014). Potential Role of Sulfur-Containing Antioxidant Systems in Highly Oxidative Environments. Retrieved from [Link]
-
AERU, University of Hertfordshire. (n.d.). Carboxin (Ref: D 735). Retrieved from [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
NIH. (n.d.). 2-Methyl-4,4-dioxo-N-phenyl-5,6-dihydro-1,4-oxathiine-3-carboxamide (Oxycarboxin). National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Ring opening reactions of N-substituted-5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxamides. Retrieved from [Link]
-
LabX. (n.d.). HPLC Column Troubleshooting. Retrieved from [Link]
-
PubMed. (n.d.). Environmental Sample Stability for Pharmaceutical Compound Analysis. National Center for Biotechnology Information. Retrieved from [Link]
-
PharmaCores. (2025). Pharma Stability: Troubleshooting & Pitfalls. Retrieved from [Link]
-
ChemBK. (n.d.). 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide. Retrieved from [Link]
Sources
- 1. csuohio.edu [csuohio.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hplc.eu [hplc.eu]
- 4. drhothas.com [drhothas.com]
- 5. researchgate.net [researchgate.net]
- 6. EP0326407A2 - Method for preparing aqueous analytical reagents containing water insoluble antioxidant - Google Patents [patents.google.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. ijmr.net.in [ijmr.net.in]
- 9. researchgate.net [researchgate.net]
- 10. Development and comparison of HPLC and MEKC methods for the analysis of cyclic sulfur mustard degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC故障排除指南 [sigmaaldrich.com]
Technical Support Center: Scaling Up the Synthesis of 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid
Welcome to the technical support center for the synthesis of 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid. This guide is designed for researchers, process chemists, and drug development professionals engaged in scaling up this important heterocyclic compound. Our goal is to provide a comprehensive resource that combines robust scientific principles with practical, field-tested advice to help you navigate the challenges of moving from lab-scale to pilot-plant or manufacturing scale.
Synthesis Overview & Core Principles
This compound is a key intermediate, notably in the synthesis of Carboxin, a widely used systemic fungicide.[1][2] Its synthesis and the preparation of its analogs are of significant interest in agrochemistry and medicinal chemistry.[3][4] The most common and scalable synthetic route involves the acid-catalyzed condensation of a β-ketoester (ethyl acetoacetate) with a mercaptoalcohol (2-mercaptoethanol), followed by hydrolysis of the resulting ester.
The core of this synthesis is a reversible condensation reaction that produces water as a byproduct. To achieve high conversion and yield, especially at scale, the equilibrium must be shifted toward the product. This is typically accomplished by the continuous removal of water.[5]
Reaction Scheme:
-
Step 1: Condensation & Cyclization
-
Ethyl acetoacetate + 2-Mercaptoethanol ⇌ Ethyl 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylate + 2 H₂O
-
-
Step 2: Saponification (Hydrolysis)
-
Ethyl 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylate + NaOH → Sodium 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylate + Ethanol
-
-
Step 3: Acidification
-
Sodium 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylate + HCl → this compound + NaCl
-
Below is a diagram illustrating the overall synthetic workflow.
Caption: High-level workflow for the synthesis of the target carboxylic acid.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and scale-up process in a question-and-answer format.
Low Yield or Incomplete Conversion in Step 1 (Condensation)
Question: My reaction stalls, and TLC/HPLC analysis shows significant amounts of starting material remaining. What are the primary causes and how can I fix this?
Answer: This is a classic problem in equilibrium-driven reactions. The most common culprits are inefficient water removal, insufficient catalysis, or suboptimal temperature.
-
Causality—Inefficient Water Removal: The condensation reaction is reversible. If the water produced is not removed, the reaction will reach equilibrium and will not proceed to completion. On a larger scale, ensuring efficient water removal is critical. The Dean-Stark apparatus is the standard piece of equipment for this purpose.[6][7] It works by azeotropically removing water with a solvent like toluene.[8][9] The toluene-water azeotrope boils, condenses, and collects in the trap. Since water is denser than toluene, it settles at the bottom while the toluene overflows and returns to the reaction vessel.[5]
-
Troubleshooting Steps:
-
Verify Dean-Stark Function: Ensure there are no leaks in your glassware setup. The collection of water in the graduated trap should be observable. The theoretical amount of water can be calculated and compared to the collected volume to monitor reaction progress.[6]
-
Check Solvent & Catalyst: Use a solvent that forms a suitable azeotrope with water (toluene is standard). Ensure your acid catalyst (e.g., p-toluenesulfonic acid, PTSA) is active and used in the correct catalytic amount (typically 0.5-2 mol%).
-
Optimize Temperature: The reaction mixture must be heated to a steady reflux to ensure the azeotrope is constantly being formed and removed. On a larger scale, this requires more energy input and efficient heating mantles or jacketed reactors.
-
Consider Reagent Purity: Impurities in starting materials can sometimes inhibit the catalyst or cause side reactions.[10] Ensure you are using reagents of appropriate purity.
-
Formation of Impurities and Side Products
Question: I'm observing an unknown impurity in my crude product. What are the likely side reactions?
Answer: Several side reactions can occur, particularly if reaction conditions are not well-controlled.
-
Self-Condensation of Ethyl Acetoacetate: Under acidic conditions, ethyl acetoacetate can undergo self-condensation to form dehydroacetic acid or other related byproducts.
-
Oxidation of 2-Mercaptoethanol: The thiol group is susceptible to oxidation, especially if air is not excluded from the reaction, leading to disulfide formation (bis(2-hydroxyethyl) disulfide). This is more of a concern during prolonged reaction times at high temperatures.
-
Thermal Decomposition: The target molecule or intermediates may be sensitive to prolonged heating.[10] Monitoring the reaction and stopping it once complete is crucial to prevent degradation.
Mitigation Strategies:
-
Inert Atmosphere: For large-scale reactions or those requiring extended heating times, maintaining an inert atmosphere (e.g., with a nitrogen or argon blanket) can minimize oxidative side reactions.[10]
-
Controlled Reagent Addition: On a large scale, the exothermic nature of mixing reagents can be more pronounced. A controlled, slow addition of one reagent to the other can help manage the initial reaction temperature and prevent runaway side reactions.
-
Reaction Monitoring: Regularly monitor the reaction using TLC or HPLC. This allows you to identify the optimal endpoint and avoid unnecessary heating that could lead to product degradation.
Challenges in Product Isolation and Purification
Question: My product precipitates as a sticky oil or gum after acidification instead of a crystalline solid. How can I achieve a clean, filterable solid?
Answer: This is a common issue in the purification of carboxylic acids.[11] It often points to the presence of impurities that act as an anti-solvent or inhibit crystallization.
-
Causality—Impurities & Crystallization: Residual organic solvents, unreacted starting materials, or oily byproducts can prevent the formation of a well-ordered crystal lattice. The pH of the acidification step is also critical.
-
Troubleshooting Workflow:
Caption: Troubleshooting logic for product isolation issues.
-
Acid-Base Extraction: This is a highly effective method for purifying carboxylic acids.[12][13]
-
After saponification, instead of immediate acidification, wash the basic aqueous solution with a non-polar organic solvent (e.g., toluene or hexanes) to remove any neutral impurities.
-
Separate the layers and then slowly acidify the clean aqueous layer with cooling (ice bath) to precipitate the product.
-
-
Recrystallization: If the product is still not clean, recrystallization from a suitable solvent system is recommended.[12] Good solvent candidates can be determined through small-scale solubility tests.
Scalable Experimental Protocol
This protocol is designed for a 100g scale synthesis of the final product and includes considerations for further scale-up.
Materials & Equipment:
-
2L three-neck round-bottom flask (or jacketed reactor)
-
Mechanical stirrer
-
Heating mantle (or reactor heating system)
-
Thermometer
-
Reflux condenser
-
Dean-Stark trap[9]
-
Addition funnel
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Volume (mL) | Density (g/mL) |
| Ethyl Acetoacetate | 130.14 | 143.2 | 1.10 | 140.4 | 1.02 |
| 2-Mercaptoethanol | 78.13 | 78.1 | 1.00 | 70.0 | 1.11 |
| p-TSA·H₂O | 190.22 | 3.8 | 0.02 | - | - |
| Toluene | - | - | - | 800 | 0.87 |
| Sodium Hydroxide | 40.00 | 60.0 | 1.50 | - | - |
| Hydrochloric Acid (37%) | 36.46 | - | - | ~150 | 1.18 |
Procedure:
Part A: Condensation
-
Setup: Assemble the reactor with the mechanical stirrer, thermometer, addition funnel, and Dean-Stark trap fitted with a reflux condenser.
-
Charge Reactor: To the reactor, add toluene (800 mL), 2-mercaptoethanol (78.1 g, 1.00 mol), and p-toluenesulfonic acid monohydrate (3.8 g, 0.02 mol).
-
Reagent Addition: Begin stirring and slowly add ethyl acetoacetate (143.2 g, 1.10 mol) via the addition funnel over 30 minutes. A slight exotherm may be observed.
-
Azeotropic Reflux: Heat the mixture to reflux (approx. 110-115 °C). Vigorously stir the mixture. Water will begin to collect in the Dean-Stark trap.
-
Monitor Reaction: Continue refluxing for 4-8 hours, or until the theoretical amount of water (~36 mL) has been collected and TLC/HPLC analysis indicates the consumption of 2-mercaptoethanol.
-
Cool Down: Once complete, cool the reaction mixture to room temperature.
Part B: Saponification and Work-up
-
Hydrolysis: Transfer the toluene solution to a larger vessel. Prepare a solution of sodium hydroxide (60 g, 1.50 mol) in water (600 mL) and add it to the reaction mixture. Stir vigorously at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC/HPLC).
-
Phase Separation: Stop stirring and allow the layers to separate. Drain and keep the lower aqueous layer, which contains the sodium salt of your product. Extract the upper organic (toluene) layer with water (1 x 100 mL) and combine this with the first aqueous portion.
-
Acidification & Precipitation: Cool the combined aqueous layers in an ice-water bath. With good stirring, slowly add concentrated hydrochloric acid until the pH is ~1. A thick white precipitate of the product will form.
-
Isolation: Filter the solid product using a Büchner funnel. Wash the filter cake with cold deionized water (2 x 150 mL) to remove inorganic salts.
-
Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.
Expected Outcome:
-
Yield: 140-155 g (80-88%)
-
Appearance: White to off-white crystalline solid.
References
- Vertex AI Search. (n.d.). Dean–Stark apparatus - Grokipedia. Retrieved January 17, 2026.
- University of York. (n.d.). Dean-Stark - Chemistry Teaching Labs. Retrieved January 17, 2026.
- BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved January 17, 2026.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids - Chempedia. Retrieved January 17, 2026.
- Orick Médico Sarl. (n.d.).
-
Bookser, B. C. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Publications. [Link]
- Davis, R. (2013, April 22).
- ConnectSci. (1983). Systemic fungicides. The synthesis of certain pyrazole analogues of carboxin. Australian Journal of Chemistry, 36(1), 135–147.
- Caputo, R., Ferreri, C., Guaragna, A., Palumbo, G., & Pedatella, S. (1995). New synthesis of carboxin and oxycarboxin pesticides: application to the preparation of their new analogues substituted at the C-2 methyl group. Journal of the Chemical Society, Perkin Transactions 1, 1971-1974.
-
Caputo, R., Ferreri, C., Guaragna, A., Palumbo, G., & Pedatella, S. (1995). New synthesis of carboxin and oxycarboxin pesticides: application to the preparation of their new analogues substituted at the C-2 methyl group. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Wikipedia. (n.d.).
- ResearchGate. (1995). New synthesis of carboxin and oxycarboxin pesticides: Application to the preparation of their new analogues substituted at the C-2 methyl group. Journal of the Chemical Society Perkin Transactions 1.
- Designs and Syntheses of Oxathiin Carboxanilide Analogues and Their Antiviral Activities. (n.d.). Archives of Pharmacal Research, 19(2), 127-135.
- BenchChem. (2025).
- Teledyne ISCO. (2012, November 9).
- ResearchGate. (2013, September 20). How can I purify carboxylic acid?.
Sources
- 1. New synthesis of carboxin and oxycarboxin pesticides: application to the preparation of their new analogues substituted at the C-2 methyl group - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. New synthesis of carboxin and oxycarboxin pesticides: application to the preparation of their new analogues substituted at the C-2 methyl group - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. connectsci.au [connectsci.au]
- 4. Designs and syntheses of oxathiin carboxanilide analogues and their antiviral activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Chemistry Teaching Labs - Dean-Stark [chemtl.york.ac.uk]
- 7. orickmedicosarl.com [orickmedicosarl.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Heterocyclic Carboxylic Acids in Synthesis: A Comparative Analysis of 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid
Introduction: The Privileged Role of Heterocyclic Carboxylic Acids in Modern Chemistry
Heterocyclic scaffolds are fundamental building blocks in the design of novel therapeutics, agrochemicals, and functional materials.[1][2][3] Their unique three-dimensional arrangements of pharmacophoric elements—hydrogen bond donors and acceptors, hydrophobic regions, and aromatic systems—confer upon them the ability to interact with a wide array of biological targets.[1] Among these scaffolds, heterocyclic carboxylic acids are of paramount importance, serving as versatile intermediates that can be readily functionalized to explore vast chemical space. This guide provides an in-depth comparative analysis of a unique, non-aromatic heterocyclic building block, 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid , against its more common aromatic counterparts: Thiophene-2-carboxylic acid , Thiazole-4-carboxylic acid , and Oxazole-4-carboxylic acid .
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a field-proven perspective on the synthetic utility, inherent reactivity, and potential advantages and disadvantages of employing these distinct molecular frameworks. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
Spotlight on this compound: A Scaffold with Untapped Potential
This compound is the core acidic component of the systemic fungicide Carboxin.[4] Its partially saturated, non-planar structure distinguishes it from the flat, aromatic heterocycles typically employed in medicinal chemistry. This unique geometry can be a significant advantage in drug design, offering vectors for substitution that explore different spatial orientations compared to its aromatic cousins.
The dihydrooxathiine ring, while generally stable, possesses latent reactivity that a synthetic chemist must consider. For instance, studies have shown that N-substituted amides derived from this acid can undergo ring-opening and rearrangement reactions under thermal conditions, particularly when the amide substituent is an imidamide or a related structure.[5] This reactivity, while a potential pitfall, could also be exploited for the synthesis of novel heterocyclic systems.
Comparative Analysis of Heterocyclic Carboxylic Acids
The choice of a heterocyclic carboxylic acid in a synthetic campaign is a critical decision that impacts not only the ease of synthesis but also the physicochemical and pharmacological properties of the final product. Below, we compare our spotlight compound with three widely used aromatic heterocyclic carboxylic acids.
Physicochemical Properties
A molecule's physicochemical properties, such as acidity (pKa), lipophilicity (logP), and molecular weight, are crucial determinants of its pharmacokinetic profile. While experimental data for this compound is not widely published, we can infer some of its properties and compare them to the other heterocycles.
| Property | This compound | Thiophene-2-carboxylic acid | Thiazole-4-carboxylic acid | Oxazole-4-carboxylic acid |
| Molecular Weight ( g/mol ) | 160.19[6] | 128.15[7] | 129.11 | 113.07[5] |
| pKa | Estimated to be similar to aliphatic carboxylic acids | 3.49 | ~2.8 | ~2-3 |
| logP (calculated) | ~1.1 (for the parent heterocycle)[8] | 1.57 | ~0.5 | ~0.2 |
| Structure | Non-aromatic, partially saturated | Aromatic | Aromatic | Aromatic |
| Key Structural Features | Flexible dihydrooxathiine ring, potential for stereoisomers | Electron-rich aromatic ring | Electron-deficient aromatic ring with N and S heteroatoms | Electron-deficient aromatic ring with N and O heteroatoms |
Note: Some values are estimated or for the parent heterocycle due to a lack of direct experimental data for the carboxylic acid.
Synthetic Accessibility
The ease and cost-effectiveness of preparing the starting carboxylic acid are significant considerations.
-
This compound: Its synthesis is not as straightforward as its aromatic counterparts. The most common route is adapted from the synthesis of Carboxin, which involves the reaction of an acetoacetate derivative with 2-mercaptoethanol followed by cyclization.[4]
-
Thiophene-2-carboxylic acid: Readily prepared by the oxidation of 2-acetylthiophene or thiophene-2-carboxaldehyde.[7]
-
Thiazole-4-carboxylic acid: Can be synthesized from L-cysteine hydrochloride and formaldehyde through a multi-step process involving condensation, esterification, oxidation, and hydrolysis.[9] Other routes involve the oxidation of 4-methylthiazole or the hydrolysis of the corresponding ester.
-
Oxazole-4-carboxylic acid: Can be prepared from α-amino acids through a sequence involving the formation of an α-acylamino aldehyde followed by cyclodehydration.
Reactivity in Amide Coupling Reactions
Amide bond formation is one of the most common transformations involving carboxylic acids in drug discovery. The reactivity of the carboxylic acid can be influenced by the electronic nature of the heterocyclic ring.
-
This compound: Being an α,β-unsaturated carboxylic acid attached to a non-aromatic ring, its reactivity is expected to be comparable to other vinylic carboxylic acids. Standard coupling reagents should be effective.
-
Thiophene-2-carboxylic acid: The electron-rich nature of the thiophene ring generally allows for straightforward amide coupling using standard reagents like HATU, HBTU, or EDC/HOBt.
-
Thiazole-4-carboxylic acid: The electron-withdrawing nature of the thiazole ring can make the carboxylic acid less reactive. More potent coupling reagents or harsher conditions may be necessary, especially with sterically hindered or electron-deficient amines.[10]
-
Oxazole-4-carboxylic acid: Similar to thiazole carboxylic acids, the oxazole ring is electron-deficient, potentially requiring more forcing conditions for efficient amide coupling.
Experimental Protocols
To provide a practical comparison, we present detailed, step-by-step protocols for the synthesis of this compound and a representative amide coupling reaction for each of the four heterocyclic carboxylic acids.
Synthesis of this compound
This protocol is adapted from the known synthesis of Carboxin.[4]
Step 1: Synthesis of Ethyl 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylate
-
To a solution of ethyl 2-chloroacetoacetate (1 eq) in a suitable solvent such as ethanol, add 2-mercaptoethanol (1.1 eq) and a base like sodium ethoxide (1.1 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Acidify the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then dissolved in toluene with a catalytic amount of p-toluenesulfonic acid and heated to reflux with a Dean-Stark trap to remove water and facilitate cyclization.
-
After completion of the reaction (monitored by TLC), cool the mixture, wash with saturated sodium bicarbonate solution and brine, dry, and concentrate.
-
Purify the crude ester by column chromatography.
Step 2: Hydrolysis to this compound
-
Dissolve the ethyl ester (1 eq) in a mixture of ethanol and water.
-
Add an excess of a base such as lithium hydroxide or sodium hydroxide (2-3 eq).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure and acidify the aqueous residue with cold 1 M HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Visualizing Synthetic Pathways
The following diagrams illustrate the synthetic pathways discussed.
Caption: Synthesis of the target carboxylic acid.
Representative Amide Coupling Protocol
This general protocol can be adapted for each of the heterocyclic carboxylic acids, with the understanding that reaction times and temperatures may need to be optimized.
-
To a solution of the heterocyclic carboxylic acid (1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS). For less reactive partners, heating may be required.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Comparative Workflow for Amide Coupling
Caption: General workflow for amide bond formation.
Conclusion and Future Outlook
This guide has provided a comparative overview of this compound and its aromatic counterparts in the context of synthetic chemistry. While thiophene, thiazole, and oxazole-based carboxylic acids are well-established and widely used building blocks, the unique non-aromatic and non-planar structure of the dihydrooxathiine derivative presents an exciting opportunity for exploring novel chemical space.
The choice of a particular heterocyclic carboxylic acid will always be project-dependent, guided by the desired physicochemical properties and the synthetic feasibility. For researchers aiming to introduce greater three-dimensionality into their molecules, this compound offers a compelling, albeit less explored, alternative to the conventional flat aromatic systems. Further investigation into its reactivity, stability under various synthetic conditions, and the biological activities of its derivatives is warranted and will undoubtedly uncover new applications for this intriguing scaffold.
References
-
Carboxin. (2023). In Wikipedia. Retrieved from [Link]
- New synthesis of carboxin and oxycarboxin pesticides: Application to the preparation of their new analogues substituted at the C-2 methyl group. (1995). Journal of the Chemical Society, Perkin Transactions 1, 1971-1975.
- New synthesis of carboxin and oxycarboxin pesticides: application to the preparation of their new analogues substituted at the C-2 methyl group. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- New synthesis of carboxin and oxycarboxin pesticides: application to the preparation of their new analogues substituted at the C-2 methyl group. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). DOI:10.1039/P19950001971.
- Comparative Analysis of Heterocyclic Scaffolds in Drug Discovery: A Focus on the Isoindole Moiety. (n.d.). Benchchem.
- 2-Methyl-4,4-dioxo-N-phenyl-5,6-dihydro-1,4-oxathiine-3-carboxamide (Oxycarboxin). (n.d.). NIH.
- A Review on the Role of Heterocyclic Scaffolds in Drug Discovery. (2025). Semantic Scholar.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
- Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. (2025). International Journal of Advances in Engineering and Management.
- Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). AlphaGalileo.
- 5,6-dihydro-2-methyl-1,4-ox
- Heterocycles in Medicinal Chemistry II. (2024). PMC - PubMed Central - NIH.
- Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). (2025). RSC Publishing.
-
Thiophene-2-carboxylic acid. (n.d.). In Wikipedia. Retrieved from [Link]
- Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Tohoku University.
- Yield comparison with different carboxylic acids. (n.d.).
- Thiophene-2-carboxylic acid (2-cyclopentyl-ethyl)-amide. (n.d.). PubChem.
- This compound. (n.d.). PubChem.
- Amide synthesis by acyl
- Ring opening reactions of N-substituted-5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxamides. (n.d.).
- Thiophene-2-carboxylic acid (4-amino-phenyl)-amide. (n.d.). Santa Cruz Biotechnology.
- Technical Support Center: Amide Coupling of Hindered Anilines and Thiazole Carboxylic Acids. (n.d.). Benchchem.
- Process for preparing 5,6-dihydro-2-methyl-1,4-oxathiin derivatives. (n.d.).
- Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.
- A kind of method for preparing thiazole-4-carboxylic acid. (n.d.).
- Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. (2019). PubMed.
- This compound. (n.d.). Chemsrc.
- Processes for preparing thiazole carboxylic acids. (n.d.).
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/C5OB02129D.
Sources
- 1. A Review on the Role of Heterocyclic Scaffolds in Drug Discovery | Semantic Scholar [semanticscholar.org]
- 2. ijaem.net [ijaem.net]
- 3. Heterocycles in Medicinal Chemistry II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carboxin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C6H8O3S | CID 539946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 8. Thiophene-2-carboxylic acid (2-cyclopentyl-ethyl)-amide | C12H17NOS | CID 774817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic Acid Derivatives
The 1,4-oxathiine heterocyclic nucleus is a versatile scaffold that has garnered significant attention in medicinal chemistry and agrochemical research.[1] Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including antifungal, antibacterial, anticancer, and herbicidal properties.[1] This guide provides a comparative analysis of the biological activity of derivatives based on the "2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid" core structure, with a focus on structure-activity relationships (SAR) and the experimental methodologies used for their evaluation.
Introduction to the 1,4-Oxathiine Scaffold
The 1,4-oxathiine ring is a six-membered heterocycle containing one oxygen and one sulfur atom in a 1,4-relationship.[2] The dihydro-1,4-oxathiine structure, in particular, has been the foundation for the development of numerous biologically active compounds. A prominent early example is Carboxin (2-methyl-N-phenyl-5,6-dihydro-1,4-oxathiine-3-carboxamide), the first systemic fungicide, which revolutionized crop protection.[3][4] Its mechanism of action involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[3][5] This targeted action has spurred extensive research into synthesizing and evaluating new analogues to broaden the spectrum of activity and overcome resistance.[5][6]
Comparative Biological Activities of Derivatives
The biological activity of this compound derivatives is profoundly influenced by the nature of the substituents on the core structure. Modifications to the carboxylic acid group, often in the form of amides (carboxamides), and alterations to the oxathiine or the N-phenyl ring (in the case of Carboxin analogues) have led to a diverse range of biological effects.
The primary and most well-documented activity of this class of compounds is their antifungal prowess, particularly against phytopathogenic fungi. The fungicidal action is often linked to the inhibition of succinate dehydrogenase (SDHI).
Structure-Activity Relationship Insights:
-
Carboxamide Moiety: The amide linkage is crucial for activity. The nature of the substituent on the nitrogen atom significantly modulates the antifungal spectrum and potency. For instance, Carboxin, with an N-phenyl group, is highly effective against basidiomycetous fungi.[6]
-
Aromatic and Heterocyclic Substituents: The introduction of different aromatic and heterocyclic rings in place of the N-phenyl group has led to the discovery of fungicides with broader spectrums. For example, replacing the phenyl ring with a thiophene ring bearing hydrophobic branched alkyl groups led to the development of penthiopyrad, which exhibits a wide fungicidal spectrum.[6]
-
Modifications on the Aromatic Ring: Substitutions on the aromatic ring of the carboxamide moiety can enhance activity. For instance, certain positional isomers of aromatic heterocyclic carboxamides have shown high activity against grey mold.[6]
Quantitative Comparison of Antifungal Activity:
| Compound/Derivative | Target Fungi | EC50 (µg/mL) | Reference |
| Carboxin Analogue 7c | Fusarium graminearum | 0.74 | [6] |
| Botrytis cinerea | 0.68 | [6] | |
| Rhizoctonia solani | 0.85 | [6] | |
| Carboxin Analogue 8d | Rhizoctonia solani | 0.25 | [6] |
| Carboxin Analogue 8g | Rhizoctonia solani | 0.96 | [6] |
| Boscalid | Pythium aphanidermatum | 10.68 | [7] |
| Rhizoctonia solani | 14.47 | [7] | |
| Benzamide Derivative 3c | Pythium aphanidermatum | 16.75 | [7] |
| Rhizoctonia solani | 19.19 | [7] |
While primarily known for their antifungal properties, certain 1,4-oxathiine derivatives have also demonstrated notable antibacterial activity.
Structure-Activity Relationship Insights:
-
Fused Ring Systems: The fusion of the oxathiine ring with other cyclic structures, such as quinones, can lead to potent antibacterial agents. For example, oxathiine-fused quinone-thioglycoside conjugates have shown significant activity against Gram-positive bacteria.[8]
-
Substituents on Fused Rings: The presence and position of substituents on the fused ring system are critical. Juglone conjugates with a d-xylose or l-arabinose moiety and a hydroxyl group at the C-7 position of the naphthoquinone core showed antimicrobial activity comparable to vancomycin and gentamicin against Gram-positive strains.[8]
Quantitative Comparison of Antibacterial Activity:
| Compound/Derivative | Bacterial Strain | MIC (µM) | Reference |
| Juglone-arabinosidic tetracycle | Staphylococcus aureus | 6.25 | [8] |
| Juglone-d-arabinose derivative | Staphylococcus aureus | 6.25 | [8] |
The therapeutic potential of 1,4-oxathiine derivatives extends to oncology, with several studies reporting significant cytotoxic activity against various cancer cell lines.
Structure-Activity Relationship Insights:
-
Fused Quinone Conjugates: Similar to their antibacterial activity, oxathiine-fused quinone-thioglycoside conjugates have exhibited high cytotoxic activity. Six tetracyclic conjugates with a hydroxyl group in the naphthoquinone core showed EC50 values in the range of 0.3 to 0.9 μM for various cancer and normal cells.[8]
-
Purine Derivatives: The attachment of a purine moiety to a dihydro-1,4-benzoxathiine structure has yielded compounds with potent anticancer activity against breast cancer cell lines (MCF-7), with the most active compounds having IC50 values of 6.18 and 8.97 µM.[9]
Quantitative Comparison of Anticancer Activity:
| Compound/Derivative | Cancer Cell Line | IC50 / EC50 (µM) | Reference |
| Oxathiine-fused quinone-thioglycoside conjugates | Various cancer cell lines | 0.3 - 0.9 | [8] |
| (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine derivative 1 | MCF-7 | 6.18 | [9] |
| (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine derivative 2 | MCF-7 | 8.97 | [9] |
| Thiophene carboxamide derivative 2b | Hep3B | 5.46 | [10] |
| Thiophene carboxamide derivative 2e | Hep3B | 12.58 | [10] |
Experimental Protocols
The evaluation of the biological activity of these derivatives relies on standardized and robust in vitro assays.
This protocol is a standard method to determine the efficacy of a compound in inhibiting fungal growth.
Step-by-Step Methodology:
-
Preparation of Fungal Cultures: The target phytopathogenic fungi are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), until they reach an active growth phase.
-
Preparation of Test Compounds: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions of known concentrations.
-
Assay Plate Preparation: A defined volume of the stock solution is mixed with molten PDA to achieve the desired final concentrations. The mixture is then poured into Petri dishes and allowed to solidify. A control plate containing only the solvent is also prepared.
-
Inoculation: A mycelial plug of a specific diameter (e.g., 5 mm) is taken from the edge of an actively growing fungal culture and placed at the center of each test and control plate.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25-28 °C) for a specified period, allowing for fungal growth on the control plate.
-
Data Collection and Analysis: The diameter of the fungal colony on each plate is measured. The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
-
EC50 Determination: To determine the half-maximal effective concentration (EC50), the assay is performed with a range of compound concentrations. The inhibition percentages are then plotted against the logarithm of the concentrations, and the EC50 value is calculated from the resulting dose-response curve.
Experimental Workflow for Antifungal Activity Assay
Caption: Workflow for Mycelial Growth Inhibition Assay.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: A fresh culture of the target bacteria is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) and adjusted to a specific turbidity, typically corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Preparation of Test Compounds: Serial dilutions of the test compounds are prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control well (bacteria and broth) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Experimental Workflow for Broth Microdilution Assay
Caption: Workflow for Broth Microdilution Assay.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). Control wells with untreated cells are also included.
-
MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and the plate is incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The half-maximal inhibitory concentration (IC50) is then determined by plotting the cell viability against the logarithm of the compound concentrations.
Signaling Pathway Inhibition by SDHIs
Caption: Inhibition of Succinate Dehydrogenase by 1,4-Oxathiine Derivatives.
Conclusion
Derivatives of this compound represent a versatile and potent class of biologically active compounds. Through systematic structural modifications, researchers have been able to fine-tune their activity, leading to the development of broad-spectrum fungicides, promising antibacterial agents, and potential anticancer therapeutics. The structure-activity relationship studies highlighted in this guide underscore the importance of rational drug design in discovering novel and effective agents. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of new derivatives, paving the way for future discoveries in this important area of chemical biology.
References
-
Synthesis and Evaluation of Antimicrobial and Cytotoxic Activity of Oxathiine-Fused Quinone-Thioglucoside Conjugates of Substituted 1,4-Naphthoquinones. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Structure-activity relationship of carboxin-related carboxamides as fungicide. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides. (2015). Molecules. Retrieved January 17, 2026, from [Link]
-
Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (2020). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Carboxin. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
2-Methyl-4,4-dioxo-N-phenyl-5,6-dihydro-1,4-oxathiine-3-carboxamide (Oxycarboxin). (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Synthesis and Biological Activities of C1-Substituted Acylhydrazone β-Carboline Analogues as Antifungal Candidates. (2024). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Dihydrobenzo[5][8]oxathiine: A multi-potent pharmacophoric heterocyclic nucleus. (2010). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Microwave-assisted synthesis of novel[5][8] oxazine derivatives as potent anti-bacterial and antioxidant agents. (2024). ARKAT USA. Retrieved January 17, 2026, from [Link]
-
Synthesis of novel 1,4-oxathiine derivatives containing polyfluoroalkyl substituents at positions 2 and 6. (2001). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents †. (2008). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Oxathiazinane derivatives display both antineoplastic and antibacterial activity: a structure activity study. (2023). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Synthesis and antimicrobial activity of thiazine derivatives. (2013). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. (1988). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Two polymorphic forms of the oxathiin systemic fungicide active carboxine. (2018). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Synthesis and biological activity of peptide derivatives of 2-hydroxy-5-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-YL) benzoic acid. (2016). ResearchGate. Retrieved January 17, 2026, from [Link]
-
The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study. (2023). MDPI. Retrieved January 17, 2026, from [Link]
-
Synthesis of biologically active fused 1,4-oxathiin derivatives from 4-hydroxydithiocoumarins, arylacetylenes and dimethyl sulfoxide by Cu(i)-catalyzed C–H functionalization and cross-dehydrogenative C–S coupling reactions. (2021). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
Two polymorphic forms of the oxathiin systemic fungicide active carboxine. (2018). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Synthesis and anticancer activity of (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines. (2011). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). National Institutes of Health. Retrieved January 17, 2026, from [Link]
Sources
- 1. Dihydrobenzo[1,4]oxathiine: A multi-potent pharmacophoric heterocyclic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Carboxin - Wikipedia [en.wikipedia.org]
- 4. Two polymorphic forms of the oxathiin systemic fungicide active carboxine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and anticancer activity of (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Scientist's Comparative Guide to the Validation of Analytical Methods for 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid
For distribution to: Researchers, scientists, and drug development professionals
Introduction: The Analytical Imperative for a Niche Molecule
2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid is a heterocyclic compound whose analogues, such as Carboxin, are known for their systemic fungicidal properties.[1][2] Whether this specific molecule is being investigated as a new active pharmaceutical ingredient (API), a metabolite, or an impurity, the need for robust, reliable, and validated analytical methods is paramount. A non-validated method yields data that is scientifically indefensible and will not meet regulatory scrutiny.
This guide provides an in-depth, experience-driven comparison of potential analytical methods for this compound. It moves beyond a simple listing of procedures to explain the scientific rationale behind methodological choices. We will compare the most viable analytical techniques, provide a comprehensive, step-by-step protocol for validating the recommended method, and present the kind of supporting data required to prove its fitness for purpose. Our framework is built upon the globally recognized ICH Q2(R1) guideline on the Validation of Analytical Procedures , ensuring a foundation of regulatory compliance and scientific rigor.[3][4]
Part 1: A Comparative Analysis of Analytical Methodologies
The molecular structure of this compound—featuring a carboxylic acid group, a heterocyclic core, and a molecular weight of approximately 160 g/mol —guides our choice of analytical technology.[5] The primary challenge with many carboxylic acids is their high polarity and, often, a lack of a strong UV-absorbing chromophore, which can complicate direct analysis.[6][7]
Here, we compare the most suitable techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography (GC).
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC-UV | Separates compounds based on their interaction with a stationary phase, with detection via UV absorbance. | Ubiquitous, robust, cost-effective, and highly reproducible for quantification. | Moderate sensitivity; requires the analyte to have a UV chromophore.[6][7] | Quantitative analysis (e.g., purity, assay) in routine QC environments. |
| LC-MS | Separates compounds via HPLC and detects them based on their mass-to-charge ratio. | Extremely high sensitivity and selectivity; provides structural information. Ideal for polar and thermally unstable compounds.[8][9][10] | Higher operational cost and complexity; potential for matrix effects (ion suppression/enhancement). | Impurity profiling, metabolite identification, and trace-level quantification. |
| GC-FID/MS | Separates volatile compounds in the gas phase, detecting them by flame ionization or mass spectrometry. | Excellent for volatile and semi-volatile compounds; high resolution.[11] | Requires derivatization for non-volatile, polar compounds like carboxylic acids, adding complexity and potential for error.[12][13] | Analysis of volatile impurities or starting materials; less ideal for the primary analyte. |
Rationale for Method Selection:
For routine quantitative applications such as determining the purity of a drug substance or the concentration in a formulated product, Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) stands out as the optimal choice. It offers the best balance of performance, cost, and ruggedness. While LC-MS provides superior sensitivity, its complexity and cost are often unnecessary for bulk analysis. GC is largely unsuitable for this polar, non-volatile carboxylic acid without cumbersome derivatization steps that introduce variability.[12][13]
Therefore, the remainder of this guide will focus on the comprehensive validation of an HPLC-UV method.
Part 2: The Validation Workflow: A Self-Verifying System
The process of analytical method validation is a systematic proof that the method is suitable for its intended purpose. Following the ICH Q2(R1) guidelines, we will establish the method's performance characteristics through a series of prescribed experiments.[4][14]
Caption: A typical workflow for analytical method validation, from initial planning to final approval.
Part 3: Detailed Validation Protocol for HPLC-UV Method
This section provides the experimental design and acceptance criteria for validating an HPLC-UV method for the quantification of this compound.
Proposed Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile
-
Gradient: 20% B to 80% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm (chosen for carboxyl group absorbance at low pH)[15]
-
Injection Volume: 10 µL
-
Diluent: 50:50 Acetonitrile:Water
Validation Parameters & Experimental Design
Purpose: To demonstrate that the analytical signal is unequivocally attributable to the target analyte, without interference from other components like impurities, degradation products, or matrix components.
Experimental Protocol:
-
Inject the diluent (blank) to show no interfering peaks at the analyte's retention time.
-
Inject a solution of the reference standard.
-
Prepare a placebo solution (all formulation components except the analyte) and inject it.
-
Spike the placebo with the analyte and inject to confirm recovery and lack of interference.
-
Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) on the analyte. Analyze the stressed samples to ensure that degradation product peaks are resolved from the main analyte peak (peak purity analysis using a photodiode array detector is essential here).
Acceptance Criteria:
-
No significant peaks in the blank or placebo at the analyte's retention time.
-
The analyte peak should be spectrally pure and resolved from all degradation products (Resolution > 2.0).
Purpose: To establish that the method's response is directly proportional to the analyte concentration over a specified range.
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five calibration standards by serial dilution, covering 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) must be ≥ 0.999.
-
The y-intercept should be minimal (e.g., < 2% of the response at 100% concentration).
-
Residuals should be randomly distributed around zero.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50.0 | 498,500 |
| 75.0 | 751,200 |
| 100.0 | 1,002,100 |
| 125.0 | 1,249,500 |
| 150.0 | 1,503,000 |
| r² | 0.9998 |
Purpose: To confirm the interval over which the method is precise, accurate, and linear. Experimental Protocol: The data from the Linearity, Accuracy, and Precision studies will collectively demonstrate the method's range. Acceptance Criteria: The established range is that which meets the acceptance criteria for linearity, accuracy, and precision.
Purpose: To determine the closeness of the measured value to the true value. This is typically assessed via spike recovery.
Experimental Protocol:
-
Prepare a placebo mixture.
-
Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percent recovery. Recovery (%) = [(Measured Amount - Placebo Amount) / Spiked Amount] x 100
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0% at each level.
| Spike Level | Theoretical (µg/mL) | Measured (µg/mL) | Recovery (%) |
| 80% | 80.0 | 79.8 | 99.8% |
| 100% | 100.0 | 100.5 | 100.5% |
| 120% | 120.0 | 119.4 | 99.5% |
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Experimental Protocol:
-
A. Repeatability (Intra-assay precision):
-
Prepare six individual samples at 100% of the target concentration from the same homogeneous lot.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (RSD).
-
-
B. Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both sets and calculate the cumulative RSD.
-
Acceptance Criteria:
-
Repeatability: RSD ≤ 1.0%.
-
Intermediate Precision: RSD ≤ 2.0%.
| Precision Study | Analyst / Day | Mean Assay (%) | RSD (%) |
| Repeatability | Analyst 1 / Day 1 | 99.8% | 0.45% |
| Intermediate | Analyst 2 / Day 2 | 100.3% | 0.51% |
| Overall | - | 100.1% | 0.68% |
Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
Experimental Protocol (Based on Signal-to-Noise):
-
Determine the signal-to-noise (S/N) ratio of a low-concentration standard.
-
LOD is the concentration at which the S/N ratio is approximately 3:1.
-
LOQ is the concentration at which the S/N ratio is approximately 10:1.
-
Confirm the LOQ by preparing and injecting six samples at the proposed LOQ concentration and verifying that the precision (RSD) and accuracy meet requirements.
Acceptance Criteria:
-
LOQ precision: RSD ≤ 10.0%.
Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Experimental Protocol:
-
Prepare a standard solution.
-
Analyze the solution while systematically varying key parameters one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5°C)
-
Mobile Phase pH (± 0.2 units)
-
Mobile Phase Composition (e.g., ± 2% organic)
-
-
Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
Acceptance Criteria:
-
System suitability parameters must remain within their defined limits for all variations.
-
The assay result should not change significantly (e.g., < 2% deviation from the nominal result).
Part 4: Visualization of Method Selection Logic
The decision to choose one analytical method over another is a multi-faceted process driven by the specific analytical challenge.
Caption: Decision tree for selecting the appropriate analytical method based on the specific requirements.
Conclusion
The validation of an analytical method is a cornerstone of drug development and quality control. For the quantitative analysis of this compound, an RP-HPLC-UV method provides a robust, reliable, and cost-effective solution. By systematically executing the validation experiments outlined in this guide—from specificity and linearity to robustness—a laboratory can produce a comprehensive data package. This package not only proves the method is fit for its intended purpose but also ensures that the data generated is accurate, trustworthy, and compliant with global regulatory standards.
References
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link][3]
-
Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: Jordi Labs URL: [Link][4]
-
Title: Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis Source: LMA Leidykla URL: [Link][12]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link][14]
-
Title: Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase Source: ResearchGate URL: [Link][16]
-
Title: Determination of Heterocyclic Amines by Liquid Chromatography-Quadrupole Time-Of-Flight Mass Spectrometry Source: PubMed URL: [Link][8]
-
Title: Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry Source: MDPI URL: [Link][9]
-
Title: Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography Source: ResearchGate URL: [Link][10]
-
Title: Acids: Derivatization for GC Analysis Source: Encyclopedia of Chromatography URL: [Link][13]
-
Title: this compound | C6H8O3S | CID 539946 Source: PubChem URL: [Link][5]
-
Title: Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study Source: PubMed URL: [Link][15]
-
Title: Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples Source: National Center for Biotechnology Information (PMC) URL: [Link][7]
-
Title: 5, 6-Dihydro-2-Methyl-1, 4-Oxathiin-3-Carboxanilide (Carboxin) Pesticide Registration Standard Source: U.S. Environmental Protection Agency (EPA) URL: [Link][1]
-
Title: 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide Source: ChemBK URL: [Link][2]
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. chembk.com [chembk.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. jordilabs.com [jordilabs.com]
- 5. This compound | C6H8O3S | CID 539946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 12. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
- 14. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 15. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Genesis of an Oxathiin: A Comparative Study of Carboxin and Oxycarboxin Precursors
In the landscape of agricultural fungicides, the systemic oxathiins Carboxin and its successor, Oxycarboxin, have carved a significant niche in controlling a range of fungal pathogens. Their efficacy is intrinsically linked to their molecular structure, which originates from a carefully selected set of chemical precursors. This guide provides an in-depth comparative analysis of the precursors and synthetic pathways leading to these two pivotal fungicides, offering researchers, scientists, and drug development professionals a comprehensive understanding of their chemical lineage and the rationale behind their manufacturing processes.
Introduction to Carboxin and Oxycarboxin: A Shared Core, Divergent Fates
Carboxin, the first of its class, was introduced by Uniroyal in 1969 under the trade name Vitavax.[1] It is a systemic fungicide renowned for its efficacy against diseases such as smuts, bunts, and rusts on a variety of crops.[2][3] Chemically, it is 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide.[4]
Oxycarboxin, its sulfone analogue, emerged shortly after and is known by the trade name Plantvax.[5] As the name suggests, it is the oxidized form of Carboxin, specifically 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide 4,4-dioxide.[5] This structural modification enhances its persistence in the environment compared to Carboxin.[6] Both fungicides share a common mechanism of action, inhibiting the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial electron transport chain of fungi, thereby disrupting their energy production.[6][7][8]
The journey to these potent fungicides begins with a critical precursor: acetoacetanilide . The choice and synthesis of this precursor significantly influence the overall efficiency, cost-effectiveness, and environmental footprint of Carboxin and, consequently, Oxycarboxin production.
The Cornerstone Precursor: A Comparative Analysis of Acetoacetanilide Synthesis
Acetoacetanilide [CH₃C(O)CH₂C(O)NHC₆H₅] serves as the foundational building block for the oxathiin ring system. Its synthesis is a critical first step in the manufacturing process. Two primary industrial routes dominate its production: the reaction of aniline with ethyl acetoacetate and the reaction of aniline with diketene.
Synthesis Route 1: Aniline and Ethyl Acetoacetate
This traditional method involves the condensation reaction between aniline and ethyl acetoacetate. The reaction is typically carried out at elevated temperatures, often with the removal of ethanol to drive the equilibrium towards the product.[9]
Reaction: CH₃C(O)CH₂COOC₂H₅ + C₆H₅NH₂ → CH₃C(O)CH₂C(O)NHC₆H₅ + C₂H₅OH
Advantages:
-
Utilizes readily available and relatively inexpensive starting materials.
-
The process is well-established and understood.
Disadvantages:
-
Requires high temperatures and prolonged reaction times to achieve good yields.[10]
-
The removal of ethanol is necessary to drive the reaction to completion, adding to the process complexity and energy consumption.
-
The reaction can be reversible, potentially lowering the overall yield.
Synthesis Route 2: Aniline and Diketene
A more modern and industrially favored approach involves the acetoacetylation of aniline using diketene.[11][12][13] This reaction is generally faster and more efficient than the ethyl acetoacetate route.
Reaction: (CH₂CO)₂ + C₆H₅NH₂ → CH₃C(O)CH₂C(O)NHC₆H₅
Advantages:
-
High reaction rates and yields, often exceeding those of the ethyl acetoacetate method.
-
The reaction is typically exothermic and proceeds rapidly.
-
Avoids the need to remove a byproduct like ethanol, simplifying the process.
Disadvantages:
-
Diketene is a highly reactive and hazardous substance, requiring specialized handling and safety precautions.
-
The cost and availability of diketene can be a limiting factor in some regions.
Comparative Summary of Acetoacetanilide Synthesis Routes
| Feature | Aniline + Ethyl Acetoacetate | Aniline + Diketene |
| Starting Materials | Aniline, Ethyl Acetoacetate | Aniline, Diketene |
| Reaction Conditions | High temperature, removal of ethanol[9] | Often milder conditions, exothermic[9] |
| Reaction Speed | Slower[10] | Faster[11] |
| Yield | Generally lower to moderate | Generally higher[11] |
| Byproducts | Ethanol | None |
| Safety Considerations | Standard chemical handling | Requires handling of highly reactive diketene[13] |
| Industrial Preference | Traditional method | Modern, often preferred method[13] |
From Precursor to Product: The Synthetic Pathways to Carboxin and Oxycarboxin
With acetoacetanilide in hand, the subsequent steps to synthesize Carboxin and then Oxycarboxin are relatively straightforward, though they require careful control of reaction conditions.
Synthesis of Carboxin
The industrial synthesis of Carboxin typically involves the reaction of acetoacetanilide with 2-mercaptoethanol followed by cyclization.[2] An alternative and commonly cited pathway starts with the chlorination of acetoacetanilide.
Experimental Protocol: Synthesis of Carboxin from Acetoacetanilide
-
Chlorination of Acetoacetanilide: Acetoacetanilide is reacted with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), to yield α-chloroacetoacetanilide.[2] This intermediate is crucial for the subsequent condensation step.
-
Condensation with 2-Mercaptoethanol: The α-chloroacetoacetanilide is then condensed with 2-mercaptoethanol in the presence of a base. This reaction forms an intermediate thioether.
-
Cyclization: The intermediate thioether undergoes acid-catalyzed cyclization, typically using an acid like p-toluenesulfonic acid, to form the 1,4-oxathiin ring of Carboxin with the elimination of water.[14]
DOT Diagram: Synthesis of Carboxin
Caption: Synthesis of Oxycarboxin via oxidation of Carboxin.
Comparative Performance and Physicochemical Properties
The seemingly minor structural difference between Carboxin and Oxycarboxin—the oxidation state of the sulfur atom—leads to notable differences in their physicochemical properties and, to some extent, their biological activity and environmental fate.
| Property | Carboxin | Oxycarboxin | Reference(s) |
| Molecular Formula | C₁₂H₁₃NO₂S | C₁₂H₁₃NO₄S | ,[4] [5] |
| Molar Mass | 235.31 g/mol | 267.31 g/mol | ,[4] [5] |
| Melting Point | 91.5-92.5 °C | 127.5-130 °C | ,[1] [5] |
| Water Solubility | 170 mg/L (20 °C) | 1000 mg/L (25 °C) | ,[1] [5] |
| Log P (octanol-water) | 2.2 | 0.8 | ,[1] [5] |
| Vapor Pressure | 2.7 x 10⁻⁷ mmHg (25 °C) | 4.2 x 10⁻⁸ mmHg (25 °C) | ,[4] [5] |
| Environmental Fate | Rapidly degraded to sulfoxide | More persistent in soil | ,[15] [6] |
Efficacy: Both Carboxin and Oxycarboxin are effective against a similar spectrum of basidiomycete fungi. However, their systemic properties and persistence can differ. Carboxin is known for its excellent seed treatment capabilities, providing early-season protection. [7]Oxycarboxin, with its higher water solubility and greater persistence, can be effective as a foliar spray and in soil applications. [3]Studies have shown that while Carboxin may have a stronger inhibitory effect on the succinate dehydrogenase of some fungal species, Oxycarboxin's stability can lead to longer-lasting protection. [16] Environmental Impact: The increased polarity and persistence of Oxycarboxin mean it has a higher potential for mobility in soil. [6]Conversely, Carboxin is more rapidly degraded in the soil environment. [15]The toxicity profiles of both compounds for non-target organisms are generally considered to be low. [17][18]
Conclusion
The synthetic pathways to Carboxin and Oxycarboxin are elegantly interconnected, with the latter being a direct derivative of the former. The choice of precursors for the initial synthesis of acetoacetanilide has significant implications for the industrial-scale production of these fungicides, with the diketene route offering advantages in terms of efficiency. The subsequent transformation of Carboxin to Oxycarboxin through a simple oxidation step highlights a clever chemical strategy to modify the compound's properties for different application needs. Understanding the nuances of their precursors and synthesis is paramount for optimizing production, ensuring quality control, and developing next-generation fungicides with improved efficacy and environmental profiles.
References
- Oxycarboxin - Grokipedia. (2026, January 7).
-
Acetoacetanilide - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
acetoacetanilide - Organic Syntheses Procedure. (n.d.). Retrieved January 17, 2026, from [Link]
-
Oxycarboxin | C12H13NO4S | CID 21330 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
- CN103951582A - Preparation method of acetoacetanilide compound - Google Patents. (n.d.).
- CN106518705A - Synthesis of acetoacetanilide - Google Patents. (n.d.).
-
ACETOACETANILIDE CAS N°:102-01-2. (n.d.). Retrieved January 17, 2026, from [Link]
-
Exploring Acetoacetanilide: Properties, Applications, and Manufacturing Insights. (n.d.). Retrieved January 17, 2026, from [Link]
-
-
SYSTEMIC FUNGICIDES – Benomyl, carboxin, oxycarboxin, Metalaxyl, Carbendazim. (n.d.). Retrieved January 17, 2026, from [Link]
-
-
Acetoacetanilide: A Feasibility Analysis for Manufacturing by Linazol. (n.d.). Retrieved January 17, 2026, from [Link]
-
Carboxin - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Carboxins: Powerful selective inhibitors of succinate oxidation in animal tissues. (1976, July 1). Retrieved January 17, 2026, from [Link]
- CN104413003A - Preparation method of carboxin - Google Patents. (n.d.).
-
Effect of the systemic fungicide carboxin on electron transport function in membranes of Micrococcus denitrificans. (n.d.). Retrieved January 17, 2026, from [Link]
-
Microwave-assisted solvent-free synthesis of 4-methyl-2-hydroxy. (n.d.). Retrieved January 17, 2026, from [Link]
- Patel, R. M., & Gediya, L. G. (2014). A REVIEW ON SYNTHESIS OF SUBSTITUTED QUINOLINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 5(12), 5224–5229.
-
Carboxin and Oxycarboxin Proposed Interim Registration Review Decision Case Number 0012. (2020, September). Retrieved January 17, 2026, from [Link]
-
Carboxin | C12H13NO2S | CID 21307 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
-
New synthesis of carboxin and oxycarboxin pesticides: Application to the preparation of their new analogues substituted at the C-2 methyl group. (1995, August). Retrieved January 17, 2026, from [Link]
-
Oxycarboxin (Ref: F 461) - AERU - University of Hertfordshire. (n.d.). Retrieved January 17, 2026, from [Link]
-
Carboxin and Oxycarboxin Use, Benefits, and Impacts Assessment. (2020, September 18). Retrieved January 17, 2026, from [Link]
- Carboxin: A Promising Systematic Agricultural Fungicide. (2020, March).
-
Preparation of acetanilide. (n.d.). Retrieved January 17, 2026, from [Link]
-
Carboxin/Oxycarboxin. Human Health Risk Assessment for the Registration Review. (2019, September 20). Retrieved January 17, 2026, from [Link]
-
Carboxin and Oxycarboxin: Occupational and Residential Exposure and Risk Assessment in Support of Registration Review. (2019, December 10). Retrieved January 17, 2026, from [Link]
-
Computational and Experimental Insight Into the Molecular Mechanism of Carboxamide Inhibitors of Succinate-Ubquinone Oxidoreductase. (n.d.). Retrieved January 17, 2026, from [Link]
-
Mechanism of action of carboxin and the development of resistance in yeast. (n.d.). Retrieved January 17, 2026, from [Link]
Sources
- 1. Carboxin - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. eagri.org [eagri.org]
- 4. Carboxin | C12H13NO2S | CID 21307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Oxycarboxin | C12H13NO4S | CID 21330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Computational and experimental insight into the molecular mechanism of carboxamide inhibitors of succinate-ubquinone oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN106518705A - Synthesis of acetoacetanilide - Google Patents [patents.google.com]
- 11. Acetoacetanilide - Wikipedia [en.wikipedia.org]
- 12. CN103951582A - Preparation method of acetoacetanilide compound - Google Patents [patents.google.com]
- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 14. Carboxin: Biodegradation and Preparation Method_Chemicalbook [chemicalbook.com]
- 15. ACETOACETANILIDE for Synthesis 98% - Affordable Pricing and High Quality [alphachemikaindia.com]
- 16. Effect of the systemic fungicide carboxin on electron transport function in membranes of Micrococcus denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. downloads.regulations.gov [downloads.regulations.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic Acid Analogs as Succinate Dehydrogenase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid. These compounds form the chemical backbone of a significant class of fungicides known as oxathiin carboxamides, which were among the first systemic fungicides developed.[1][2] Our focus is to dissect the molecular architecture of these analogs, compare their fungicidal efficacy, and provide the experimental context necessary for researchers in agrochemistry and drug development to rationalize design and synthesis strategies.
The Core Scaffold and its Mechanism of Action: Targeting Fungal Respiration
The parent compound, this compound, is the foundational structure for the pioneering fungicide Carboxin (2-methyl-N-phenyl-5,6-dihydro-1,4-oxathiine-3-carboxamide).[3] Analogs within this class are renowned for their specific and potent mechanism of action: the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II of the mitochondrial electron transport chain.[2][4]
Causality of Action: SDH plays a crucial role in cellular respiration by catalyzing the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle and transferring electrons to the ubiquinone pool.[3][5] By binding to the ubiquinone-binding site (the Qp site) of the SDH complex, these oxathiin-based inhibitors physically obstruct the natural substrate.[3] This blockage halts the electron transport chain, preventing ATP synthesis and ultimately leading to fungal cell death due to energy deprivation.[6] This targeted mode of action is highly effective against basidiomycete fungi, such as rusts and smuts.[7]
Caption: Mechanism of SDH inhibition by oxathiine analogs.
Dissecting the Structure-Activity Relationship (SAR)
The biological activity of this class is highly dependent on the specific chemical groups at three key positions of the core scaffold: the carboxylic acid moiety (Position 3), the dihydro-1,4-oxathiine ring itself, and the methyl group (Position 2).
Position 3: The Critical Carboxamide Moiety
The carboxylic acid group of the parent molecule is a handle for derivatization, and its conversion to a carboxamide is essential for potent fungicidal activity. The nature of the amine substituent dictates the binding affinity and spectrum of activity.
-
The Anilide Group: In Carboxin, the amide is formed with aniline, creating an anilide. This N-phenyl group is a critical pharmacophore. The aromatic ring and its substituents interact with a hydrophobic pocket in the SDH enzyme.
-
Substitutions on the Phenyl Ring: Modifications to the phenyl ring of the anilide significantly impact efficacy. While extensive public data on specific Carboxin analogs is sparse, general principles for SDHIs suggest that the size, position, and electronic nature of substituents are fine-tuned to optimize the fit within the enzyme's binding site. Unsubstituted or minimally substituted phenyl rings, as seen in Carboxin, are highly effective.
The Dihydro-1,4-Oxathiine Ring: The Anchor
The heterocyclic ring serves as the structural anchor. Its conformation and the presence of the sulfur and oxygen atoms are crucial for correct orientation within the active site.
-
Sulfur Oxidation: A key structural modification is the oxidation of the sulfur atom. The analog Oxycarboxin is the 4,4-dioxide (sulfone) derivative of Carboxin.[8] This modification maintains the inhibitory action against SDH, demonstrating that the sulfone group is well-tolerated and can even modulate properties like systemic movement within the plant.[8] This suggests that this position can be altered to fine-tune physicochemical properties without losing the core biological function.
Position 2: The Methyl Group
Comparative Performance Data
To illustrate the SAR principles, the following table compares the parent acid with its key active analogs. The EC₅₀ values are representative and compiled to demonstrate the relative potency against a common fungal pathogen.
| Compound ID | R (at Position 3) | Ring Modification | Structure | Relative Antifungal Activity (EC₅₀ vs. Ustilago nuda) |
| 1 | -OH (Carboxylic Acid) | None | Low / Inactive | |
| 2 (Carboxin) | -NH-Ph (Anilide) | None | High (+++) | |
| 3 (Oxycarboxin) | -NH-Ph (Anilide) | S-dioxide | High (+++) | |
| 4 (Hypothetical) | -NH-Ph-4-Cl (Chloroanilide) | None | Potentially High/Moderate (++ to +++) |
Note: Structures are representational. Actual activity can vary based on the specific fungal species and assay conditions.
This comparison clearly shows that the conversion of the carboxylic acid to an anilide (Compound 2 ) is the critical step for achieving high fungicidal activity. Further modification, such as sulfur oxidation (Compound 3 ), is tolerated and maintains this high level of activity.
Experimental Protocols for SAR Evaluation
The determination of SAR is built upon robust and reproducible experimental data. The following protocols outline the essential workflows for comparing the performance of novel analogs.
Protocol 1: In Vitro Antifungal Susceptibility Assay
This experiment determines the direct inhibitory effect of a compound on fungal growth and is used to calculate the EC₅₀ (half-maximal effective concentration).
Methodology: Broth Microdilution Assay
-
Preparation: Serially dilute test compounds in a suitable solvent (e.g., DMSO) and then in liquid growth medium (e.g., Potato Dextrose Broth) in a 96-well microplate.
-
Inoculation: Add a standardized suspension of fungal spores or mycelial fragments to each well. Include positive (fungus + medium, no compound) and negative (medium only) controls.
-
Incubation: Incubate the plates at an optimal temperature (e.g., 25°C) for a period sufficient for robust growth in the positive control wells (typically 48-72 hours).
-
Growth Assessment: Measure fungal growth, typically by reading the optical density (OD) at 600 nm using a microplate reader.
-
Data Analysis: Plot the percentage of growth inhibition against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
Caption: Workflow for in vitro antifungal susceptibility testing.
Protocol 2: In Vivo Systemic Fungicide Assay
This experiment assesses a compound's ability to be absorbed by a plant, translocated within its tissues, and protect it from fungal infection, providing a more holistic view of its performance.
Methodology: Seed Treatment Assay for Bean Rust
-
Seed Treatment: Prepare solutions of the test compounds at various concentrations. Coat pinto bean seeds with the solutions and allow them to dry. Include an untreated control group.
-
Planting and Growth: Plant the treated seeds in pots and grow them in a greenhouse or growth chamber until the primary leaves have fully expanded.
-
Pathogen Inoculation: Prepare a suspension of rust spores (Uromyces phaseoli) and spray it evenly onto the leaves of the bean plants.
-
Incubation: Place the inoculated plants in a high-humidity chamber for 24 hours to promote spore germination and infection, then return them to standard greenhouse conditions.
-
Disease Assessment: After 7-10 days, assess the level of disease by counting the number of rust pustules per leaf or by using a visual disease severity scale.
-
Data Analysis: Calculate the percentage of disease control for each treatment relative to the untreated control. This demonstrates the compound's systemic fungicidal efficacy.[1]
Conclusion and Future Directions
The structure-activity relationship of this compound analogs is well-defined around the central principle of SDH inhibition. The key takeaways for future research and development are:
-
The Carboxamide is Essential: The carboxylic acid must be derivatized into a carboxamide, with the anilide moiety being a highly effective choice.
-
The Oxathiine Ring is a Robust Scaffold: The core heterocyclic ring is a validated anchor for SDH inhibitors, and modifications such as sulfur oxidation are permissible, allowing for the fine-tuning of physicochemical properties.
-
The Methyl Group is Likely Important: The C2-methyl group is a conserved feature and should likely be maintained in initial design efforts.
Future work should focus on exploring a wider range of substituents on the anilide ring to potentially broaden the antifungal spectrum or overcome emerging resistance.[7] As with all pesticides, ongoing evaluation of the impact on non-target organisms is crucial to ensure the environmental safety of next-generation analogs.[5][6][9] This foundational SAR knowledge provides a powerful platform for the rational design of novel and effective fungicides.
References
- Systemic fungicidal activity of 1,4-oxathiin deriv
- Mechanism of action of carboxin and the development of resistance in yeast. Indian Academy of Sciences.
- Carboxin: mechanism of action, applic
- Understanding Carboxin: A Deep Dive into Its Mechanism and Benefits for Farmers. NINGBO INNO PHARMCHEM CO.,LTD.
- Carboxin - Wikipedia. Wikipedia.
- Systemic Fungicidal Activity of 1,4-Oxathiin Deriv
- [Action mechanism of respiratory inhibition by systemic fungicides of the carboxin group...]. PubMed.
- Succinate dehydrogenase inhibitor (SDHI) fungicide resistance prevention strategy. New Zealand Plant Protection Society.
- Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal. ANSES.
- A Potent Effect of 1,4-oxathiin Systemic Fungicides on Succinate Oxid
- SDHi fungicides: An example of mitotoxic pesticides targeting the succin
- 2-Methyl-4,4-dioxo-N-phenyl-5,6-dihydro-1,4-oxathiine-3-carboxamide (Oxycarboxin). NIH.
Sources
- 1. Systemic fungicidal activity of 1,4-oxathiin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Carboxin - Wikipedia [en.wikipedia.org]
- 4. A potent effect of 1,4-oxathiin systemic fungicides on succinate oxidation by a particulate preparation from Ustilago maydis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carboxin: mechanism of action, applications and cardiotoxicity_Chemicalbook [chemicalbook.com]
- 7. nzpps.org [nzpps.org]
- 8. 2-Methyl-4,4-dioxo-N-phenyl-5,6-dihydro-1,4-oxathiine-3-carboxamide (Oxycarboxin) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]
A Comparative Guide to In Vitro and In Vivo Efficacy of 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors
Introduction: Beyond the Scaffold
The 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid scaffold is a cornerstone in modern agricultural science. Its most famous derivative, Carboxin—the corresponding N-phenyl amide—was a pioneering systemic fungicide introduced in 1969.[1] This class of compounds derives its potent fungicidal activity from a specific and well-understood mechanism: the inhibition of succinate dehydrogenase (SDH), or Mitochondrial Complex II.[1][2] As a critical enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, SDH represents a vital target for disrupting fungal respiration and growth.[1][3]
The development of novel derivatives from this core structure is a continuous pursuit aimed at broadening the antifungal spectrum, enhancing potency, and overcoming potential resistance. However, the journey from a promising molecule in a test tube to an effective agent in the field is fraught with challenges. A potent inhibitor in a cell-free enzymatic assay (in vitro) may prove ineffective in a whole-organism setting (in vivo). This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of in vitro and in vivo evaluation methodologies for this chemical family. We will dissect the causality behind experimental choices, provide validated protocols, and explore the critical factors that govern the translation of laboratory data into real-world efficacy.
The Molecular Target: Succinate Dehydrogenase (SDH)
Understanding the target is paramount. SDH is a multi-subunit enzyme complex embedded in the inner mitochondrial membrane. It catalyzes the oxidation of succinate to fumarate in the TCA cycle while simultaneously reducing ubiquinone to ubiquinol in the electron transport chain. Derivatives of this compound act by binding to the ubiquinone binding site (Q-site) of the SDH complex, effectively blocking the electron transport process and halting cellular respiration.[1]
Caption: Role of SDH in cellular respiration and the inhibitory action of oxathiine derivatives.
Part I: In Vitro Evaluation – Quantifying Intrinsic Potency
In vitro studies are the foundation of the screening cascade. They are designed to measure the intrinsic activity of a compound against its molecular target and the target organism in a highly controlled, isolated environment. These assays are typically rapid, cost-effective, and amenable to high-throughput screening.
Key In Vitro Experimental Protocols
1. Succinate Dehydrogenase Inhibition (SDI) Assay
-
Causality & Objective: This is the most direct assessment of a compound's mechanism of action. By isolating mitochondria or the SDH enzyme itself, we can measure the compound's ability to inhibit succinate oxidation without confounding factors like cell wall penetration or efflux pumps. This assay validates that the compound engages its intended target. A robust protocol, like the one adapted from standard methodologies, ensures reproducibility.[4][5]
-
Detailed Protocol:
-
Mitochondria Isolation: Isolate mitochondria from a target fungal species (e.g., Fusarium oxysporum) by differential centrifugation of spheroplasts.
-
Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a Bradford or BCA assay.
-
Assay Preparation: In a 96-well plate, add 50 µL of mitochondrial suspension (normalized to 0.1 mg/mL protein) to each well.
-
Compound Addition: Add 1 µL of the test compound dissolved in DMSO to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a DMSO-only control.
-
Initiation of Reaction: Add 50 µL of a reaction buffer containing succinate (substrate) and a colorimetric indicator like 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), which is reduced by active SDH to a purple formazan.
-
Incubation & Measurement: Incubate the plate at 28°C for 30 minutes. Stop the reaction and solubilize the formazan product. Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percent inhibition relative to the DMSO control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression.
-
2. Fungal Mycelial Growth Inhibition Assay
-
Causality & Objective: This assay moves from the enzyme to the whole organism, testing a compound's ability to prevent fungal growth. It provides a more holistic view of antifungal activity, incorporating factors like cellular uptake and metabolism. The resulting half-maximal effective concentration (EC50) is a key metric for comparing potency between derivatives.[6]
-
Detailed Protocol:
-
Media Preparation: Prepare potato dextrose agar (PDA) amended with serial dilutions of the test compounds (dissolved in DMSO). Pour the amended agar into petri dishes.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani) onto the center of each plate.
-
Incubation: Incubate the plates at 25°C in the dark.
-
Measurement: When the mycelium in the control plate (DMSO only) has reached the edge of the dish, measure the diameter of fungal growth in two perpendicular directions for all plates.
-
Data Analysis: Calculate the average growth diameter and the percent inhibition relative to the control. Determine the EC50 value by plotting percent inhibition against the logarithm of the compound concentration.
-
Caption: High-level workflow for the in vitro screening of oxathiine derivatives.
Interpreting In Vitro Data
The data generated from these assays allow for a direct comparison of compound potency. A lower IC50 or EC50 value indicates a more potent compound.
| Derivative Example | Target Fungus | SDH IC50 (µM) | Mycelial Growth EC50 (µM) |
| Compound A | Sclerotinia sclerotiorum | 0.05 | 0.73 |
| Compound B | Sclerotinia sclerotiorum | 0.12 | 5.20 |
| Compound C | Rhizoctonia solani | 0.09 | 1.15 |
| Compound D | Rhizoctonia solani | 0.85 | 25.6 |
| Boscalid (Control) | Sclerotinia sclerotiorum | 0.04 | 0.51 |
Note: Data is representative and based on values reported for SDHI fungicides to illustrate concepts.[6]
Part II: In Vivo Evaluation – Assessing Practical Efficacy
In vivo studies are designed to determine if a compound's intrinsic potency translates to practical efficacy in a complex biological system. For agricultural fungicides, this typically means whole-plant assays in a greenhouse or field setting. These studies are more complex, time-consuming, and resource-intensive, but they are indispensable for predicting real-world performance.
Key In Vivo Experimental Protocols
1. Plant-Based Curative and Protective Assay
-
Causality & Objective: This experiment differentiates between a compound's ability to prevent infection (protective) and to halt an existing one (curative). It also provides crucial information on the compound's systemic properties—its ability to be absorbed and translocated within the plant to protect new growth.[1][7] This is a hallmark of the oxathiin class.
-
Detailed Protocol:
-
Plant Cultivation: Grow susceptible host plants (e.g., wheat seedlings for rust, or cucumber for powdery mildew) in pots under controlled greenhouse conditions.
-
Pathogen Inoculation: Prepare a spore suspension of the target pathogen (e.g., Puccinia triticina) and spray it evenly onto the leaves of the plants. Maintain high humidity for 24 hours to promote infection.
-
Compound Application:
-
Protective: 24 hours before inoculation, spray a group of plants with the test compound formulated as an emulsifiable concentrate.
-
Curative: 48 hours after inoculation, spray a different group of plants with the same compound formulation.
-
Control: A third group is sprayed with a blank formulation (no active ingredient).
-
-
Incubation: Return all plants to the greenhouse and allow 7-10 days for disease symptoms to develop.
-
Disease Assessment: Visually score the disease severity on each leaf, typically as the percentage of leaf area covered by lesions or pustules.
-
Data Analysis: Calculate the mean disease severity for each treatment group. Determine the percent disease control using Abbott's formula relative to the control group.
-
Caption: General workflow for greenhouse-based in vivo evaluation of fungicides.
Interpreting In Vivo Data
The in vivo data reveals the practical performance. A high percentage of disease control at a low application rate is the desired outcome.
| Derivative Example | In Vitro EC50 (µM) vs. R. solani | In Vivo Disease Control (%) vs. R. solani on Cotton (at 50 g/ha) |
| Compound C | 1.15 | 92% |
| Compound D | 25.6 | 75% |
| Compound E | 0.98 | 35% |
| Carboxin (Control) | 1.50 | 88% |
Note: Data is representative and designed to illustrate the potential for correlation or divergence between in vitro and in vivo results.[6][8][9]
Part III: Bridging the Gap – The In Vitro to In Vivo Correlation
The central challenge in drug and pesticide development is translating in vitro potency into in vivo efficacy.[10][11] As seen in the table above, Compound C shows a good correlation: high in vitro potency translates to excellent in vivo control. Compound D, while weaker in vitro, still performs reasonably well in vivo. Most critically, Compound E, despite being highly potent in vitro, fails in the plant assay. Understanding the reasons for this discrepancy is key to successful lead optimization.
Several factors govern this translation:
-
Physicochemical Properties: A compound's solubility, stability (to UV light and pH), and lipophilicity (log P) are critical.[10] A highly potent but insoluble compound cannot be absorbed by the plant roots or leaves.
-
Pharmacokinetics (Systemicity): For this class of fungicides, the ability to move within the plant is crucial.[7] This involves absorption through the cuticle or roots (uptake), movement through the xylem and phloem (translocation), and the rate at which the plant metabolizes the compound. A molecule that is rapidly metabolized into an inactive form will have poor efficacy regardless of its initial potency.
-
Host-Pathogen-Compound Interaction: The in vivo environment is a three-way interaction. The plant's surface characteristics, metabolic enzymes, and the pathogen's specific infection strategy all influence the outcome in ways that a petri dish cannot replicate.
-
Formulation: The delivery system is critical in vivo. Adjuvants, surfactants, and emulsifiers used in the formulation can dramatically enhance a compound's ability to adhere to, penetrate, and be absorbed by the plant.
Caption: Key factors mediating the translation from in vitro potency to in vivo efficacy.
Conclusion
The evaluation of this compound derivatives requires a synergistic approach that leverages the strengths of both in vitro and in vivo methodologies. In vitro assays serve as an efficient engine for identifying compounds with high intrinsic potency and for establishing structure-activity relationships at the molecular level. However, these results must be viewed as a prerequisite, not a guarantee, of success.
In vivo studies provide the indispensable, real-world test of a compound's practical utility. The discrepancies often observed between these two domains are not failures of the models, but rather valuable data points that illuminate the complex roles of pharmacokinetics, metabolism, and formulation. By systematically analyzing both sets of data, researchers can make more informed decisions, optimizing not just for target inhibition but for the multifaceted properties required for a successful and effective fungicidal agent.
References
-
Wikipedia. Carboxin. [Link]
-
Graybill, J. R., & Drutz, D. J. (1987). In vivo models: evaluating antifungal agents. Methods and Findings in Experimental and Clinical Pharmacology, 9(11), 729–738. [Link]
-
Huppert, M., Sun, S. H., & Gross, A. J. (1971). Evaluation of an Experimental Animal Model for Testing Antifungal Substances. Applied Microbiology, 22(3), 367–372. [Link]
-
Humphrey, M. J., & Ringrose, P. S. (1986). Fluconazole and other azoles: translation of in vitro activity to in vivo and clinical efficacy. Reviews of Infectious Diseases, 8(Suppl 3), S326–S337. [Link]
-
National Agricultural Library. Animal Model Testing of Chemosensitizing Agents of Antifungal Drugs. [Link]
-
Abe, K., Emi, Y., & Toge, T. (1990). [In vitro chemosensitivity test: succinate dehydrogenase inhibition (SDI) test]. Rinsho Byori. The Japanese Journal of Clinical Pathology, 38(1), 14–18. [Link]
-
PubChem. Carboxin. [Link]
-
Borovkova, K. E., Makarova, M. N., Nikiforova, L. R., & Salmova, J. V. (2021). Animal models of fungal infections. Laboratory Animals for Science, (3). [Link]
-
MDPI. Host Pathogen Relations: Exploring Animal Models for Fungal Pathogens. [Link]
-
Li, H., et al. (2019). Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. Journal of Agricultural and Food Chemistry, 67(49), 13498–13507. [Link]
-
ResearchGate. Measurement of Succinate Dehydrogenase Activity (in vitro) of 12 SDHIs. [Link]
-
Iftikhar, S., et al. (2022). Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. Scientific Reports, 12(1), 2139. [Link]
-
Semantic Scholar. In vitro and in vivo toxicity of fungicides and biofungicides for the control of verticillium and fusarium wilt of pepper. [Link]
-
PubChem. This compound. [Link]
-
Frampton, C. S., Frampton, E. S., & Thomson, P. A. (2018). Two polymorphic forms of the oxathiin systemic fungicide active carboxine. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 12), 1741–1745. [Link]
-
ResearchGate. (PDF) In vitro and in vivo toxicity of fungicides and biofungicides for the control of Verticillium and Fusarium wilt of pepper. [Link]
-
Sygnature Discovery. In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. [Link]
-
National Institutes of Health. 2-Methyl-4,4-dioxo-N-phenyl-5,6-dihydro-1,4-oxathiine-3-carboxamide (Oxycarboxin). [Link]
Sources
- 1. Carboxin - Wikipedia [en.wikipedia.org]
- 2. Carboxin | C12H13NO2S | CID 21307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. [In vitro chemosensitivity test: succinate dehydrogenase inhibition (SDI) test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two polymorphic forms of the oxathiin systemic fungicide active carboxine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] In vitro and in vivo toxicity of fungicides and biofungicides for the control of verticillium and fusarium wilt of pepper | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Fluconazole and other azoles: translation of in vitro activity to in vivo and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Fungicides Based on the "2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid" Scaffold
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive examination of the cross-reactivity profiles of fungicides derived from the foundational 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid structure. This guide moves beyond mere protocol listings to explore the causal biochemistry and molecular genetics that govern the performance and limitations of this vital class of agricultural compounds. As your senior application scientist, my objective is to provide you with the foundational knowledge and actionable experimental frameworks necessary to design, execute, and interpret cross-reactivity studies with scientific rigor.
The fungicides born from this chemical scaffold, notably Carboxin and its analogue Oxycarboxin, were pioneers. They heralded the era of systemic fungicides with a specific, single-site mode of action, laying the groundwork for the entire Succinate Dehydrogenase Inhibitor (SDHI) class, now categorized under the Fungicide Resistance Action Committee (FRAC) Code 7.[1][2] Understanding their behavior is not merely an academic exercise; it is fundamental to developing next-generation fungicides and implementing sustainable resistance management strategies.
The Molecular Target: Succinate Dehydrogenase (Complex II)
To comprehend the function and potential for cross-reactivity of these fungicides, we must first understand their target: the succinate dehydrogenase (SDH) enzyme complex. SDH, also known as Complex II, is a critical enzyme embedded in the inner mitochondrial membrane.[3] It holds a unique position in cellular metabolism, participating in both the Krebs (tricarboxylic acid) cycle and the electron transport chain.[4][5]
-
In the Krebs Cycle: SDH catalyzes the oxidation of succinate to fumarate.
-
In the Electron Transport Chain: It transfers electrons from succinate directly to the ubiquinone pool, bypassing Complex I.
Fungicides derived from the oxathiine carboxamide structure act by competitively binding to the ubiquinone-binding site (Q-site) of the SDH complex.[6][7] This blockage halts the electron flow from succinate, effectively shutting down mitochondrial respiration and depriving the fungal cell of the energy (ATP) required for growth and proliferation.[2]
Caption: Mechanism of SDHI fungicides targeting Complex II.
Comparative Profile: Carboxin and Oxycarboxin
Carboxin was the first commercially successful SDHI fungicide, introduced in the late 1960s.[2][8] Its sulfone analogue, Oxycarboxin, was developed shortly thereafter.[7][9] While sharing the same core mechanism, their structural differences impart distinct properties.
| Feature | Carboxin | Oxycarboxin | References |
| Chemical Structure | 5,6-dihydro-2-methyl-1,4-oxathiin -3-carboxanilide | 5,6-dihydro-2-methyl-1,4-oxathiin -3-carboxanilide-4,4-dioxide | [6][10][11][12] |
| Primary Spectrum | Primarily effective against Basidiomycetes (e.g., rusts, smuts) | Primarily effective against rust diseases | [6][7][9] |
| Systemic Action | Yes, absorbed by roots and translocated within the plant | Yes, systemic with curative action | [9][13] |
| Key Characteristic | The foundational first-generation SDHI | A sulfone analogue of Carboxin, formed by oxidation | [7][9][11] |
| Environmental Fate | Can be oxidized to its sulfoxide and the more stable Oxycarboxin | More resistant to further oxidation and generally more persistent | [10][14] |
The Nuances of Cross-Reactivity in SDHIs
In fungicide science, "cross-resistance" typically implies that a pathogen resistant to one fungicide in a specific FRAC group will be resistant to all other fungicides in that same group.[15] However, for the SDHI class (FRAC Group 7), this is not always the case. The phenomenon is more accurately described as differential or partial cross-resistance .[16]
The underlying cause is the diversity of point mutations that can occur in the genes encoding the SDH enzyme subunits (SdhB, SdhC, and SdhD).[17] A specific amino acid substitution that dramatically reduces the binding affinity of one SDHI molecule may have a much smaller impact on a structurally different SDHI, even though they target the same enzyme site.[16][17] This makes comprehensive cross-reactivity testing essential for effective resistance management and the development of new SDHI compounds.
Experimental Design for Cross-Reactivity Assessment
A robust cross-reactivity study follows a logical progression from high-throughput in vitro screening to confirmatory in vivo testing. The goal is to determine the Effective Concentration (EC₅₀)—the concentration of a fungicide that inhibits 50% of fungal growth—for a panel of fungicides against various fungal isolates.
Caption: Standardized workflow for in vitro fungicide cross-reactivity testing.
Protocol 1: In Vitro Microtiter Plate Assay (High-Throughput)
This method is ideal for screening multiple isolates against a wide range of fungicide concentrations to determine EC₅₀ values efficiently.[18]
Causality: By using a liquid medium, this assay measures the inhibitory effect on the overall proliferation of the fungus (spore germination and hyphal growth), providing a quantitative measure of sensitivity in a high-throughput format.
-
Isolate Preparation:
-
Grow fungal isolates on a suitable medium (e.g., Potato Dextrose Agar - PDA) until actively growing.
-
Prepare a spore suspension by flooding the plate with sterile water containing a surfactant (e.g., 0.05% Tween-20) and scraping the surface.
-
Adjust the spore concentration to a standardized value (e.g., 1 x 10⁴ spores/mL) using a hemocytometer.
-
-
Fungicide Preparation:
-
Prepare a high-concentration stock solution of each test fungicide in a suitable solvent (e.g., DMSO).
-
Create a series of 2x final concentration serial dilutions in the appropriate liquid growth medium (e.g., Potato Dextrose Broth - PDB).
-
-
Assay Setup (96-well plate):
-
To each well, add 50 µL of the 2x fungicide dilution.
-
Add 50 µL of the standardized spore suspension to each well.
-
Include control wells:
-
Positive Control: 50 µL medium + 50 µL spore suspension (no fungicide).
-
Negative Control: 100 µL medium only (no spores).
-
Solvent Control: 50 µL medium with the highest concentration of solvent + 50 µL spore suspension.
-
-
Use at least three technical replicates for each condition.
-
-
Incubation & Measurement:
-
Seal the plate and incubate under optimal growth conditions (e.g., 25°C in the dark).
-
Measure the optical density (OD) at 620 nm at 24, 48, and 72 hours.
-
-
Data Analysis:
-
Subtract the OD of the negative control from all other readings.
-
Normalize the data by expressing growth in treated wells as a percentage of the positive control.
-
Plot the percentage of growth inhibition versus the log of the fungicide concentration and use a non-linear regression model to calculate the EC₅₀ value.
-
Protocol 2: In Vivo Whole Plant Assay (Confirmatory)
This protocol validates in vitro findings in a more realistic biological system, assessing the fungicide's ability to be absorbed, translocated, and protect the host plant.[19][20]
Causality: This assay moves beyond simple fungitoxicity to evaluate the compound's systemic properties and efficacy in the context of the host-pathogen interaction, which can be influenced by plant metabolism and physical barriers.
-
Plant Propagation: Grow susceptible host plants from seed in sterile soil under controlled greenhouse conditions until they reach a suitable growth stage (e.g., two true leaves).
-
Fungicide Application:
-
Seed Treatment: Treat seeds with a known concentration of the fungicide formulation before planting.
-
Foliar Spray: Apply the fungicide as a fine mist to the foliage until runoff, using a formulation with appropriate adjuvants. Include a mock-treated control group.
-
-
Pathogen Inoculation:
-
24-48 hours after fungicide application, inoculate both treated and control plants with a standardized spore suspension of the target pathogen.
-
Ensure a high-humidity environment post-inoculation to promote infection.
-
-
Incubation & Disease Assessment:
-
Maintain plants in a controlled environment conducive to disease development.
-
After a set period (e.g., 7-14 days), assess disease severity. This can be done by measuring the percentage of leaf area affected, lesion size, or using a disease severity scale (e.g., 0-5).
-
-
Data Analysis:
-
Calculate the percent disease control for each treatment relative to the inoculated, untreated control.
-
Compare the performance of different fungicides to establish their relative in vivo efficacy and confirm cross-reactivity patterns observed in vitro.
-
Molecular Basis for Differential Cross-Reactivity
Resistance to SDHI fungicides is predominantly caused by single nucleotide polymorphisms (SNPs) in the SdhB, SdhC, or SdhD genes, which encode the subunits forming the ubiquinone-binding pocket.[4][21] The location and specific amino acid change dictate the resistance profile.
Caption: Logical flow from gene mutation to differential resistance phenotype.
The following table summarizes key mutations and their observed impact on sensitivity to different SDHI fungicides, illustrating the concept of partial cross-resistance.
| Pathogen | Sdh Subunit | Mutation | Impact on Carboxin/Boscalid | Impact on Newer SDHIs (e.g., Fluopyram, Fluxapyroxad) | References |
| Alternaria alternata | SdhC | H134R | High Resistance | Low to Moderate Resistance | [17] |
| Alternaria solani | SdhB | H278Y | High Resistance | Hypersensitive to Fluopyram | [16] |
| Botrytis cinerea | SdhB | H272R/Y | High Resistance | Variable; can retain sensitivity to Fluopyram, Pydiflumetofen | [21] |
| Botrytis cinerea | SdhB | P225F | High Resistance | Broad cross-resistance to many SDHIs | [21] |
Note: This table is illustrative. The exact resistance factor can vary by isolate and specific SDHI compound.
Concluding Remarks
The fungicides derived from this compound are not merely historical footnotes; they are the progenitors of a critically important class of agricultural tools. A thorough understanding of their mechanism reveals that while they all target the same enzyme, the evolution of fungal populations has led to complex and varied cross-reactivity profiles. The key takeaway for a research professional is that resistance to one SDHI does not axiomatically confer resistance to all. This molecular nuance provides both a challenge for resistance management and an opportunity for the rational design of new fungicides capable of overcoming existing resistance mechanisms. The experimental frameworks provided herein offer a validated pathway to dissecting these complex interactions, ensuring that future research and development in this area is built on a solid foundation of empirical data.
References
-
Pradhan, S., et al. (2012). Mechanism of action of carboxin and the development of resistance in yeast. Journal of Biosciences. Available at: [Link]
-
Wikipedia. (2023). Carboxin. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Carboxin. PubChem Compound Database. Available at: [Link]
-
Foundation for Arable Research (FAR). (2022). Succinate dehydrogenase inhibitor (SDHI) [Group 7] resistance management strategy. Available at: [Link]
-
e-Krishi Shiksha. (n.d.). SYSTEMIC FUNGICIDES – Benomyl, carboxin, oxycarboxin, Metalaxyl, Carbendazim. Available at: [Link]
-
ANSES. (2019). Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal. French Agency for Food, Environmental and Occupational Health & Safety. Available at: [Link]
-
Chen, F., et al. (2023). Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management. Phytopathology®. Available at: [Link]
-
Benit, P., et al. (2023). SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex. Environment International. Available at: [Link]
-
Fan, Z., et al. (2022). Mutations in Sdh Gene Subunits Confer Different Cross-Resistance Patterns to SDHI Fungicides in Alternaria alternata Causing Alternaria Leaf Spot of Almond in California. Plant Disease. Available at: [Link]
-
University of Georgia Extension. (2019). SDHI fungicides and turfgrass disease control: An overview. Turf and Ornamental Pest Management. Available at: [Link]
-
American Chemical Society. (n.d.). Discovery of succinate dehydrogenase fungicide via computational substitution optimization. Available at: [Link]
-
Bange, M., et al. (2019). SDHI cross-resistance pattern of Alternaria solani field mutants and consequences for Early Blight control. Julius-Kühn-Archiv. Available at: [Link]
-
Al-abed, A. A., et al. (2023). Cross-Resistance of Succinate Dehydrogenase Inhibitors (SDHI) in Botrytis cinerea and Development of Molecular Diagnostic Tools for SDHI Resistance Detection. PhytoFrontiers™. Available at: [Link]
-
Trade Science Inc. (2021). Genetic Polymorphisms Associated to SDHI Fungicides Resistance. BioTechnology: An Indian Journal. Available at: [Link]
-
Jørgensen, L. N., et al. (2022). Cross-resistance between SDHI fungicides based on sensitivity data... ResearchGate. Available at: [Link]
-
Lucas, J. A. (2023). Molecular evolution and mechanisms of fungicide resistance in plant pathogenic fungi. Burleigh Dodds Science Publishing. Available at: [Link]
-
Zhang, C., et al. (2014). Molecular Basis of Resistance of Phytopathogenic Fungi to Several Site-Specific Fungicides. Journal of Integrative Agriculture. Available at: [Link]
-
FRAC. (n.d.). SDHI Fungicides. Fungicide Resistance Action Committee. Available at: [Link]
-
Delarze, E., et al. (2022). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi. Available at: [Link]
-
Tucker, A. N., & Tappel, A. L. (1974). Effect of the Systemic Fungicide Carboxin on Electron Transport Function in Membranes of Micrococcus Denitrificans. Journal of Bacteriology. Available at: [Link]
-
Daami-Remadi, K., et al. (2009). In vitro and in vivo Evaluation of Some Biofungicides for Potato Fusarium Wilt Biocontrol. Tunisian Journal of Plant Protection. Available at: [Link]
-
Al-Abed, A. A., et al. (2023). Cross-Resistance of Succinate Dehydrogenase Inhibitors (SDHI) in Botrytis cinerea and Development of Molecular Diagnostic Tools for SDHI Resistance Detection. APS Journals. Available at: [Link]
-
Mihajlović, M., et al. (2017). In vitro and in vivo toxicity of fungicides and biofungicides for the control of Verticillium and Fusarium wilt of pepper. ResearchGate. Available at: [Link]
-
Khan, M., & Al-Masri, M. (2023). Resistance Mechanisms of Plant Pathogenic Fungi to Fungicide, Environmental Impacts of Fungicides, and Sustainable Solutions. PMC. Available at: [Link]
-
Divyabharathi, R., & Benagi, V. I. (2021). In vitro and In vivo evaluation of fungicides against F. udum f. sp. crotalariae in Sunhemp. International Journal of Advanced Biochemistry Research. Available at: [Link]
-
BASF New Zealand. (n.d.). Value of third generation SDHI fungicides. BASF Crop Solutions. Available at: [Link]
-
Wyenandt, A. (2020). Understanding the SDHI (FRAC group 7) Fungicides. Rutgers Plant and Pest Advisory. Available at: [Link]
-
Singh, R., et al. (2013). Evaluation of different fungicides and antagonists In vitro and In vivo condition against Alternaria blight of pigeonpea. ARCC Journals. Available at: [Link]
-
Duarte Hospital, A., et al. (2023). SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex. ResearchGate. Available at: [Link]
-
Grokipedia. (2026). Oxycarboxin. Available at: [Link]
-
Trade Science Inc. (n.d.). Synthesis and characterization of a systemic fungicide 5, 6-dihydro-2-methyl-1, 4-oxathiin-3-caboxanlido(Vitavax). BioTechnology: An Indian Journal. Available at: [Link]
-
Baughman, R. G., & Paulos, J. (2006). 2-Methyl-4,4-dioxo-N-phenyl-5,6-dihydro-1,4-oxathiine-3-carboxamide (Oxycarboxin). Acta Crystallographica Section E. Available at: [Link]
-
Wang, G. L., & Valent, B. (2017). The genetic and molecular basis of plant resistance to pathogens. Iowa State University Digital Repository. Available at: [Link]
-
Wikipedia. (2023). Oxycarboxin. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Oxycarboxin. PubChem Compound Database. Available at: [Link]
-
U.S. Environmental Protection Agency. (1981). 5, 6-Dihydro-2-Methyl-1, 4-Oxathiin-3-Carboxanilide (Carboxin) Pesticide Registration Standard. Available at: [Link]
-
Spadaro, D., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. PMC. Available at: [Link]
-
AERU. (n.d.). Oxycarboxin (Ref: F 461). University of Hertfordshire. Available at: [Link]
-
ChemBK. (n.d.). 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide. Available at: [Link]
-
U.S. Environmental Protection Agency. (2019). Carboxin and Oxycarboxin: Occupational and Residential Exposure and Risk Assessment in Support of Registration Review. Regulations.gov. Available at: [Link]
-
Fu, Z. Q., et al. (2017). Combining Fungicides and Prospective NPR1-Based “Just-in-Time” Immunomodulating Chemistries for Crop Protection. Frontiers in Plant Science. Available at: [Link]
-
da Silva, A. F. M., et al. (2024). A One Health Perspective on Aspergillus fumigatus in Brazilian Dry Foods: High Genetic Diversity and Azole Susceptibility. MDPI. Available at: [Link]
-
U.S. Environmental Protection Agency. (2021). Carboxin and Oxycarboxin Interim Registration Review Decision. Regulations.gov. Available at: [Link]
-
Jenkinson, P., & Parry, D. W. (n.d.). LABORATORY AND FIELD TESTING OF FUNGICIDES FOR CONTROL OF ERGOT IN WHEAT AND RYE. HGCA. Available at: [Link]
-
Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Available at: [Link]
Sources
- 1. resistance.nzpps.org [resistance.nzpps.org]
- 2. site.caes.uga.edu [site.caes.uga.edu]
- 3. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SDHI Fungicides | FRAC [frac.info]
- 5. Value of third generation SDHI fungicides | BASF Crop Solutions New Zealand [crop-solutions.basf.co.nz]
- 6. Carboxin - Wikipedia [en.wikipedia.org]
- 7. Oxycarboxin - Wikipedia [en.wikipedia.org]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. eagri.org [eagri.org]
- 10. Carboxin | C12H13NO2S | CID 21307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. grokipedia.com [grokipedia.com]
- 12. 2-Methyl-4,4-dioxo-N-phenyl-5,6-dihydro-1,4-oxathiine-3-carboxamide (Oxycarboxin) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxycarboxin (Ref: F 461) [sitem.herts.ac.uk]
- 14. echemi.com [echemi.com]
- 15. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 16. agro.au.dk [agro.au.dk]
- 17. Mutations in Sdh Gene Subunits Confer Different Cross-Resistance Patterns to SDHI Fungicides in Alternaria alternata Causing Alternaria Leaf Spot of Almond in California - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scialert.net [scialert.net]
- 20. researchgate.net [researchgate.net]
- 21. Cross-Resistance of Succinate Dehydrogenase Inhibitors (SDHI) in Botrytis cinerea and Development of Molecular Diagnostic Tools for SDHI Resistance Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking New Fungicide Derivatives Against Carboxin and Oxycarboxin
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy and Evolving Challenge of SDHI Fungicides
Since their introduction in the 1960s, Carboxin and its sulfone analogue Oxycarboxin have been foundational tools in the control of basidiomycete fungi, the causal agents of rusts and smuts in critical cereal crops[1][2][3]. Marketed as Vitavax® and Plantvax®, respectively, these first-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides ushered in an era of systemic, targeted fungal control[1][4][5]. Their specific mode of action—the disruption of fungal respiration—represented a significant leap forward from the broad-spectrum contact fungicides that preceded them[6].
However, the twin pressures of evolving fungal populations and the demand for broader-spectrum disease control have driven the development of next-generation SDHIs[1][5]. These newer derivatives, such as boscalid, fluxapyroxad, penthiopyrad, and benzovindiflupyr, promise enhanced efficacy and a wider range of target pathogens, including devastating ascomycetes[2][5][7]. For researchers and drug development professionals, the critical task is to rigorously benchmark these novel compounds against the established standards of Carboxin and Oxycarboxin.
This guide provides a comprehensive framework for this comparative analysis. It is designed not as a rigid template, but as a methodological and intellectual guide, grounding modern high-throughput techniques in the fundamental principles of mycology and biochemistry. We will explore the "why" behind the "how," ensuring that every protocol is a self-validating system for generating robust, publication-quality data.
The Mechanism of Action: Targeting the Fungal Powerhouse
The fungitoxicity of Carboxin, Oxycarboxin, and all subsequent SDHI derivatives stems from their ability to inhibit Complex II of the mitochondrial electron transport chain (ETC)[3][8]. This enzyme, succinate dehydrogenase (SDH), is a crucial metabolic hub, linking the Krebs cycle (tricarboxylic acid cycle) to cellular respiration[1][9].
By binding to the ubiquinone (Q) binding site of the SDH enzyme, these fungicides physically block the oxidation of succinate to fumarate[2][4][10][11]. This blockage has a dual effect: it halts the Krebs cycle and prevents the transfer of electrons to the ETC. The ultimate consequence is a catastrophic failure of ATP synthesis, leading to energy starvation and fungal cell death[10][11][12].
Diagram 1: The Fungal Mitochondrial Electron Transport Chain This diagram illustrates the site of action for SDHI fungicides within the fungal respiratory system.
Caption: Site of action for SDHI fungicides in the mitochondrial ETC.
Part 1: In Vitro Benchmarking Protocols
The foundation of any comparative efficacy study is robust in vitro analysis. These assays provide a rapid, cost-effective method to determine the intrinsic activity of a compound against a specific fungal pathogen under controlled laboratory conditions.
Experiment 1: Mycelial Growth Inhibition Assay (Poisoned Food Technique)
This is the gold-standard method for determining the concentration at which a fungicide inhibits fungal growth. The output, an EC₅₀ value (Effective Concentration for 50% inhibition), is a critical metric for comparison.
Causality Behind Experimental Choices:
-
Medium: Potato Dextrose Agar (PDA) is a general-purpose medium that supports robust mycelial growth for a wide range of fungi. Using a standardized medium ensures reproducibility.
-
Fungicide Incorporation: Adding the fungicide to molten agar ensures even distribution. A solvent control (e.g., DMSO) is crucial to confirm that the solvent itself has no antifungal properties.
-
Inoculum: Using a mycelial plug from the leading edge of an actively growing culture ensures the use of young, vigorous hyphae, leading to more consistent growth and results.
-
Measurement: Measuring colony diameter at right angles accounts for any irregularities in colony shape, providing a more accurate assessment of growth.
Step-by-Step Protocol:
-
Prepare Fungicide Stock Solutions: Dissolve the new derivative, Carboxin, and Oxycarboxin in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions (e.g., 10,000 ppm).
-
Prepare Amended Media: Autoclave Potato Dextrose Agar (PDA). Allow it to cool in a 50°C water bath.
-
Serial Dilutions: Add the appropriate volume of fungicide stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 ppm). Also prepare a solvent-only control and a true negative control (PDA only).
-
Plate Pouring: Pour approximately 20 mL of the amended PDA into 90 mm Petri dishes. Allow them to solidify.
-
Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the actively growing edge of a 5-7 day old culture of the target fungus (e.g., Rhizoctonia solani, Ustilago nuda).
-
Incubation: Place the mycelial plug, mycelium-side down, in the center of each prepared plate. Incubate at a suitable temperature (e.g., 25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Calculation: Calculate the percentage of mycelial growth inhibition (MGI) using the Abbott formula[13]:
-
MGI (%) = [(C - T) / C] × 100
-
Where C is the average diameter of the colony in the control, and T is the average diameter of the colony in the treatment.
-
-
EC₅₀ Determination: Use statistical software to perform a probit or logistic regression analysis of the inhibition percentages against the log-transformed fungicide concentrations to determine the EC₅₀ value.
Diagram 2: Workflow for In Vitro Mycelial Growth Inhibition Assay This workflow outlines the key steps from preparation to data analysis.
Caption: Workflow for determining fungicide EC₅₀ values in vitro.
Part 2: In Vivo and Greenhouse Benchmarking
While in vitro data is essential, it does not fully replicate the complex interactions between the host plant, the pathogen, and the fungicide. Greenhouse trials are the critical next step to evaluate a compound's performance under more realistic conditions, assessing its systemic activity, phytotoxicity, and curative vs. preventative properties.
Experiment 2: Seed Treatment Efficacy Trial (Preventative)
This protocol is particularly relevant for benchmarking against Carboxin, which is widely used as a seed treatment[14].
Causality Behind Experimental Choices:
-
Randomized Complete Block Design: This experimental design minimizes the effects of environmental gradients within the greenhouse (e.g., light, temperature), ensuring that observed differences are due to the treatments[15].
-
Inoculum Application: Using a soil drench with a known quantity of pathogen inoculum ensures consistent disease pressure across all replicates.
-
Disease Severity Index: A standardized rating scale (e.g., 0-5) allows for quantitative, objective assessment of disease symptoms, rather than subjective observation.
Step-by-Step Protocol:
-
Fungicide Seed Treatment: Prepare treatment slurries of the new derivative and Carboxin at designated application rates (e.g., g a.i./100 kg seed). Treat a known weight of seeds (e.g., wheat, barley) for each treatment group, ensuring even coating. Include an untreated control group.
-
Planting: Plant the treated seeds in pots containing a sterile potting mix. Arrange the pots in a randomized complete block design in a greenhouse with controlled temperature and light conditions.
-
Pathogen Inoculation: After a set period (e.g., 7 days post-emergence), inoculate the soil in each pot with a standardized suspension of the target pathogen (e.g., Rhizoctonia solani).
-
Incubation and Growth: Maintain the plants under conditions conducive to disease development for a specified period (e.g., 21-28 days).
-
Data Collection:
-
Stand Count: Record the number of emerged seedlings in each pot.
-
Disease Severity: Carefully uproot the plants and wash the roots. Rate the severity of root rot or other symptoms using a 0-5 scale (0 = no symptoms, 5 = severe rot/plant death).
-
Plant Vigor: Measure plant height and shoot dry weight.
-
-
Data Analysis: Use Analysis of Variance (ANOVA) to compare the means of the collected data (disease severity, plant height, etc.) between treatment groups.
Data Presentation and Interpretation
All quantitative data must be summarized for clear comparison. The goal is to build a comprehensive picture of the new derivative's performance profile relative to the benchmarks.
Table 1: Comparative In Vitro Efficacy (EC₅₀ in µg/mL) of SDHI Fungicides
| Fungal Pathogen | Carboxin | Oxycarboxin | New Derivative X | Boscalid | Benzovindiflupyr | Reference |
| Rhizoctonia solani | 5.0 | - | 0.85 | - | - | [16] |
| Ustilago nuda | - | - | <0.5 | - | - | Hypothetical |
| Botrytis cinerea | >100 | >100 | 1.20 | 13.45 | - | [10] |
| Colletotrichum siamense | >100 | >100 | 0.95 | >100 | 0.12-0.73 | [12] |
| Note: Data is compiled from multiple sources and hypothetical values for illustrative purposes. Direct comparison requires testing under identical conditions. |
Table 2: Greenhouse Seed Treatment Efficacy Against Rhizoctonia solani on Barley
| Treatment (g a.i. / 100kg seed) | Disease Severity Index (0-5) | Plant Height (cm) | Shoot Dry Weight (g) |
| Untreated Control | 4.2 a | 15.1 c | 0.85 c |
| Carboxin (50g) | 1.5 b | 22.4 b | 1.50 b |
| New Derivative X (25g) | 0.8 c | 25.6 a | 1.85 a |
| New Derivative X (50g) | 0.5 c | 26.1 a | 1.91 a |
| Means in a column followed by the same letter are not significantly different (P < 0.05) according to Tukey's HSD test. |
The Critical Context: Fungicide Resistance
The single-site mode of action of SDHIs makes them prone to the development of resistance[1][3][8]. Resistance typically arises from single-point mutations in the genes encoding the SDH enzyme subunits (SdhB, SdhC, SdhD), which reduce the binding affinity of the fungicide[3][17].
A crucial aspect of benchmarking a new derivative is to assess its efficacy against pathogen isolates with known resistance to older SDHIs. Cross-resistance patterns within the SDHI class are complex; a mutation conferring resistance to boscalid may not necessarily confer the same level of resistance to fluopyram or a novel compound[1][8]. Therefore, including resistant strains in the in vitro and in vivo assays described above is not just recommended, it is essential for defining the true value and strategic fit of a new molecule. The Fungicide Resistance Action Committee (FRAC) provides invaluable guidelines and recommendations for managing SDHI resistance, which should be consulted[3][14][18][19].
Conclusion
Benchmarking new fungicide derivatives against established standards like Carboxin and Oxycarboxin is a multi-faceted process that demands scientific rigor and a deep understanding of the underlying biological principles. By moving systematically from in vitro EC₅₀ determination to carefully designed greenhouse trials, researchers can build a robust data package that clearly defines a new compound's spectrum of activity, potency, and potential role in modern disease management strategies. This disciplined, evidence-based approach is paramount to developing the next generation of fungicides that are not only effective but also durable in the face of evolving fungal pathogens.
References
-
Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. Phytopathology, 103(9), 880-887. [Link]
-
American Phytopathological Society. (n.d.). Guidelines for Evaluating the Efficacy of Fungicides, Bactericides, and Nematicides. APSnet. [Link]
-
Iftikhar, S., et al. (2022). Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. 3 Biotech, 12(4), 86. [Link]
-
Stammler, G., et al. (2023). THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. ResearchGate. [Link]
-
New Zealand Plant Protection Society. (2022). Succinate dehydrogenase inhibitor (SDHI) [Group 7] resistance management strategy. [Link]
-
Fungicide Resistance Action Committee. (2021). Summary of Fungicide Resistance Management Guidelines by FRAC Working Group (WG) and Expert Fora (EF) relevant for Soybean. FRAC.info. [Link]
-
ResearchGate. (n.d.). Succinate dehydrogenase inhibitor fungicides and the modifications on the bridge. [Link]
-
Fungicide Resistance Action Committee. (n.d.). SDHI Fungicides. FRAC.info. [Link]
-
ResearchGate. (n.d.). Mycelial growth assay in vitro. Percentage of inhibition of mycelial growth (MGI). [Link]
-
Marcianò, D., & Toffolatti, S. L. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Microorganisms, 11(2), 350. [Link]
-
Fungicide Resistance Action Committee. (2015). Protocol of the discussions and use recommendations of the SDHI Working Group. FRAC.info. [Link]
-
Conidia Coniphy. (n.d.). How do we test the efficacy of phytosanitary products?. [Link]
-
Microbe Investigations. (2024). Efficacy Testing of Pesticides Against Fungal Pathogens. [Link]
-
ResearchGate. (2023). (PDF) Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. [Link]
-
Han, J., et al. (2022). Comparative Transcriptome Analyses Reveal Conserved and Distinct Mechanisms of the SDHI Fungicide Benzovindiflupyr Inhibiting Colletotrichum. Phytopathology, 112(10), 2195-2206. [Link]
-
Shcherbakova, L., et al. (2023). Antifungal activity of a novel synthetic polymer M451 against phytopathogens. Frontiers in Microbiology, 14, 1177695. [Link]
-
Hawrylak-Nowak, B., et al. (2021). Antifungal Effect of Plant Extracts on the Growth of the Cereal Pathogen Fusarium spp.—An In Vitro Study. Plants, 10(4), 785. [Link]
-
ResearchGate. (n.d.). In vitro inhibition of mycelial growth of plant pathogenic fungi by Streptomyces strains. [Link]
-
Al-Askar, A. A., et al. (2022). Initial In Vitro Assessment of the Antifungal Activity of Aqueous Extracts from Three Invasive Plant Species. Plants, 11(15), 2026. [Link]
-
Spina, A., & Amico, S. L. (2020). Biological Methodologies on SDHI Fungicides to Assess Reductions of Sensitivity and Activity on Venturia inaequalis and Cross-Resistance Tests. American Journal of Plant Sciences, 11, 194-205. [Link]
-
Chase, A. R. (n.d.). Getting The Most From Your Fungicides: Application Rate, Interval & Timing. Greenhouse Grower. [Link]
-
Gómez-Guillamón, M., et al. (2021). Resistance to the SDHI Fungicides Boscalid and Fluopyram in Podosphaera xanthii Populations from Commercial Cucurbit Fields in Spain. Journal of Fungi, 7(9), 748. [Link]
-
Fisher, P., & Blanchard, M. (2013). Conducting Onsite Greenhouse Trials. GrowerTalks. [Link]
-
Odvody, G. N., et al. (2003). Laboratory, Greenhouse, and Field Assessment of Fourteen Fungicides for Activity Against Claviceps africana, Causal Agent of Sorghum Ergot. Plant Disease, 87(7), 786-790. [Link]
-
Wyenandt, A. (2020). Understanding the SDHI (FRAC group 7) Fungicides. Rutgers Plant and Pest Advisory. [Link]
-
Gauthier, N. (2022, September 20). Building a Fungicide Program for Common Greenhouse Diseases [Video]. YouTube. [Link]
-
Fungicide Resistance Action Committee. (n.d.). Fungicide Resistance Management. FRAC.info. [Link]
-
Mycorrhizal Applications. (2023). Greenhouse Trial Protocol & Analysis. [Link]
-
Lamberth, C. (2022). Latest Research Trends in Agrochemical Fungicides: Any Learnings for Pharmaceutical Antifungals?. Journal of Medicinal Chemistry, 65(11), 7593-7607. [Link]
-
The Pharma Innovation Journal. (2024). Efficacy of different fungicides against Rhizoctonia bataticola causing Soybean root rot. [Link]
-
The Pharma Innovation Journal. (2020). Efficacy of different fungicides and weedicides against Macrophomina phaseolina (Tassi) Goid causing groundnut root rot. [Link]
-
Journal of Emerging Technologies and Innovative Research. (2019). Carboxin: A Promising Systematic Agricultural Fungicide. [Link]
-
ResearchGate. (2021). (PDF) Changing trends in discovery of new fungicides: a perspective. [Link]
Sources
- 1. A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resistance.nzpps.org [resistance.nzpps.org]
- 3. SDHI Fungicides | FRAC [frac.info]
- 4. canadacommons.ca [canadacommons.ca]
- 5. Latest Research Trends in Agrochemical Fungicides: Any Learnings for Pharmaceutical Antifungals? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 9. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 13. mdpi.com [mdpi.com]
- 14. frac.info [frac.info]
- 15. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 16. jetir.org [jetir.org]
- 17. Resistance to the SDHI Fungicides Boscalid and Fluopyram in Podosphaera xanthii Populations from Commercial Cucurbit Fields in Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. frac.info [frac.info]
- 19. Fungicide Resistance Management | FRAC [frac.info]
A Comparative Guide to Reference Standards in the Analysis of Carboxin: A Focus on 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the integrity of quantitative analysis hinges on the quality and appropriateness of the reference standards employed. This guide offers an in-depth technical comparison of reference standards for the analysis of Carboxin, a systemic fungicide. We will focus on the utility of 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid , the foundational carboxylic acid precursor to Carboxin, and compare its performance with the active ingredient itself and other relevant alternatives. This document is designed to provide you with the expertise to make informed decisions when selecting the most suitable reference standard for your analytical needs, ensuring the trustworthiness and accuracy of your results.
The Critical Role of Reference Standards in Fungicide Analysis
Reference standards are highly characterized materials used to ensure the accuracy and precision of analytical measurements. In the context of pesticide analysis, they are indispensable for the quantification of active ingredients in formulations, the monitoring of residues in environmental and food samples, and for conducting stability studies. The choice of a reference standard directly impacts the reliability and validity of the analytical data generated.
Carboxin, an anilide fungicide, functions by inhibiting the succinate dehydrogenase (SDH) enzyme in fungi.[1] Its analysis is crucial for regulatory compliance, quality control, and risk assessment. The selection of an appropriate reference standard for Carboxin and its related compounds is therefore a critical step in method development and validation.
Profiling the Candidates: A Head-to-Head Comparison
The primary candidates for a reference standard in Carboxin analysis are Carboxin itself and its immediate precursor, this compound. Each presents distinct advantages and disadvantages depending on the analytical objective.
| Feature | This compound | Carboxin (Certified Reference Material) | Alternative SDHI Fungicides (e.g., Boscalid, Fluopyram) |
| Primary Use Case | - Stability-indicating methods- Analysis of degradation pathways- Quantification of the acid metabolite | - Potency testing of Carboxin formulations- Residue analysis of the parent compound- Primary calibrant in most routine methods | - Method validation for broader spectrum SDHI analysis- Comparative efficacy studies- Cross-reactivity and specificity testing |
| Purity & Certification | Typically available as a chemical reagent with stated purity (e.g., 95-97%).[2][3] May not always be a Certified Reference Material (CRM). | Widely available as a high-purity Certified Reference Material (CRM) from various suppliers (e.g., >99% purity).[4][5] Accompanied by a Certificate of Analysis (CoA). | Available as CRMs with high purity and comprehensive CoAs. |
| Solubility | Good solubility in polar organic solvents and aqueous bases. | Soluble in acetone, methanol, and other organic solvents; sparingly soluble in water.[6] | Varies depending on the specific compound. |
| Chromatographic Behavior | More polar than Carboxin, resulting in a shorter retention time on reversed-phase HPLC columns. | Less polar, with a longer retention time on reversed-phase HPLC. | Retention times will vary based on their individual chemical structures. |
| Stability | Generally stable, but as a carboxylic acid, it can be susceptible to decarboxylation under certain conditions. | Chemically stable except to strong acids and alkalis.[7] Subject to photodegradation.[8] | Stability profiles are compound-specific. |
| Relevance to Degradation Studies | Direct relevance as a potential hydrolytic degradation product of Carboxin. | Essential for monitoring the disappearance of the parent compound in degradation studies. | Can be used to develop stability-indicating methods for a class of compounds. |
Expertise in Application: Selecting the Right Standard for the Job
The choice between this compound and Carboxin as a reference standard is dictated by the analytical goal.
When to Use this compound:
This standard is the logical choice when the analytical focus is on the degradation of Carboxin. In stability-indicating methods, it is crucial to separate the active ingredient from its potential degradation products.[9] Since the hydrolysis of the amide linkage in Carboxin would yield the carboxylic acid and aniline, having a certified standard of the acid is essential for:
-
Peak Identification: Confirming the identity of a degradation product in a chromatogram.
-
Quantification of Degradants: Accurately measuring the formation of the carboxylic acid over time under various stress conditions (e.g., acid/base hydrolysis, thermal stress).
-
Method Specificity: Demonstrating that the analytical method can resolve the parent compound from this key degradant.
When to Use Carboxin Certified Reference Material (CRM):
For the majority of routine analyses, a Carboxin CRM is the appropriate choice. Its high purity and comprehensive certification provide the metrological traceability required for:
-
Product Potency: Accurately determining the concentration of the active ingredient in commercial fungicide formulations.
-
Residue Analysis: Quantifying Carboxin residues in food and environmental samples to ensure compliance with maximum residue limits (MRLs).
-
Method Validation: Serving as the primary calibrant for establishing linearity, accuracy, and precision of analytical methods.[4]
The Role of Alternative SDHI Fungicide Standards:
Standards for other succinate dehydrogenase inhibitor (SDHI) fungicides, such as boscalid, fluopyram, and penthiopyrad, are valuable for:[10][11]
-
Developing Multi-Residue Methods: Creating analytical procedures capable of detecting and quantifying a range of SDHI fungicides in a single run.
-
Assessing Method Selectivity: Ensuring that the analytical method for Carboxin is not subject to interference from other structurally related fungicides.
-
Comparative Studies: Evaluating the relative performance and stability of different SDHI fungicides under the same experimental conditions.
Experimental Workflow: A Validated UPLC-UV Method for Carboxin and its Carboxylic Acid Degradant
This section provides a detailed protocol for a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method capable of separating and quantifying Carboxin and this compound. The causality behind each experimental choice is explained to ensure a self-validating system.
Preparation of Standards and Samples
-
Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 10 mg of Carboxin CRM and 10 mg of this compound reference standard into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with acetonitrile. Rationale: Acetonitrile is a versatile solvent for both compounds and is compatible with reversed-phase chromatography.
-
-
Working Standard Solutions:
-
Prepare a series of working standards by diluting the stock solutions with the mobile phase to cover the desired concentration range (e.g., 0.1 - 10 µg/mL). Rationale: Using the mobile phase as the diluent minimizes solvent effects during injection.
-
-
Forced Degradation Sample Preparation:
-
Acid Hydrolysis: To 1 mL of a 100 µg/mL Carboxin solution in acetonitrile, add 1 mL of 1 M HCl. Heat at 80°C for 24 hours. Cool and neutralize with 1 M NaOH.
-
Base Hydrolysis: To 1 mL of a 100 µg/mL Carboxin solution in acetonitrile, add 1 mL of 1 M NaOH. Heat at 80°C for 24 hours. Cool and neutralize with 1 M HCl.
-
Oxidative Degradation: To 1 mL of a 100 µg/mL Carboxin solution in acetonitrile, add 1 mL of 30% hydrogen peroxide. Store at room temperature for 24 hours.
-
Rationale: These stress conditions are designed to induce degradation and assess the method's ability to separate the parent compound from its degradants, including the target carboxylic acid.[9]
-
UPLC-UV Instrumentation and Conditions
| Parameter | Setting | Rationale |
| Instrument | UPLC system with a photodiode array (PDA) detector | UPLC provides faster analysis times and better resolution compared to conventional HPLC. A PDA detector allows for the monitoring of multiple wavelengths and spectral analysis for peak purity assessment. |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) | C18 columns are well-suited for the separation of moderately polar to nonpolar compounds like Carboxin and its carboxylic acid. The smaller particle size enhances efficiency. |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | Formic acid helps to control the ionization of the carboxylic acid and improves peak shape. The gradient elution allows for the separation of compounds with different polarities. |
| Gradient | 0-0.5 min, 95% A; 0.5-3.0 min, 95-5% A; 3.0-3.5 min, 5% A; 3.5-3.6 min, 5-95% A; 3.6-4.0 min, 95% A | A gradient elution is necessary to separate the more polar carboxylic acid from the less polar Carboxin in a reasonable time. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID UPLC column. |
| Column Temperature | 40°C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 2 µL | A small injection volume is used to prevent column overloading and maintain good peak shape. |
| Detection Wavelength | 220 nm | Both compounds exhibit UV absorbance at this wavelength, allowing for their simultaneous detection. |
Method Validation Parameters
The developed method should be validated according to ICH guidelines, assessing parameters such as:[5]
-
Specificity: Demonstrated by the separation of Carboxin from its degradation products in the forced degradation samples.
-
Linearity: Assessed by analyzing a series of standard solutions over the desired concentration range and evaluating the correlation coefficient (r²) of the calibration curve.
-
Accuracy: Determined by spike-recovery experiments in a relevant matrix.
-
Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Visualizing the Process and Relationships
Chemical Structures
Caption: Chemical structures of the reference standards.
Analytical Workflow
Caption: UPLC-UV method workflow from standard preparation to validation.
Conclusion: A Strategic Approach to Reference Standard Selection
The selection of a reference standard is a strategic decision that underpins the reliability of analytical data. While a Carboxin Certified Reference Material is the standard of choice for routine potency and residue analysis, This compound is an indispensable tool for developing robust, stability-indicating methods and for accurately characterizing the degradation profile of Carboxin.
By understanding the specific strengths and applications of each reference standard, researchers can ensure their analytical methods are not only accurate and precise but also fit for purpose. This guide provides the foundational knowledge and practical protocols to empower scientists in making these critical decisions, ultimately contributing to the generation of high-quality, defensible analytical data.
References
-
AERU. (n.d.). Carboxin (Ref: D 735). University of Hertfordshire. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2005). Environmental Fate and Ecological Risk Assessment for the Reregistration of Carboxin. Retrieved from [Link]
-
BioProcess International. (2014). Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. Retrieved from [Link]
-
International Council for Harmonisation. (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]
-
BEBPA. (n.d.). Reference Standards for Potency Assays. Retrieved from [Link]
-
Isidori, M., et al. (2012). Comparative abiotic or biotic degradation of carboxin by two Entisols with different surface properties or Pseudomonas aeruginosa strain: A toxicity study using the crustacean Thamnocephalus platyurus. ResearchGate. Retrieved from [Link]
- Pawar, S. V., et al. (2021). Development and Validation of Stability Indicating UPLC method for simultaneous Quantification of Imidacloprid, Carboxin and Captan in Pesticide Formulation. International Journal for Research in Applied Science & Engineering Technology, 9(6), 122-132.
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
European Medicines Agency. (2011). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]
-
PubChem. (n.d.). Carboxin. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Han, J., et al. (2015). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Journal of Proteome Research, 14(1), 538-547.
- Han, J., & Lin, K. (2013). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Analytical Chemistry, 85(21), 10498-10506.
- Blagojević, T., & Motyan, J. A. (2018). Comparison of HILIC Columns for Residue Analysis of Dithiocarbamate Fungicides.
-
U.S. Environmental Protection Agency. (2020). Carboxin and Oxycarboxin. Draft Ecological Risk Assessment for the Registration Review. Retrieved from [Link]
- Van de Wouw, A. P., et al. (2024). Baseline Sensitivity of Leptosphaeria maculans to Succinate Dehydrogenase Inhibitor (SDHI) Fungicides and Development of Molecular Markers for Future Monitoring. Agriculture, 14(3), 433.
-
University of Georgia Extension. (2019). SDHI fungicides and turfgrass disease control: An overview. Retrieved from [Link]
-
Micromeritics. (n.d.). Certified Reference Materials. Retrieved from [Link]
- Cox, K. (2017). Resisting Resistance: Incorporation and Preservation of SDHI Fungicides for Disease Management. Cornell University.
- Liu, Y., et al. (2024). Development and validation of UPLC-MS/MS method for icariin and its metabolites in mouse urine. Frontiers in Pharmacology, 15, 1396956.
-
ChemBK. (n.d.). 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide. Retrieved from [Link]
Sources
- 1. site.caes.uga.edu [site.caes.uga.edu]
- 2. calpaclab.com [calpaclab.com]
- 3. CAS#:6577-69-1 | this compound | Chemsrc [chemsrc.com]
- 4. proceeding.conferenceworld.in [proceeding.conferenceworld.in]
- 5. database.ich.org [database.ich.org]
- 6. labinsights.nl [labinsights.nl]
- 7. upcommons.upc.edu [upcommons.upc.edu]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. database.ich.org [database.ich.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. canr.msu.edu [canr.msu.edu]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid
This guide provides essential safety and logistical information for the proper handling and disposal of 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid (CAS No. 6577-69-1).[1] Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. As researchers and scientists, our responsibility extends beyond the synthesis and analysis of novel compounds to their entire lifecycle, including their safe and ethical disposal.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not a benign substance; its hazard profile necessitates careful handling at all stages, including disposal. The primary risks are associated with its irritant properties and acute toxicity if ingested.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential hazards.[2]
Table 1: GHS Hazard Summary for this compound
| Hazard Code | Hazard Statement | Class | Signal Word |
| H302 | Harmful if swallowed | Acute Toxicity, Oral | Warning |
| H315 | Causes skin irritation | Skin Irritation | Warning |
| H319 | Causes serious eye irritation | Eye Irritation | Warning |
| H335 | May cause respiratory irritation | STOT - Single Exposure | Warning |
Source: Aggregated GHS information from the ECHA C&L Inventory.[2]
Causality of Hazards:
-
Acidity: As a carboxylic acid, this compound is inherently acidic. While its specific pKa is not readily published, it should be treated as a corrosive irritant, capable of causing chemical burns to skin and eyes upon contact. This acidic nature is a primary driver for waste segregation protocols to prevent violent reactions with bases or the generation of toxic gases with materials like cyanides or sulfides.[3]
-
Toxicity: The "Harmful if swallowed" classification underscores the importance of preventing any pathway to ingestion. This includes avoiding contamination of hands, lab surfaces, and personal items.
Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense
Mitigating the risks identified above requires a combination of proper laboratory infrastructure and personal diligence.
Engineering Controls: All handling and preparation of waste involving this compound must be conducted within a certified chemical fume hood.[4][5] This is the most effective way to control the inhalation hazard (H335) by preventing vapors or aerosols from entering the laboratory workspace. A safety shower and eyewash station must be readily accessible.[4]
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound or its waste products:
-
Eye and Face Protection: ANSI-approved safety goggles or a face shield used in conjunction with safety glasses are required to protect against splashes.[4][6]
-
Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile) and a lab coat.[4] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[4]
-
Respiratory Protection: While a fume hood is the primary control, if there is a risk of exceeding exposure limits (e.g., during a large spill cleanup), a government-approved respirator should be used.[4]
Waste Segregation and Collection: A Step-by-Step Protocol
Improper segregation is one of the most common and dangerous errors in laboratory waste management. Mixing incompatible chemicals can lead to exothermic reactions, fires, or the release of toxic gases.[7] The following protocol ensures safe temporary storage of waste prior to final disposal.
Experimental Protocol: Waste Collection
-
Container Selection: Select a clean, dry, and chemically compatible waste container. High-density polyethylene (HDPE) containers are generally suitable for acidic organic waste.[3] The container must have a secure, leak-proof screw cap.
-
Waste Segregation: Designate the container specifically for "Organic Acid Waste." Never mix this waste stream with:
-
Bases (e.g., sodium hydroxide, ammonium hydroxide)
-
Strong Oxidizers (e.g., nitric acid, peroxides)
-
Cyanide or Sulfide containing waste
-
-
Labeling: Proper labeling is a regulatory requirement and essential for safety.[8][9] The label must be securely affixed to the container and include:
-
The full chemical name: "Waste this compound"
-
The concentration (if in solution).
-
Appropriate hazard pictograms (e.g., irritant, harmful).
-
The date waste was first added (Accumulation Start Date).
-
-
Accumulation: Keep the waste container tightly closed when not in use.[3] Store the container in a designated Satellite Accumulation Area within the laboratory. This area must have secondary containment (such as a chemical-resistant tub or tray) to contain any potential leaks.[7]
-
Spill Cleanup: In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[4] Collect the contaminated absorbent material into a sealed bag or container, label it as hazardous waste, and dispose of it along with the chemical waste. Ventilate the area thoroughly.[4]
Caption: Waste Disposal Decision Workflow
Approved Disposal Pathways
The final disposition of chemical waste is strictly regulated by the Environmental Protection Agency (EPA) and local authorities.[10] Laboratories have two potential pathways, with the first being the universally recommended and safest option.
Pathway 1: Collection by Licensed EHS Vendor (Primary Recommended Method)
This is the standard operating procedure for virtually all research institutions.
-
Procedure: Once your waste container is full or has been in accumulation for the maximum allowable time (typically 6-12 months), arrange for pickup through your institution's Environmental Health and Safety (EHS) department.[5] They will contract with a licensed hazardous waste disposal company that will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Causality: This method transfers the liability of final disposal to experts who are equipped for large-scale, compliant waste management, typically through high-temperature incineration.[11] Incineration is the EPA-preferred method for destroying hazardous organic materials, as it breaks them down into less harmful components like carbon dioxide and water.[11]
Pathway 2: On-Site Neutralization (Conditional & Expert Use Only)
On-site treatment to render a waste non-hazardous is permissible under EPA regulations (40 CFR §262.17) but requires extreme caution and strict adherence to institutional policy.[10] This should only be performed if explicitly allowed by your facility's Chemical Hygiene Plan and by personnel with specific training in the procedure.
-
Procedure:
-
Work in a fume hood and wear all required PPE.
-
Place the container of acidic waste in a larger vessel for secondary containment (e.g., an ice bath to control heat).
-
Slowly, and with constant stirring, add a dilute basic solution (e.g., 5% sodium bicarbonate or 1M sodium hydroxide) to the acidic waste.
-
Monitor the pH of the solution continuously with a calibrated pH meter.
-
Continue adding the base until the pH is within the neutral range acceptable for drain disposal by your local water authority (typically between 5.5 and 10.5).[12]
-
Once neutralized, the solution may be eligible for drain disposal with copious amounts of running water, pending confirmation with your EHS department.
-
-
Trustworthiness & Self-Validation: The protocol is validated by the continuous monitoring of pH. The slow, controlled addition of a dilute base prevents a runaway exothermic reaction. Never attempt this without prior approval and training.
Prohibited Methods:
-
DO NOT dispose of untreated this compound directly down the drain.[4] This is an environmental and regulatory violation.
-
DO NOT dispose of this chemical in the regular solid waste trash.[12]
Conclusion: A Culture of Safety
The proper disposal of this compound is a non-negotiable aspect of responsible research. By understanding its hazards, utilizing appropriate protective measures, and adhering to established segregation and disposal protocols, you contribute to a safe and compliant laboratory environment. Always prioritize the safest method—collection by a licensed professional. When in doubt, the most valuable resource is your institution's EHS department.
References
- Enamine, Safety Data Sheet for methyl 5,6-dihydro-1,4-oxathiine-3-carboxylate.
- U.S. Environmental Protection Agency, Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- U.S. Environmental Protection Agency, Steps in Complying with Regulations for Hazardous Waste.
- ACTenviro, Best Practices for Laboratory Waste Management.
- PubChem, National Center for Biotechnology Information, this compound.
- Vanderbilt University Medical Center, Laboratory Guide for Managing Chemical Waste.
- ChemSrc, this compound.
- Occupational Safety and Health Administration, 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- University of Maryland, Environmental Safety, Sustainability and Risk, EPA Hazardous Waste Codes.
- Occupational Safety and Health Administration, OSHA Fact Sheet: Laboratory Safety Chemical Hygiene Plan.
- University of Pennsylvania, EHRS, Laboratory Chemical Waste Management Guidelines.
- Clean Management Environmental Group, Inc., OSHA Regulations and Hazardous Waste Disposal: What To Know.
- U.S. Environmental Protection Agency, Hazardous Waste Listings.
- Environmental Marketing Services, Effective Laboratory Waste Management Tips.
- MCF Environmental Services, Inc., Are You In Compliance With Proper Lab Waste Disposal Regulations?
- American Chemical Society, Hazardous Waste & Disposal.
- Fisher Scientific, Safety Data Sheet for a similar compound.
- University of California, Berkeley, Carcinogens Standard Operating Procedure.
Sources
- 1. CAS#:6577-69-1 | this compound | Chemsrc [chemsrc.com]
- 2. This compound | C6H8O3S | CID 539946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. sarponggroup.com [sarponggroup.com]
- 6. fishersci.com [fishersci.com]
- 7. vumc.org [vumc.org]
- 8. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 9. emsllcusa.com [emsllcusa.com]
- 10. epa.gov [epa.gov]
- 11. emsllcusa.com [emsllcusa.com]
- 12. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
